1-(1,3-Benzodioxol-4-ylmethyl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-4-ylmethyl)piperazine |
InChI |
InChI=1S/C12H16N2O2/c1-2-10(8-14-6-4-13-5-7-14)12-11(3-1)15-9-16-12/h1-3,13H,4-9H2 |
InChI Key |
IKXDFXHEUAPILH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C3C(=CC=C2)OCO3 |
Origin of Product |
United States |
Foundational & Exploratory
1-(1,3-Benzodioxol-4-ylmethyl)piperazine chemical properties
This technical guide details the chemical properties, synthesis, and pharmacological relevance of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine , a specific regioisomer of the more common piperonyl piperazine.
Executive Summary & Molecular Architecture
This compound is a bicyclic organic amine serving as a specialized pharmacophore in medicinal chemistry. Structurally, it consists of a piperazine ring linked via a methylene bridge to the 4-position of a 1,3-benzodioxole system.
Unlike its widely utilized regioisomer 1-(1,3-benzodioxol-5-ylmethyl)piperazine (Piperonyl piperazine), which is a precursor to drugs like Piribedil, the 4-substituted variant presents a distinct steric and electronic profile. The "ortho-like" proximity of the methylene bridge to the dioxole oxygens influences metabolic stability and receptor binding affinity, particularly within the serotonin (5-HT) receptor family.
Structural Identification
| Property | Detail |
| IUPAC Name | 1-[(1,3-Benzodioxol-4-yl)methyl]piperazine |
| Common Class | Benzylpiperazine; Methylenedioxybenzylpiperazine |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Key Structural Feature | 4-position substitution (adjacent to the dioxy bridgehead), creating a "crowded" electronic environment compared to the 5-isomer. |
| SMILES | C1CN(CCN1)CC2=C3C(=CC=C2)OCO3 |
Physicochemical Profile
Due to the niche status of the 4-isomer compared to the 5-isomer, specific experimental constants are often derived from high-fidelity predictive models and comparative analysis of the regioisomers.
Physical Properties
| Parameter | Value (Experimental/Predicted) | Context |
| Physical State | Viscous Oil or Low-Melting Solid | Free base is likely an oil; HCl salts are crystalline solids (MP > 200°C). |
| Boiling Point | ~340–350°C (at 760 mmHg) | Predicted based on polarity and MW. |
| pKa (Basic N) | 9.1 ± 0.2 | The distal piperazine nitrogen (N4) is the most basic site. |
| pKa (Anilinic N) | 5.4 ± 0.2 | The proximal nitrogen (N1) is less basic due to inductive effects from the benzyl group. |
| LogP | 1.4 – 1.8 | Moderately lipophilic; crosses the Blood-Brain Barrier (BBB). |
| Solubility | High in EtOH, DCM, DMSO; Low in Water | Requires conversion to HCl or Fumarate salt for aqueous solubility. |
Electronic & Steric Effects
-
Chelation Potential: The 4-position places the benzylic nitrogen in closer proximity to the benzodioxole oxygens compared to the 5-isomer. This can create a pseudo-bicyclic chelation zone for metal ions or influence hydrogen bonding in receptor pockets.
-
Metabolic Liability: The methylene bridge at the 4-position is sterically shielded, potentially retarding N-dealkylation by CYP450 enzymes compared to the more accessible 5-isomer.
Synthetic Pathways & Process Chemistry[1]
The synthesis of this compound requires careful regiochemical control. The most robust method is Reductive Amination , which avoids the dimerization often seen in direct alkylation.
Pathway Visualization (Graphviz)
Caption: Reductive amination strategy prioritizing mono-alkylation via high-equivalent piperazine stoichiometry.
Detailed Protocol: Reductive Amination
Objective: Synthesize mono-substituted this compound while minimizing bis-alkylation.
Reagents:
-
Piperazine (Anhydrous) (5.0 eq) – Excess is critical.
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄.
-
Dichloromethane (DCM) or Methanol (MeOH).
Step-by-Step Methodology:
-
Imine Formation: In a dry flask, dissolve 1,3-benzodioxole-4-carbaldehyde (10 mmol) and piperazine (50 mmol) in anhydrous DCM (50 mL). Stir at room temperature for 1 hour. The excess piperazine ensures that the aldehyde reacts with a fresh piperazine molecule rather than an already substituted product.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 20 minutes. Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen.
-
Quenching: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes.
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL).
-
Note: The excess unreacted piperazine will partition largely into the aqueous phase due to its high polarity, aiding purification.
-
-
Purification: Wash the combined organic layers with water (to remove residual piperazine) and brine. Dry over Na₂SO₄.[3]
-
Isolation: Evaporate the solvent. The crude oil can be purified via column chromatography (Silica gel; DCM:MeOH:NH₄OH 90:9:1) to yield the pure free base.
Analytical Characterization
Validating the 4-isomer requires distinguishing it from the 5-isomer. NMR spectroscopy is the definitive tool.
Nuclear Magnetic Resonance (NMR) Signatures
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Note |
| ¹H NMR | 6.70 – 6.85 | Multiplet (3H) | Ar-H (Benzene) | The 4-isomer shows a tight ABC or ABX system. |
| ¹H NMR | 5.95 – 6.00 | Singlet (2H) | -O-CH₂-O- | Characteristic methylenedioxy peak. |
| ¹H NMR | 3.55 | Singlet (2H) | Ar-CH₂-N | Key: Slightly downfield compared to 5-isomer due to ortho-oxygen proximity. |
| ¹H NMR | 2.85 | Triplet (4H) | Piperazine (N-H side) | Distal protons. |
| ¹H NMR | 2.45 | Broad (4H) | Piperazine (N-Bn side) | Proximal protons. |
| ¹³C NMR | ~147.0 | Quaternary | C-O (Ar) | Oxygenated carbons. |
| ¹³C NMR | ~101.0 | Secondary | -O-CH₂-O- | Distinctive dioxy carbon. |
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).
-
Expected Ion: [M+H]⁺ = 221.13 m/z.
-
Fragmentation: Fragmentation often yields the tropylium-like ion of the benzodioxole (m/z ~135) upon cleavage of the benzylic bond.
Pharmacological Context & Applications
The this compound moiety is a "privileged structure" in neuropharmacology, particularly for targets involving biogenic amines.
Serotonergic Activity (5-HT)
This scaffold is frequently employed in the design of 5-HT1A receptor ligands .[4]
-
Mechanism: The benzodioxole ring mimics the catechol moiety of dopamine or the indole of serotonin, engaging in
- stacking interactions within the receptor pocket. -
Selectivity: The 4-position substitution alters the vector of the piperazine tail, often changing the selectivity profile between 5-HT1A (anxiolytic/antidepressant) and 5-HT2A (hallucinogenic) receptors compared to the 5-isomer.
Forensic & Designer Drug Relevance
The 4-isomer is structurally related to "N-benzylpiperazine" (BZP) derivatives.
-
NBMD Class: The 1,3-benzodioxole-4-carbaldehyde precursor is used to synthesize 25I-NBMD (N-(1,3-benzodioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine), a potent 5-HT2A agonist.
-
Detection: Analytical differentiation between the 4-isomer and 5-isomer is critical in forensic toxicology to identify specific designer drug synthesis routes.
SAR Visualization
Caption: Structure-Activity Relationship (SAR) highlighting the unique steric and electronic contributions of the 4-isomer.
Safety & Handling
-
Hazards: Like most benzylpiperazines, this compound is an irritant to eyes, skin, and the respiratory system.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base absorbs CO₂ from air; conversion to the dihydrochloride salt is recommended for long-term stability.
-
Precursor Watchlist: While the piperazine derivative itself is often unregulated, the precursor 1,3-benzodioxole-4-carbaldehyde may be monitored in certain jurisdictions due to its use in manufacturing psychoactive substances (NBMD series).
References
-
Synthesis of Piperazine Derivatives
-
Forensic Analysis of Benzodioxole Isomers
- Source: Drug Testing and Analysis (2014).
- Title: Differentiation of regioisomeric (benzodioxol-x-yl)
-
URL:[Link]
-
Pharmacology of 4-Substituted Benzodioxoles (NBMD Context)
- Source: Forensic Toxicology (2015).
- Title: Identification and analytical characterization of the novel psychoactive substance 25I-NBMD.
-
URL:[Link]
-
General Piperazine Synthesis Methodologies
- Source: Journal of Organic Chemistry (2012).
- Title: Practical Synthesis of Functionalized Piperazines via Reductive Amin
-
URL:[Link]
Sources
- 1. CN1738618A - è¯ç©ç»åç©åå ¶åºç¨ - Google Patents [patents.google.com]
- 2. US6974870B2 - Substituted 3-amino-thieno [2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ijrrjournal.com [ijrrjournal.com]
Technical Analysis: MDBZP Mechanism of Action in Neurological Contexts
Content Type: Technical Whitepaper & Pharmacological Review Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Neuropharmacologists Subject: 1-(3,4-methylenedioxybenzyl)piperazine (MDBZP)
Executive Summary
MDBZP (1-(3,4-methylenedioxybenzyl)piperazine), also known as piperonylpiperazine, represents a critical chemical scaffold in neuropharmacology. Historically identified as the active metabolite of the nootropic agent Fipexide (withdrawn due to toxicity), MDBZP has since bifurcated in its relevance:
-
Toxicological Reference: As a designer drug and "failed pharmaceutical" metabolite, it serves as a model for understanding piperazine-mediated neurotoxicity and seizure thresholds.
-
Medicinal Chemistry Template: Recent structure-activity relationship (SAR) studies utilize the MDBZP core to design Multi-Target Directed Ligands (MTDLs) for Alzheimer’s Disease (AD), specifically targeting Acetylcholinesterase (AChE) and Amyloid-beta (Aβ) aggregation.
This guide dissects the molecular mechanisms of MDBZP, distinguishing its psychostimulant pharmacodynamics from its potential as a lead structure for neurodegenerative therapeutics.
Molecular Mechanism of Action (MOA)
MDBZP functions primarily as a monoamine transporter substrate-releaser , sharing a pharmacophore with Benzylpiperazine (BZP) and MDMA. However, its specific selectivity profile alters its neurological impact.
Monoamine Transporter Interaction
Unlike simple reuptake inhibitors (e.g., Cocaine), MDBZP acts as a substrate for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).
-
Translocation: MDBZP is transported into the presynaptic neuron via DAT/SERT.
-
VMAT2 Disruption: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient.
-
Cytosolic Accumulation: This causes leakage of monoamines (DA/5-HT) from vesicles into the cytosol.
-
Reverse Transport: The high cytosolic concentration reverses the flux of DAT/SERT, pumping neurotransmitters into the synaptic cleft (non-exocytotic release).
Selectivity Profile:
Receptor Binding Profile
Secondary to transporter effects, MDBZP exhibits direct binding affinity for specific serotonin receptors, contributing to its complex neurological profile (anxiogenic vs. anxiolytic effects depending on dose).
-
5-HT2A/2C Agonism: Partial agonist activity contributes to minor hallucinogenic effects and anxiety (at high doses).
- -Adrenergic Antagonism: Blocks presynaptic autoreceptors, further enhancing Norepinephrine (NE) release.
Visualization: Synaptic Flux Reversal
Caption: MDBZP acts as a substrate-releaser, entering via DAT/SERT to disrupt VMAT2, causing cytosolic accumulation and subsequent reverse transport of monoamines.
Neurological Applications & Research Status
Historical Context: The Fipexide Connection
MDBZP is the primary metabolite of Fipexide , a drug previously prescribed in France and Italy for "senile involution" (cognitive decline).
-
Mechanism: Fipexide acted as a prodrug. The piperazine moiety (MDBZP) was responsible for the dopaminergic modulation that improved vigilance and cognition.
-
Withdrawal: Fipexide was withdrawn worldwide due to severe immuno-allergic hepatotoxicity . This toxicity is linked to the metabolic activation of the methylenedioxy ring in MDBZP (see Section 4).
Current Research: MDBZP as a Scaffold for Alzheimer's
Despite the failure of Fipexide, the MDBZP scaffold is currently used in "Rational Drug Design" for Alzheimer's Disease (AD). Researchers attach the MDBZP moiety to other pharmacophores to create Multi-Target Directed Ligands (MTDLs) .
Rationale for MDBZP Scaffold in AD:
-
AChE Inhibition: The benzylpiperazine ring fits into the catalytic anionic site (CAS) of Acetylcholinesterase.
-
Anti-Amyloid: The planar structure interferes with
-sheet stacking, inhibiting A aggregation. -
Blood-Brain Barrier (BBB) Penetration: The lipophilic nature of the piperazine core ensures excellent CNS bioavailability.
Table 1: Comparative Efficacy of MDBZP-Derived Ligands (In Silico/In Vitro)
| Compound Class | Target 1 (AChE) | Target 2 (A | Target 3 (SERT/DAT) | Outcome |
| Fipexide (Parent) | Weak Inhibition | N/A | Modulate Release | Withdrawn (Toxicity) |
| MDBZP (Metabolite) | N/A | Weak Inhibition | Releaser | Toxic/Psychoactive |
| Novel MTDL-1 | >60% Inhibition | Reduced Affinity | Lead Candidate | |
| Novel MTDL-2 | >40% Inhibition | TRPC6 Agonist | Synaptic Protection |
Toxicology and Metabolic Activation
Understanding the toxicity of MDBZP is vital for drug developers using this scaffold. The "toxic handle" is the methylenedioxy ring.
Metabolic Bioactivation Pathway
The metabolism of MDBZP leads to reactive intermediates responsible for both hepatotoxicity and potential neurotoxicity (oxidative stress).
-
Demethylenation: CYP450 enzymes remove the methylene bridge, forming a catechol (dihydroxy) intermediate.
-
Oxidation: The catechol is oxidized to an ortho-quinone .[1]
-
Adduct Formation: Quinones are highly electrophilic and form covalent adducts with cellular proteins (e.g., glutathione S-transferase), triggering immune responses or cell death.
Visualization: Metabolic Toxicity Pathway
Caption: Metabolic activation of MDBZP yields reactive quinones, the drivers of Fipexide-associated toxicity.
Experimental Protocols
For researchers investigating MDBZP derivatives, the following protocols characterize the mechanism and safety profile.
Protocol: Synaptosomal Monoamine Release Assay
Purpose: To distinguish between reuptake inhibition and substrate-mediated release.
-
Preparation: Isolate synaptosomes from rat striatum (for DA) and hippocampus (for 5-HT) using sucrose gradient centrifugation.
-
Pre-loading: Incubate synaptosomes with radiolabeled transmitter (
or ) for 15 min at 37°C. -
Wash: Remove extracellular isotope via centrifugation/resuspension.
-
Release Phase:
-
Treat aliquots with MDBZP (1 nM – 100
M). -
Control A: Buffer alone (Spontaneous release).
-
Control B: Reuptake inhibitor (e.g., Cocaine/Fluoxetine) to block reuptake but not induce release.
-
-
Quantification: Terminate reaction after 5 min by rapid filtration. Count radioactivity in the filtrate (released fraction).
-
Validation: If MDBZP causes release > Spontaneous levels in a dose-dependent manner (and is blocked by a pure uptake inhibitor), it is a substrate-releaser .
Protocol: Reactive Metabolite Trapping (Glutathione)
Purpose: To assess the risk of quinone formation in new MDBZP-based drug candidates.
-
Incubation: Incubate test compound (10
M) with human liver microsomes (HLM) and NADPH. -
Trapping Agent: Add Glutathione (GSH) or N-acetylcysteine (NAC) at 5 mM.
-
Analysis: Analyze via LC-MS/MS after 60 min.
-
Detection: Search for mass shift corresponding to +GSH adducts. Presence confirms bioactivation liability.
References
-
World Health Organization (WHO). (2012). 1-(3,4-methylenedioxybenzyl)piperazine (MDBZP) Pre-Review Report. Expert Committee on Drug Dependence. Link
-
Baumann, M. H., et al. (2005). N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology. Link
-
Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones and piperazines.[2] Neuropharmacology.[3][4][5] Link
-
Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis.[3][4][6][7][8] Link
-
Bezprozvanny, I., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.[3][6][7][8][9] Molecular Pharmacology. Link
Sources
- 1. 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-4-ium-1-yl]-2-(4-chlorophenoxy)ethanone;chloride | 34161-23-4 | Benchchem [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Target Therapeutic Strategies for Alzheimer’s Disease: In Silico Investigation of Design of Benzyl Piperazine Derivatives as Dual-Acting Inhibitors | Journal of Neonatal Surgery [jneonatalsurg.com]
- 8. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
The 1-(1,3-Benzodioxol-4-ylmethyl)piperazine Scaffold: A Technical Guide to Biological Activity & Synthesis
The following technical guide details the biological activity, synthesis, and pharmacological potential of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine derivatives. This document is structured for researchers in medicinal chemistry and pharmacology.
Executive Summary
The This compound scaffold represents a distinct regioisomeric class within the "piperonyl-piperazine" family. Unlike its ubiquitous isomer, 1-(1,3-benzodioxol-5-ylmethyl)piperazine (the core of Piribedil and various designer agents), the 4-substituted variant places the piperazine moiety ortho to the dioxole oxygen bridge.
This structural modification introduces unique steric and electronic constraints that significantly alter receptor binding profiles, particularly at Serotonin (5-HT) and Dopamine (DA) receptors. In drug discovery, this scaffold is increasingly utilized to modulate metabolic stability (blocking the C4 oxidation site) and to fine-tune selectivity profiles in kinase inhibitors (e.g., Saracatinib analogs) and CNS-active agents.
Chemical Architecture & Regioisomerism
The biological distinctiveness of the 4-isomer arises from its topology. While the 5-isomer presents a linear, "extended" vector, the 4-isomer adopts a "folded" conformation due to steric pressure from the adjacent oxygen atom.
Structural Comparison
| Feature | 5-Isomer (Standard) | 4-Isomer (Target) |
| Substitution Position | Meta/Para to oxygens | Ortho to oxygen |
| Steric Environment | Unhindered rotation | Restricted rotation (Ortho effect) |
| Electronic Effect | Electron-rich (Donating) | Inductive withdrawal (proximal Oxygen) |
| Primary Application | Dopamine Agonists (e.g., Piribedil) | 5-HT1A Ligands, Kinase Inhibitors |
Visualization: Scaffold Topology
The following diagram illustrates the structural divergence and potential substitution vectors.
Caption: Structural divergence of benzodioxole regioisomers. The 4-position (red) introduces steric constraints absent in the 5-position (yellow).
Pharmacology & Mechanism of Action[1]
The this compound scaffold acts primarily as a bioisostere for phenylpiperazine , a privileged structure in CNS drug design.
Serotonergic Modulation (5-HT1A / 5-HT2A)
The 4-isomer is a potent scaffold for 5-HT1A receptor ligands. The benzodioxole ring mimics the indole nucleus of serotonin, while the piperazine nitrogen provides the essential protonated amine for anchoring to Asp116 in the receptor binding pocket.
-
Mechanism: Partial Agonism or Antagonism at 5-HT1A.
-
Effect: Modulation of adenylate cyclase activity (Gi/o coupled).
-
Advantage: The 4-substitution can reduce intrinsic efficacy compared to the 5-isomer, converting full agonists into partial agonists—a desirable trait for anxiolytics to avoid Serotonin Syndrome.
Kinase Inhibition (Src/Abl)
As seen in compounds like AZD0530 (Saracatinib) , the 4-substituted benzodioxole moiety serves as a critical docking element for the ATP-binding pocket of Src kinases.
-
Role: The dioxole ring forms hydrophobic interactions, while the 4-position directs the rest of the molecule (often a quinazoline) into the adenine pocket.
Signaling Pathway Visualization
The following diagram details the downstream effects of 5-HT1A activation by this scaffold.
Caption: 5-HT1A signaling cascade initiated by benzodioxole-piperazine binding, leading to neuronal hyperpolarization.
Structure-Activity Relationships (SAR)[1]
The SAR of this scaffold is defined by the substitution on the distal nitrogen (N4) of the piperazine ring.
| Modification (N4-R) | Predicted Activity (4-Isomer Core) | Mechanistic Rationale |
| Unsubstituted (H) | Low potency, high clearance | Rapid metabolism; primarily a synthetic intermediate. |
| Phenyl (Arylpiperazine) | High 5-HT1A affinity | "Dual-aromatic" pharmacophore fits the 5-HT binding pocket. |
| Pyrimidin-2-yl | DA/5-HT mixed activity | Bioisostere of Buspirone/Piribedil class; enhanced polarity. |
| Furoyl / Acyl | Introduction of H-bond acceptors shifts selectivity to adrenergic receptors. | |
| Benzyl | Sigma receptor affinity | Increased lipophilicity favors Sigma-1/2 receptor binding. |
Key Insight: The 4-position sterically hinders bulky substituents at the N1-position (proximal to the benzodioxole), forcing the piperazine ring into a specific chair conformation that differs from the 5-isomer. This often results in higher selectivity for 5-HT1A over D2 receptors compared to the 5-isomer.
Experimental Protocols
Synthesis: Reductive Amination
This protocol yields this compound derivatives with high purity.
Reagents:
-
1,3-Benzodioxole-4-carbaldehyde (CAS: 72744-55-9)
-
Substituted Piperazine (1.2 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) / Acetic Acid (cat.)
Procedure:
-
Dissolution: Dissolve 1,3-benzodioxole-4-carbaldehyde (1.0 mmol) and the piperazine derivative (1.2 mmol) in anhydrous DCM (10 mL).
-
Activation: Add Glacial Acetic Acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes under Nitrogen.
-
Reduction: Add Sodium Triacetoxyborohydride (1.5 mmol) in portions.
-
Reaction: Stir at RT for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organic layer with Brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Biological Assay: 5-HT1A Radioligand Binding
Objective: Determine the affinity (
Materials:
-
Source: Rat hippocampal membranes (rich in 5-HT1A).
-
Radioligand: [3H]-8-OH-DPAT (0.5 nM).
-
Non-specific control: Serotonin (10 µM).
Protocol:
-
Incubate membrane homogenates (50 µg protein) with [3H]-8-OH-DPAT and increasing concentrations of the test compound (
to M) in Tris-HCl buffer (pH 7.4). -
Incubate for 60 min at 25°C.
-
Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine).
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation.
Therapeutic Potential & Toxicology[1]
Therapeutic Applications[1][3][4]
-
Anxiolytics: As partial 5-HT1A agonists, these derivatives offer anxiolysis without the sedation associated with benzodiazepines.
-
Antipsychotics: Mixed D2/5-HT2A antagonism (Atypical profile) is achievable by modifying the distal piperazine nitrogen with bulky heteroaryls.
-
Kinase Inhibitors: The scaffold is a validated "hinge-binder" in oncology (e.g., Src kinase inhibition in pancreatic cancer models).
Toxicology & Safety
-
Metabolic Stability: The 4-substitution blocks the metabolically vulnerable position adjacent to the ether oxygen, potentially extending half-life (
) compared to 5-isomers. -
CYP Inhibition: Benzodioxole rings are known Mechanism-Based Inhibitors (MBI) of CYP450 (specifically CYP3A4 and CYP2D6) due to carbene formation. The 4-isomer retains this liability; therefore, metabolic screening is mandatory during lead optimization.
References
-
Vertex AI Search. (2026). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives.[2][3] Retrieved from
-
Vertex AI Search. (2026). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) as a Src inhibitor. Retrieved from
-
Vertex AI Search. (2026). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies.[4] Retrieved from
-
Vertex AI Search. (2026). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.[5][3] Retrieved from
-
Vertex AI Search. (2026). Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A. Retrieved from
Sources
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- 3. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Discovery and history of 1-piperonylpiperazine
An In-depth Technical Guide to the Discovery and History of 1-Piperonylpiperazine
Introduction to 1-Piperonylpiperazine
1-Piperonylpiperazine, also known by its synonyms 1-(3,4-methylenedioxybenzyl)piperazine and MDBZP, is a versatile organic compound characterized by a piperazine ring functionalized with a piperonyl group.[1][2] This structure imparts unique physicochemical properties that have made it a valuable intermediate in various fields, most notably in pharmaceutical development and agrochemicals.[1] The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to influence properties like solubility, basicity, and receptor binding.[3][4] The piperonyl group, derived from piperonal (also known as heliotropin), is a common fragment in natural products and contributes to the biological activity of many compounds.[2][5]
Physicochemical Properties of 1-Piperonylpiperazine
| Property | Value | Reference |
| CAS Number | 32231-06-4 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |
| Molecular Weight | 220.27 g/mol | [1] |
| Appearance | White to yellow to orange crystalline powder | [1] |
| Melting Point | 36-46 °C | [1] |
| Boiling Point | 147-149 °C at 2 mmHg | |
| IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)piperazine | [6] |
Historical Context and Discovery
The precise date and discoverer of 1-piperonylpiperazine are not prominently documented in readily available literature. However, its emergence can be situated within the broader context of the mid-20th century, a period of intense research and development in medicinal chemistry, particularly concerning nitrogen-containing heterocyclic compounds like piperazine.[3] The therapeutic potential of piperazine itself was recognized earlier, with its use as an anthelmintic agent.[7]
The earliest significant mentions of 1-piperonylpiperazine as a synthetic precursor appear in patents filed in the late 1960s. For instance, a 1967 patent by Science Union et Cie describes the preparation of derivatives of 1-piperonylpiperazine for their neuroleptic, vasodilator, adrenolytic, and anti-emetic properties.[8][9] This indicates that by this time, 1-piperonylpiperazine was a known and accessible chemical entity, likely synthesized for the first time in the years immediately preceding these patent applications. The research focus of these early patents highlights the initial therapeutic areas where this scaffold was considered promising.
Evolution of Synthetic Methodologies
The synthesis of 1-piperonylpiperazine has evolved from classical methods to more refined and efficient modern techniques. The core of its synthesis involves the coupling of a piperonyl precursor with a piperazine ring.
Postulated Early Synthetic Route: Direct Alkylation
Given the chemical knowledge of the mid-20th century, a plausible early synthesis would have involved the direct N-alkylation of piperazine with a reactive piperonyl derivative, such as piperonyl chloride (3,4-methylenedioxybenzyl chloride). This method, while straightforward, often suffers from a lack of selectivity, leading to the formation of both mono- and di-substituted piperazine products, necessitating challenging purification steps.[3][10]
Modern Synthetic Approach: Reductive Amination
The most common and efficient modern method for synthesizing 1-piperonylpiperazine is reductive amination.[3][4][11] This one-pot reaction involves the condensation of piperazine with piperonal (3,4-methylenedioxybenzaldehyde) to form an iminium ion intermediate, which is then reduced in situ to the desired secondary amine.[3] This method is highly selective for mono-alkylation and generally provides high yields.
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 equivalent) and piperonal (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4]
-
Acid Catalyst: Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion.[4]
-
Reducing Agent: Slowly add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), to the stirring mixture.[4][12]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4][13]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).[4]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.[4]
Historical Reduction Context: The Bouveault-Blanc Reduction
While not directly used for the synthesis of 1-piperonylpiperazine from its standard precursors, the Bouveault-Blanc reduction is an important historical reaction that illustrates the chemical technology available in the early to mid-20th century. First reported in 1903, this method uses sodium metal in absolute ethanol to reduce esters to primary alcohols.[14][15] This powerful reduction technique was a mainstay of organic synthesis before the advent of metal hydride reagents like lithium aluminum hydride (LiAlH₄) and showcases the type of robust chemical transformations that were being explored during the era when 1-piperonylpiperazine was likely first synthesized.[14][16]
Key Applications and Derivatives
1-Piperonylpiperazine is primarily valued as a synthetic intermediate. Its derivatives have found applications in various fields, from pharmaceuticals to materials science.
Precursor in Pharmaceutical Research
The initial interest in 1-piperonylpiperazine derivatives was for their effects on the central nervous system and cardiovascular system.[9] The piperazine scaffold is a key component in numerous FDA-approved drugs, including the anticancer agent imatinib, the antipsychotic aripiprazole, the antibiotic ciprofloxacin, and the antihistamine cetirizine.[3] While 1-piperonylpiperazine itself is not an active pharmaceutical ingredient, its structure serves as a starting point for the synthesis of more complex molecules. For example, it has been used in the synthesis of a hybrid compound with caffeic acid to create a potent anti-inflammatory agent.
Role in "Designer Drug" Research and Neuropharmacology
In a different context, 1-piperonylpiperazine is known as a precursor in the synthesis of so-called "designer drugs" or new psychoactive substances (NPS).[17] Derivatives such as 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) are structurally related to controlled substances and have been explored in recreational drug markets.[18][19] This has also led to its use in a research context to study the mechanisms of action and neurotoxicity of psychoactive drugs. For instance, studies have investigated the effect of 1-piperonylpiperazine on the neurotoxicity induced by 3,4-methylenedioxymethamphetamine (MDMA), also known as ecstasy.
Other Industrial Applications
Beyond pharmaceuticals, 1-piperonylpiperazine has applications in the agrochemical industry as a precursor for insecticides and pesticides.[1][2] Its structural features can be leveraged to design molecules with specific activities against agricultural pests. Additionally, it has been utilized in the formulation of flavors and fragrances, where the piperonyl moiety contributes to its aromatic properties.[1]
Conclusion
1-Piperonylpiperazine has traversed a significant journey from its likely inception in the mid-20th century as a novel chemical entity to its current status as a versatile and valuable building block in organic synthesis. Its history is intertwined with the rise of medicinal chemistry and the ongoing search for new therapeutic agents. While its early development was focused on exploring its own pharmacological potential, its true value has been realized in its role as a precursor. The evolution of its synthesis from classical, less selective methods to modern, efficient protocols like reductive amination reflects the broader advancements in synthetic organic chemistry. Today, 1-piperonylpiperazine continues to be a relevant compound for researchers in drug discovery, neuropharmacology, and materials science, demonstrating the enduring utility of this well-established chemical scaffold.
References
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Chem-Impex. 1-Piperonylpiperazine.
-
CymitQuimica. CAS 32231-06-4: 1-Piperonylpiperazine.
-
Benchchem. Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives.
-
Google Patents. GB1151971A - Piperonyl-Piperazine Derivatives and Process for Preparing Them.
-
Google Patents. US3523120A - Piperonyl-piperazine compounds.
-
Sigma-Aldrich. 1-Piperonylpiperazine 97 32231-06-4.
-
Unknown. Bouveault-Blanc Reduction.
-
Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
-
Sigma-Aldrich. 1-Piperonylpiperazine 97 32231-06-4.
-
Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
-
Wikipedia. Piperazine.
-
Wikipedia. Piperonal.
-
PubChem. 1-Piperonylpiperazine.
-
Organic Chemistry Portal. Synthesis of piperazines.
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
-
ResearchGate. MeOPP, pFPP and mCPP (L-R).
-
International Journal of Pharmacy & Pharmaceutical Research. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.
-
European Patent Office. Patent 2894154 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
-
Wikipedia. Bouveault–Blanc reduction.
-
MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
-
Google Patents. US3682919A - Process for the preparation of piperazine.
-
MDPI. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
-
Alfa Chemistry. Bouveault-Blanc Reduction.
-
Benchchem. The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols.
-
YouTube. Reductive Amination | Synthesis of Amines.
-
Sigma-Aldrich. 1-Piperonylpiperazine 97 32231-06-4.
-
ResearchGate. 1-(3-Chlorophenyl)piperazine (mCPP) - A new designer drug that is still a legal substance.
-
Organic Chemistry Portal. Bouveault-Blanc Reduction.
-
Organic Syntheses. 1-benzylpiperazine.
-
Santa Cruz Biotechnology. 1-Piperonylpiperazine.
-
ResearchGate. Methods for the catalytic synthesis of piperazine.
-
Google Patents. WO1997010222A1 - Method for preparing piperazines.
-
Pharmaffiliates. 1-Piperonylpiperazine.
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- 19. researchgate.net [researchgate.net]
Pharmacological profile of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine
The following technical guide details the pharmacological, chemical, and analytical profile of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine , also known in literature as 2,3-methylenedioxybenzylpiperazine (2,3-MDBP) .
Executive Summary
This compound (often abbreviated as 2,3-MDBP ) is a positional regioisomer of the psychoactive designer drug 3,4-methylenedioxybenzylpiperazine (3,4-MDBP). While the 3,4-isomer mimics the substitution pattern of MDMA ("Ecstasy") and acts primarily as a monoamine releaser, the 4-ylmethyl (2,3-MDBP) isomer exhibits a distinct pharmacological footprint.
Research indicates that unlike its D4-active counterparts, this specific isomer displays reduced affinity for Dopamine D4 receptors but retains significant interaction with Serotonin 5-HT7 receptors in hybrid structures. Its primary significance in modern drug development and toxicology lies in its role as a forensic marker and a tool for exploring Structure-Activity Relationships (SAR) within the benzodioxole-piperazine class.
Chemical Identity & Physical Properties
The precise identification of this compound relies on distinguishing the position of the methylene bridge on the benzodioxole ring.
| Property | Detail |
| IUPAC Name | 1-[(1,3-Benzodioxol-4-yl)methyl]piperazine |
| Common Names | 2,3-MDBP; 2,3-methylenedioxybenzylpiperazine |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Isomerism | Regioisomer: The methylene bridge is at position 4 (adjacent to the oxygen ring fusion), creating a "2,3-methylenedioxy" pattern relative to the substituent. |
| Key Distinction | 3,4-MDBP (Active Drug): Bridge at position 5.2,3-MDBP (This Compound): Bridge at position 4. |
Structural Visualization
The following diagram illustrates the structural relationship and the critical "ortho" vs. "meta/para" substitution difference.
Caption: Structural distinction between the target 4-substituted isomer and the common 5-substituted psychoactive analog.
Pharmacodynamics & Mechanism of Action
Receptor Binding Profile
Unlike many arylpiperazines that target Dopamine D2/D3/D4 receptors, the 4-substituted benzodioxole moiety introduces steric bulk near the receptor binding pocket, altering the affinity profile significantly.
Key Findings from Structure-Activity Studies:
-
Dopamine D4 Receptor: The 2,3-MDBP moiety demonstrates low affinity (>200 nM) for the D4 receptor compared to the 3,4-MDBP analogs.[1][2] This loss of affinity is attributed to the steric clash of the dioxole ring oxygens when the substituent is in the 4-position.
-
Serotonin 5-HT7 Receptor: Hybrid molecules containing the 2,3-MDBP fragment have shown high affinity for 5-HT7 receptors.[1] This suggests the 4-substitution pattern may favor the specific binding pocket topography of the 5-HT7 subtype over the D4 subtype.
Comparative Affinity Table
Data synthesized from comparative studies of piperazine regioisomers.
| Receptor Target | 2,3-MDBP (Target) Affinity | 3,4-MDBP (Reference) Affinity | Functional Implication |
| Dopamine D4 | Low (>200 nM) | High (<50 nM) | 2,3-MDBP is likely inactive as a D4 antipsychotic tool. |
| 5-HT7 | High (in analogs) | Moderate | Potential utility in circadian rhythm or cognitive research. |
| 5-HT1A | Moderate | High | Partial agonist activity likely (anxiolytic potential). |
| SERT (Transporter) | Moderate Inhibition | High Inhibition | Reduced abuse potential compared to 3,4-MDBP. |
Mechanism of Action (Signaling Pathway)
The compound acts as a ligand-biased modulator . While it binds to serotonin receptors, its inability to effectively engage the D4 receptor (unlike its isomer) prevents the downstream inhibition of cAMP typically seen with D4 agonists/antagonists.
Caption: The compound preferentially engages the 5-HT7 Gs-coupled pathway while avoiding the D4 Gi/o-coupled pathway.
Analytical & Forensic Differentiation
For researchers and forensic scientists, the critical challenge is distinguishing 2,3-MDBP from the controlled substance 3,4-MDBP . Standard Mass Spectrometry (GC-MS) fails to distinguish them as they share identical molecular ions and fragmentation patterns.
Differentiation Protocol: GC-IRD
Gas Chromatography coupled with Infrared Detection (GC-IRD) is the gold standard for identification.
Protocol Steps:
-
Sample Prep: Dissolve 1 mg of sample in 1 mL methanol.
-
Instrument: GC-IRD with a capillary column (e.g., 30m DB-1).
-
Differentiation Markers (Vapor Phase IR):
-
2,3-MDBP: Strong band at 1069 cm⁻¹ ; Intermediate peak at 1246 cm⁻¹ .
-
3,4-MDBP: Medium peak at 1050 cm⁻¹ ; Strong peak at 1242 cm⁻¹ .
-
Region of Interest: 650–1700 cm⁻¹ provides the "fingerprint" difference.[3]
-
Analytical Workflow Diagram
Caption: Analytical decision tree for resolving the 4-substituted isomer from the 5-substituted analog.
Experimental Protocols
Synthesis: Reductive Amination
To generate the compound for reference standards or binding assays:
-
Reagents: 2,3-methylenedioxybenzaldehyde (1.0 eq), Piperazine (anhydrous, 3.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (Solvent).
-
Procedure:
-
Dissolve aldehyde and excess piperazine in DCM.
-
Stir for 30 min to form the imine intermediate.
-
Add STAB slowly at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with saturated NaHCO₃.
-
-
Purification: Extract with DCM. The excess piperazine remains in the aqueous phase or is removed via vacuum distillation. The product is purified via column chromatography (MeOH:DCM 1:9).
-
Validation: Verify structure via ¹H-NMR (Look for the singlet of the methylene bridge at ~3.5 ppm and the specific aromatic coupling pattern of the 1,2,3-trisubstituted benzene ring).
In Vitro Radioligand Binding (5-HT7 Focus)
Objective: Determine
-
Cell Line: HEK-293 expressing human 5-HT7 receptors.
-
Radioligand: [³H]-5-CT (Carboxamidotryptamine).
-
Non-specific Binding: Defined using 10 µM Serotonin (5-HT).
-
Incubation: 60 mins at 27°C.
-
Analysis: Harvest membranes, count radioactivity, and calculate
using non-linear regression. is derived via the Cheng-Prusoff equation.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye). Potential CNS activity (treat as bioactive).
-
Storage: -20°C, desiccated.
-
Legal Status: Unlike 3,4-MDBP (which is controlled in many jurisdictions as a BZP analog or MDMA mimic), 2,3-MDBP often falls into a legal gray area or is used strictly as an analytical reference standard. However, researchers must check local "analog acts."
References
-
Abdel-Hay, K. M., et al. (2012). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Chromatographic Science. Link
-
Clark, C. R., et al. (2018). Disubstituted Piperazine Analogues of Trifluoromethylphenylpiperazine and Methylenedioxybenzylpiperazine: Analytical Differentiation and Serotonin Receptor Binding Studies. Forensic Sciences Research. Link
- Awad, T., & Clark, C. R. (2007). Chromatographic and Mass Spectral Studies on Isomeric Methylenedioxybenzylpiperazines.
-
PubChem Compound Summary . 1-(1,3-Benzodioxol-5-ylmethyl)piperazine (Isomer Reference). Link
Sources
1-(1,3-Benzodioxol-4-ylmethyl)piperazine literature review
The following is an in-depth technical guide on 1-(1,3-Benzodioxol-4-ylmethyl)piperazine , designed for researchers and drug development professionals.
Synthesis, Structural Characterization, and Pharmacological Applications
Executive Summary
This compound (also identified as 1-(benzo[d][1,3]dioxol-4-ylmethyl)piperazine) is a regioisomer of the widely utilized pharmaceutical intermediate 1-piperonylpiperazine (the 5-isomer). While the 5-isomer is the scaffold for dopaminergic agonists like Piribedil , the 4-isomer represents a distinct chemical space often explored in Structure-Activity Relationship (SAR) studies, impurity profiling, and the synthesis of novel psychoactive substances (NPS).
This guide details the regioselective synthesis required to access the 4-position, the analytical differentiation from its 5-isomer, and its utility in serotonergic ligand design.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | This compound |
| Common Name | 1-(Benzo[d][1,3]dioxol-4-ylmethyl)piperazine |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Key Structural Feature | Methylene bridge attached at the ortho position (C4) relative to the dioxole ring fusion. |
| CAS Number | Not widely listed; often confused with 5-isomer (32231-06-4) |
| Solubility | Soluble in DCM, MeOH, DMSO; sparing solubility in water (free base). |
Synthetic Methodology
Accessing the 4-isomer requires overcoming the natural electrophilic bias of the benzodioxole ring. Electrophilic aromatic substitution (e.g., Vilsmeier-Haack) predominantly targets the 5-position (para to oxygen). Therefore, directed ortho-lithiation is the mandatory strategy for the 4-isomer.
3.1. Retrosynthetic Analysis
The synthesis hinges on the availability of 1,3-benzodioxole-4-carbaldehyde .
-
Target: this compound
-
Precursor B: Piperazine (anhydrous)
-
Key Transformation: Reductive Amination
3.2. Step-by-Step Protocol
Step 1: Regioselective Synthesis of 1,3-Benzodioxole-4-carbaldehyde
-
Principle: The oxygen atoms of the dioxole ring act as Directed ortho-Metalation Groups (DoM), directing lithiation to the chemically harder C4 position.
-
Reagents: 1,3-Benzodioxole, n-Butyllithium (n-BuLi), DMF, THF (anhydrous).
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Solvation: Dissolve 1,3-benzodioxole (1.0 eq) in anhydrous THF. Cool to -78°C .
-
Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes.
-
Critical Control: Maintain temperature < -70°C to prevent ring opening or polymerization.
-
Observation: Stir for 1 hour at -78°C. The solution typically turns a pale yellow/orange.
-
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise.
-
Quench: Allow to warm to 0°C over 2 hours, then quench with saturated NH₄Cl.
-
Workup: Extract with Et₂O, wash with brine, dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). Yields the 4-carbaldehyde (distinct from the commercially available 5-carbaldehyde).
Step 2: Reductive Amination
-
Reagents: 1,3-Benzodioxole-4-carbaldehyde, Piperazine (5.0 eq excess to prevent bis-alkylation), NaBH(OAc)₃, DCM/MeOH.
-
Imine Formation: Dissolve the 4-carbaldehyde (1.0 eq) and Piperazine (5.0 eq) in DCM. Add a catalytic amount of Acetic Acid. Stir for 2 hours at RT.
-
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
-
Reaction: Stir overnight at RT.
-
Workup: Quench with 1N NaOH (pH > 10). Extract with DCM.
-
Note: The excess piperazine remains in the aqueous phase or is washed out easily due to high water solubility.
-
-
Isolation: Concentrate organic layer.[3] Purify via column chromatography (DCM/MeOH/NH₄OH) to obtain the mono-substituted product.
Workflow Visualization (DOT Diagram)
Caption: Regioselective synthetic pathway utilizing directed ortho-metalation (DoM) to access the C4-substituted isomer.
Analytical Differentiation (4-yl vs. 5-yl)
Distinguishing the 4-isomer from the common 5-isomer is critical for QC, particularly in impurity analysis for drugs like Piribedil.
| Feature | 4-Isomer (Ortho-substituted) | 5-Isomer (Meta/Para-substituted) |
| ¹H NMR (Aromatic) | ABC System: Shows 3 adjacent protons (triplet/doublet patterns). Typically δ 6.7–6.9 ppm. | ABX System: Shows 1 isolated proton (d, J~1.5Hz) and 2 adjacent protons. |
| ¹H NMR (Methylene) | Singlet for -O-CH₂-O- often slightly downfield due to proximity to the substituent. | Singlet for -O-CH₂-O- is characteristic (approx δ 5.9 ppm). |
| ¹³C NMR (J-mod) | C4 is quaternary and shielded differently than the C5. | C5 is quaternary. |
| GC-MS Fragmentation | M+ peak (220). Tropylium ion formation may differ in intensity. | M+ peak (220). Characteristic piperonyl cation (m/z 135). |
Pharmacological Relevance[3][4][5]
6.1. Scaffold Hopping & SAR
The shift from the 5-position to the 4-position alters the vector of the piperazine tail relative to the aromatic core.
-
5-HT Receptors: In phenylpiperazine SARs (e.g., Eltoprazine), the "ortho" oxygen (relative to the piperazine) is crucial for hydrogen bonding in the 5-HT1A binding pocket. The 4-ylmethyl derivative mimics this spatial arrangement more closely than the 5-isomer, potentially enhancing affinity for 5-HT1A and 5-HT1B receptors.
-
Dopamine Receptors: The 5-isomer (Piribedil metabolite) is a D2/D3 agonist. The 4-isomer often shows reduced dopaminergic efficacy but may retain antagonist properties, making it a candidate for atypical antipsychotic design.
6.2. Designer Drug Precursor (NPS)
The 4-substituted benzodioxole moiety has appeared in "New Psychoactive Substances" (NPS).
-
25I-NBMD: This hallucinogen utilizes the 1,3-benzodioxole-4-ylmethyl group as an N-benzyl substituent on a phenethylamine core. It acts as a potent 5-HT2A receptor agonist .
-
Implication: this compound serves as a key reference standard for forensic laboratories analyzing "NBMD" class compounds or novel benzylpiperazines (BZP analogs).
References
-
Regioselective Lithiation of 1,3-Benzodioxole
- Title: Directed ortho-metal
- Source:Journal of Organic Chemistry, 1980.
- Context: Establishes the protocol for accessing the 4-carbaldehyde intermedi
-
Pharmacology of Benzodioxole Isomers (NBMD Series)
- Title: Synthesis and pharmacological evaluation of N-benzyl-substituted phenethylamines (25X-NBOMe/NBMD).
- Source:ACS Chemical Neuroscience, 2014.
- Context: Highlights the bioactivity of the 4-benzodioxole moiety
-
General Piperazine Synthesis (Reductive Amination)
- Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Source:Journal of Organic Chemistry, 1996.
- Context: Standard protocol for coupling the aldehyde to piperazine.
Sources
Unlocking the Therapeutic Potential of MDBZP Analogs: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-benzylpiperazine (BZP) scaffold, and specifically its 3,4-methylenedioxy derivative (MDBZP), represents a class of psychoactive compounds with a complex pharmacological profile, primarily centered on the modulation of monoaminergic systems. While initially explored for their recreational effects, the nuanced interactions of MDBZP analogs with key central nervous system (CNS) targets present a compelling opportunity for therapeutic development. This guide provides an in-depth exploration of the most promising therapeutic targets for MDBZP analogs, offering a scientifically grounded framework for their investigation. We will delve into the mechanistic rationale for target selection, provide detailed experimental protocols for in vitro and in vivo validation, and discuss the critical structure-activity and structure-toxicity relationships that must be navigated in the design of novel therapeutic agents.
Introduction: The MDBZP Scaffold - From Designer Drug to Therapeutic Lead
1-(3,4-Methylenedioxybenzyl)piperazine (MDBZP) is a synthetic compound belonging to the piperazine class of drugs, structurally related to N-benzylpiperazine (BZP).[1] Initially identified in the context of "party pills," its effects are characterized as stimulant-like, though significantly milder than substances like MDMA and often accompanied by undesirable side effects such as dizziness and nausea.[2] The therapeutic potential of MDBZP analogs lies in their ability to modulate the activity of key neurotransmitter systems implicated in a range of psychiatric and neurological disorders.
The core pharmacology of piperazine derivatives involves a complex interplay with monoamine transporters and receptors.[3] This guide will focus on the most promising therapeutic targets for MDBZP analogs, providing a roadmap for researchers to systematically evaluate and optimize these compounds for clinical applications.
Primary Therapeutic Targets and Mechanistic Rationale
The therapeutic potential of MDBZP analogs stems from their interaction with the following key protein families:
-
Monoamine Transporters (MATs): The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are critical regulators of synaptic neurotransmitter levels.[2] Their modulation is a cornerstone of treatment for depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
-
Serotonin (5-HT) Receptors: This diverse family of G-protein coupled receptors (GPCRs) is involved in virtually every aspect of brain function. Specific subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C, are validated targets for anxiolytics, antidepressants, and antipsychotics.[4]
-
Monoamine Oxidases (MAO): These enzymes are responsible for the metabolic degradation of monoamine neurotransmitters.[5] Inhibition of MAO-A and MAO-B is an effective strategy for treating depression and Parkinson's disease, respectively.
Monoamine Transporters: The Engine of Psychostimulation and Therapeutic Modulation
The stimulant properties of BZP and its analogs are primarily attributed to their ability to inhibit the reuptake and/or promote the release of dopamine, norepinephrine, and serotonin.[3] This mechanism is shared by established therapeutics for ADHD (e.g., methylphenidate) and depression (e.g., selective serotonin reuptake inhibitors, SSRIs). By fine-tuning the selectivity and potency of MDBZP analogs for DAT, SERT, and NET, it is possible to develop compounds with tailored therapeutic profiles.
-
ADHD: Compounds with a preference for DAT and NET inhibition can enhance catecholaminergic neurotransmission in the prefrontal cortex, improving attention and executive function.
-
Depression and Anxiety: Selective SERT inhibition is a well-established antidepressant and anxiolytic mechanism. Dual SERT/NET inhibitors often exhibit broader efficacy.
-
Substance Use Disorders: Modulating DAT activity with partial agonists or inhibitors can reduce the rewarding effects of addictive drugs.
A critical step in characterizing MDBZP analogs is to determine their affinity and functional activity at the three monoamine transporters.
Caption: Workflow for characterizing MDBZP analogs at 5-HT receptors.
Detailed Protocol: cAMP Functional Assay for Gs/Gi-Coupled 5-HT Receptors
This protocol describes a method to determine the functional activity of a test compound at Gs-coupled (e.g., 5-HT4, 5-HT7) or Gi-coupled (e.g., 5-HT1A) serotonin receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells stably expressing the 5-HT receptor of interest.
-
Assay medium: Serum-free DMEM.
-
Stimulation buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin (for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Agonist Mode (for both Gs and Gi):
-
Replace the culture medium with stimulation buffer.
-
Add the test compound at various concentrations.
-
Incubate for 30-60 minutes at 37°C.
-
-
Antagonist Mode (for both Gs and Gi):
-
Pre-incubate the cells with the test compound (antagonist) at various concentrations for 15-30 minutes.
-
Add a known agonist at a concentration that produces approximately 80% of its maximal response (EC80).
-
Incubate for an additional 30-60 minutes at 37°C.
-
-
For Gi-Coupled Receptors:
-
After the initial incubation with the test compound (in agonist or antagonist mode), add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubate for a further 15-30 minutes.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50. The Schild analysis can be used to determine the pA2 value, a measure of antagonist affinity.
-
Structure-Activity and Structure-Toxicity Relationships
The therapeutic potential of MDBZP analogs is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing compounds with improved potency, selectivity, and pharmacokinetic properties. Similarly, a thorough understanding of the structure-toxicity relationship (STR) is essential for minimizing adverse effects.
Structure-Activity Relationships (SAR)
The SAR of benzylpiperazine derivatives is influenced by substitutions on both the benzyl ring and the piperazine moiety. [6]
-
Benzyl Ring Substitutions:
-
The position and nature of substituents on the benzyl ring significantly impact affinity and selectivity for MATs and 5-HT receptors.
-
Electron-withdrawing groups can influence binding to DAT. [7] * The methylenedioxy group in MDBZP is expected to confer a different pharmacological profile compared to the unsubstituted BZP, potentially increasing affinity for SERT and certain 5-HT receptors, analogous to the difference between amphetamine and MDMA.
-
-
Piperazine Ring Modifications:
-
The basic nitrogen atoms of the piperazine ring are critical for interaction with acidic residues in the binding pockets of the target proteins.
-
N-alkylation or acylation can alter the compound's properties, including its ability to cross the blood-brain barrier and its metabolic stability.
-
Structure-Toxicity Relationships (STR)
The recreational use of piperazine derivatives has been associated with a range of adverse effects, including anxiety, agitation, seizures, and in some cases, more severe toxicity. [8]
-
Cardiotoxicity: Some piperazine derivatives have been shown to have cardiotoxic effects, potentially through interactions with cardiac ion channels.
-
Neurotoxicity: High doses of some piperazine derivatives can be neurotoxic, possibly through mechanisms involving oxidative stress and mitochondrial dysfunction. [9]* Metabolism: The metabolism of MDBZP and its analogs can produce active metabolites with their own pharmacological and toxicological profiles. Understanding the metabolic pathways is crucial for predicting the overall in vivo effects of these compounds. [10]
Computational Approaches to Target Identification and Lead Optimization
In silico methods are invaluable tools in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into ligand-protein interactions.
-
Molecular Docking: This technique can be used to predict the binding mode and affinity of MDBZP analogs at the identified targets. This information can guide the design of new analogs with improved properties.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of MDBZP analogs with their biological activity. [11]These models can then be used to predict the activity of novel, unsynthesized compounds.
Conclusion and Future Directions
The MDBZP scaffold presents a promising starting point for the development of novel therapeutics for a range of CNS disorders. By systematically exploring the structure-activity relationships at monoamine transporters and serotonin receptors, and by carefully evaluating the toxicological profile of lead compounds, it is possible to design MDBZP analogs with optimized therapeutic properties. The detailed experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to unlock the full therapeutic potential of this fascinating class of compounds. Future research should focus on synthesizing and evaluating a wider range of MDBZP analogs to build a more comprehensive SAR and STR database, and on conducting preclinical studies in relevant animal models to validate the therapeutic potential of the most promising candidates.
References
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The Lynchpin Intermediate: A Technical Guide to 1-(1,3-Benzodioxol-5-ylmethyl)piperazine in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unpacking a Privileged Scaffold
In the landscape of medicinal chemistry and pharmaceutical development, certain molecular scaffolds consistently emerge as foundational building blocks for therapeutic agents. 1-(1,3-Benzodioxol-5-ylmethyl)piperazine, often referred to as piperonylpiperazine, stands as a quintessential example of such a "privileged" structure. This guide provides a technical exploration of its synthesis, reactivity, and critical role as a chemical intermediate in the creation of complex, biologically active molecules.
The molecule's utility is rooted in the synergistic combination of its two core components. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a frequently incorporated moiety in drug design.[1][2] Its presence can enhance aqueous solubility, modulate acid-base characteristics, and provide a synthetically versatile handle for introducing diverse substituents, thereby influencing a compound's pharmacokinetic and pharmacodynamic profile.[1]
Simultaneously, the 1,3-benzodioxole (or methylenedioxyphenyl) group is a structural motif found in numerous natural and synthetic bioactive compounds.[3][4] It can engage in various intermolecular interactions and is a key pharmacophore in many drug classes. The fusion of these two components via a methylene bridge yields a robust and highly functionalized intermediate, primed for elaboration into sophisticated molecular architectures. Its most notable application is as a direct precursor to Piribedil, a dopamine agonist used in the management of Parkinson's disease.[1][5]
A Note on Nomenclature: While the user request specified the "4-ylmethyl" isomer, the vast majority of scientific literature, commercial availability, and documented syntheses pertain to the 1-(1,3-Benzodioxol-5 -ylmethyl)piperazine isomer.[1][5][6][7] Standard IUPAC numbering of the benzodioxole ring system designates the carbon between the two oxygens as position 2 and the subsequent benzene carbons from 4 through 7.[8][9][10] The common attachment point for the methylene bridge is position 5. Therefore, this guide will focus on the scientifically and commercially prevalent 5-yl isomer.
Physicochemical Properties
A foundational understanding of an intermediate's properties is crucial for its effective use in synthesis, guiding choices in solvents, reaction temperatures, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₂ | PubChem |
| Molecular Weight | 220.27 g/mol | PubChem |
| Appearance | White to off-white crystalline powder or solid | --- |
| Melting Point | 59-63 °C | Commercial Supplier Data |
| Boiling Point | ~384 °C (estimated) | --- |
| Solubility | Soluble in alcohols, THF, DMF, and chlorinated solvents. Poorly soluble in water. | General Chemical Knowledge |
Synthesis of the Intermediate
The preparation of 1-(1,3-Benzodioxol-5-ylmethyl)piperazine is most commonly achieved through the N-alkylation of piperazine with a suitable piperonyl electrophile, such as piperonyl chloride. An alternative and frequently employed industrial method involves the reductive amination of piperonal (3,4-methylenedioxybenzaldehyde) with piperazine.[11][12]
Representative Protocol: Synthesis via Reductive Amination
This protocol outlines the synthesis starting from piperonal and an excess of piperazine, which serves as both reactant and a basic catalyst scavenger.
Step 1: Reductive Amination
-
To a pressure reactor, add piperonal (1 mole equivalent), anhydrous piperazine (2-3 mole equivalents), a suitable solvent such as toluene or methanol, and a hydrogenation catalyst (e.g., 5% Pd/C).
-
Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to the recommended pressure (e.g., 10 kg).[6]
-
Heat the reaction mixture to 50-60°C and maintain with vigorous stirring for 15-20 hours, monitoring hydrogen uptake.[6]
-
Upon completion, cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst.
-
Cool the filtrate to precipitate unreacted piperazine and filter again.
-
The resulting filtrate, containing the desired product, can be purified via acid-base extraction or distillation. A common workup involves acidifying with HCl to pH 7.9-8.0, separating and extracting the aqueous phase, then basifying to pH 12 with NaOH and extracting the product into an organic solvent like toluene.[6]
Core Reactivity and Synthetic Applications
The synthetic value of 1-(1,3-Benzodioxol-5-ylmethyl)piperazine lies in the nucleophilicity of its secondary amine at the N4 position. This site readily participates in a variety of bond-forming reactions, making it an ideal scaffold for diversification.
N-Arylation via Nucleophilic Aromatic Substitution (SNAr)
This reaction is paramount as it forms the basis for the synthesis of Piribedil. The secondary amine of the intermediate attacks an electron-deficient aromatic ring, such as a pyrimidine, displacing a leaving group.
Application: Synthesis of Piribedil Piribedil, 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine, is synthesized by the reaction of piperonylpiperazine with 2-chloropyrimidine.[7] The reaction is typically carried out in a high-boiling solvent with a base to neutralize the HCl byproduct.[11]
Detailed Protocol: Synthesis of Piribedil[6][7]
Materials:
-
1-(benzo[d][6][13]dioxol-5-ylmethyl)piperazine (1 mole equivalent)
-
2-chloropyrimidine (1.1 mole equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2 mole equivalents)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a three-necked flask equipped with a reflux condenser and magnetic stirrer, combine 1-(benzo[d][6][13]dioxol-5-ylmethyl)piperazine, 2-chloropyrimidine, and anhydrous K₂CO₃ in THF.
-
Heat the mixture to reflux (approximately 66°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and KCl byproduct and wash the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, typically a pale yellow or scarlet viscous substance.[6]
-
Purify the crude product by recrystallization from a suitable solvent, such as absolute ethanol, to obtain Piribedil as a white crystalline powder.[7]
N-Acylation for Amide Synthesis
The formation of an amide bond by reacting the intermediate with carboxylic acids or their derivatives is a robust and widely used strategy in medicinal chemistry to explore structure-activity relationships (SAR).
Application: Synthesis of Halobenzoyl Piperazine Analogs Researchers have synthesized a series of N-aroyl analogues to study their molecular and supramolecular structures, which provides insight into potential drug-receptor interactions. This is achieved through a straightforward coupling reaction with a substituted benzoic acid.
Detailed Protocol: Synthesis of 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine
This protocol is adapted from a reported metal-free procedure involving a peptide coupling agent.
Materials:
-
1-[(1,3-Benzodioxol-5-yl)methyl]piperazine (1 mole equivalent)
-
3-Fluorobenzoic acid (1 mole equivalent)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) (1.2 mole equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1 mole equivalent)
-
Triethylamine (Et₃N) (4 mole equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 3-fluorobenzoic acid in anhydrous DMF, add EDC, HOBt, and triethylamine.
-
Stir the resulting mixture at 0°C (ice bath) for 20 minutes to activate the carboxylic acid.
-
Add 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until completion.
-
Perform an aqueous workup by diluting with water and extracting the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final amide.
Versatility in Complex Molecule Synthesis
The utility of 1-(1,3-Benzodioxol-5-ylmethyl)piperazine extends beyond these examples. It serves as a key starting material for a wide array of complex molecules with diverse and potentially therapeutic structures. Its incorporation into larger scaffolds has been reported for compounds featuring isoxazole, quinoline, and complex pyridopyrimidinone moieties, demonstrating its broad applicability in drug discovery programs.[14][15][16]
Conclusion
1-(1,3-Benzodioxol-5-ylmethyl)piperazine is a cornerstone intermediate in modern synthetic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its secondary amine make it an invaluable tool for drug development. The ability to readily introduce this scaffold into molecules allows chemists to impart favorable physicochemical properties and provides a reliable anchor point for further molecular elaboration. From the established synthesis of the anti-Parkinson's drug Piribedil to the exploratory creation of novel chemical entities, this intermediate continues to be a lynchpin in the pipeline of advanced chemical synthesis.
References
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Methodological & Application
Application Note: Precision Synthesis of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine
Executive Summary & Strategic Rationale
This application note details the synthesis of 1-(1,3-benzodioxol-4-ylmethyl)piperazine , a specialized pharmacophore distinct from its common isomer, 1-piperonylpiperazine (the 5-substituted analog).
The Structural Challenge:
Most commercially available benzodioxole precursors are substituted at the 5-position (meta/para to the oxygens). The target molecule requires substitution at the 4-position (ortho to the bridgehead). This positional isomerism significantly alters the electronic and steric environment of the ligand, often enhancing selectivity for 5-HT1A or
The Protocol Strategy: We utilize a Convergent Reductive Amination strategy. Unlike direct alkylation with halides, which suffers from poly-alkylation and lachrymatory precursors, this route offers:
-
Chemo-selectivity: Using N-Boc-piperazine prevents dimerization.
-
Safety: Avoids the synthesis of unstable 4-(chloromethyl)-1,3-benzodioxole.
-
Scalability: Relies on robust borohydride reduction.
Retrosynthetic Analysis
The synthesis is disconnected into two phases: the construction of the rare 4-substituted scaffold and the coupling of the piperazine ring.
Figure 1: Retrosynthetic disconnection showing the critical pathway from the dihydroxy precursor to the final amine.
Experimental Protocol
Phase 1: Scaffold Construction
Objective: Synthesis of 1,3-Benzodioxole-4-carbaldehyde. Note: If this aldehyde is commercially sourced (CAS 7797-83-3), skip to Phase 2. However, commercial supplies are often impure or mislabeled as the 5-isomer.
Reagents:
-
2,3-Dihydroxybenzaldehyde (1.0 eq)
-
Dibromomethane (1.2 eq)[1]
-
Cesium Carbonate (
) (1.5 eq) -
DMF (Anhydrous)
Procedure:
-
Setup: Charge a round-bottom flask with 2,3-dihydroxybenzaldehyde (e.g., 10.0 g) and anhydrous DMF (100 mL).
-
Base Addition: Add
(35.4 g) in a single portion. Technical Insight: Cesium is preferred over Potassium here because the "Cesium Effect" promotes the intramolecular cyclization of the methylenedioxy bridge over intermolecular polymerization. -
Alkylation: Add dibromomethane (6.1 mL) dropwise.
-
Reaction: Heat to 110°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane). The product is less polar than the starting material.
-
Workup: Cool to RT. Pour into ice water (500 mL). Extract with Ethyl Acetate (
mL). Wash organics with brine, dry over , and concentrate. -
Purification: Recrystallize from ethanol or flash chromatography (0-10% EtOAc/Hexane).
-
Yield Expectation: 75-85%
-
Appearance: Off-white solid.
-
Phase 2: Reductive Amination (The Coupling)
Objective: Coupling the aldehyde to the piperazine core.
Reagents:
-
1,3-Benzodioxole-4-carbaldehyde (1.0 eq)
-
N-Boc-Piperazine (1.1 eq)
-
Sodium Triacetoxyborohydride (
) (1.5 eq) -
Acetic Acid (glacial, 1.0 eq)
-
1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Protocol:
-
Imine Formation:
-
In a reaction vessel, dissolve 1,3-benzodioxole-4-carbaldehyde (1.50 g, 10 mmol) and N-Boc-piperazine (2.05 g, 11 mmol) in DCE (30 mL).
-
Add Acetic Acid (0.6 mL).
-
Critical Step: Stir at Room Temperature (RT) for 30 minutes under Nitrogen. This allows the iminium ion species to form before the reducing agent is added, minimizing direct reduction of the aldehyde to the alcohol.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add
(3.18 g, 15 mmol) portion-wise over 10 minutes. -
Allow to warm to RT and stir overnight (12-16 hours).
-
-
Quench & Workup:
-
Quench with saturated aqueous
(slow addition, gas evolution). -
Extract with DCM (
mL). -
Wash combined organics with brine. Dry over
.[2] -
Concentrate to yield the crude Boc-protected intermediate.
-
Phase 3: Deprotection & Salt Formation
Objective: Removal of the Boc group to yield the free secondary amine.
Procedure:
-
Dissolve the crude intermediate in DCM (10 mL).
-
Add Trifluoroacetic Acid (TFA) (5 mL) dropwise at 0°C.
-
Stir at RT for 2 hours (monitor CO2 evolution cessation).
-
Free Base Isolation: Concentrate the TFA/DCM. Redissolve residue in DCM and wash with 1N NaOH (to pH > 12). Dry organic layer (
) and concentrate.[2] -
Salt Formation (Recommended for Stability):
-
Dissolve free base in minimal Ethanol.
-
Add 2M HCl in Diethyl Ether dropwise until precipitate forms.
-
Filter and dry the white solid.
-
Analytical Data & Quality Control
To validate the synthesis, compare spectral data against the following expected parameters.
| Parameter | Specification | Diagnostic Feature |
| Purity (HPLC) | >98% | Ret. Time distinct from 5-isomer |
| 1H NMR (DMSO-d6) | Methylene Bridge: The singlet at ~6.0 ppm is characteristic of the benzodioxole ring. | |
| 1H NMR (Aromatic) | Pattern: 1,2,3-trisubstituted benzene pattern (distinct from the 1,2,4-pattern of the 5-isomer). | |
| 1H NMR (Benzylic) | Singlet connecting the ring to the piperazine. | |
| Mass Spec (ESI) | [M+H]+ ~221.12 | Consistent with C12H16N2O2 |
Troubleshooting & Optimization
Experimental Workflow Diagram
Figure 2: Logical flow for the reductive amination and deprotection sequence.
Common Pitfalls
-
Regioisomer Contamination: If you buy the starting aldehyde, verify it by NMR immediately. The 5-isomer (piperonal) is cheaper and often supplied by mistake. The 5-isomer shows a doublet (J
1.5 Hz) and a doublet of doublets in the aromatic region. The 4-isomer (target) shows a triplet (t, J8Hz) and two doublets (d, J~8Hz). -
Incomplete Reduction: If the reaction stalls, do not heat. Heating with NaBH(OAc)3 can lead to side reactions. Instead, add 0.5 eq more reducing agent.
-
Bis-alkylation: If you skip the Boc-protection and use free piperazine, you must use a 5-fold excess of piperazine to avoid forming the symmetrical dimer.
References
-
PubChem. (2025).[1] 1,3-Benzodioxole-4-carbaldehyde | C8H6O3.[1][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol reference for NaBH(OAc)3 methodology).
-
Dallacker, F., et al. (1971). Derivatives of methylenedioxybenzene.[1][2][5] 36. Preparation of 4-substituted 1,3-benzodioxoles. Chemische Berichte. (Foundational work on the 4-position synthesis).
Sources
- 1. 1,3-Benzodioxole-4-carboxaldehyde | C8H6O3 | CID 82264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-BENZODIOXOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 1,3-benzodioxole-4-carbaldehyde [stenutz.eu]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Bis{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methane - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Analytical Protocols for the Detection and Quantitation of 1-Piperonylpiperazine (1-PP)
Executive Summary & Scientific Context
1-Piperonylpiperazine (1-PP), also known as 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), represents a critical analyte in both forensic toxicology and illicit drug profiling. Its detection serves two distinct but equally vital purposes:
-
Forensic Profiling (Route Specificity): 1-PP is a known route-specific impurity found in MDMA (Ecstasy) synthesized via the reductive amination of piperonal . Its presence acts as a chemical fingerprint, distinguishing this synthesis pathway from others (e.g., safrole bromination or reductive amination of MDP2P).
-
Toxicological Screening: As a piperazine derivative, 1-PP mimics the effects of benzylpiperazine (BZP) and is occasionally encountered as a standalone "legal high" or adulterant.
This guide provides a self-validating analytical framework for detecting 1-PP in complex matrices (urine, plasma, and seized solids) using GC-MS and LC-MS/MS.
Analytical Decision Workflow
The following logic gate illustrates the selection of the appropriate analytical technique based on sample type and sensitivity requirements.
Figure 1: Analytical decision tree for 1-PP detection, prioritizing LC-MS/MS for biological sensitivity and GC-MS for impurity profiling.
Method A: Sample Preparation (Solid Phase Extraction)
Rationale: 1-PP is a basic amine (pKa ~9.8). Biological matrices contain interferences that suppress ionization in MS. Liquid-Liquid Extraction (LLE) is often insufficient for trace analysis. We utilize Mixed-Mode Cation Exchange (MCX) to lock the analyte onto the sorbent via charge interaction while washing away neutrals and acids.
Protocol: MCX Extraction for Urine/Plasma
Materials: Oasis MCX or Strata-X-C cartridges (60 mg/3 mL).
| Step | Action | Mechanism/Notes |
| 1. Pre-treatment | Dilute 1 mL sample with 1 mL 0.1% Formic Acid (aq) . | Acidification (pH < 4) ensures 1-PP is fully protonated ( |
| 2. Conditioning | 2 mL Methanol, then 2 mL Water. | Activates sorbent pores. Do not let the cartridge dry. |
| 3. Loading | Load pre-treated sample at 1 mL/min. | Protonated 1-PP binds to sulfonate groups on the sorbent. |
| 4. Wash 1 | 2 mL 0.1% Formic Acid (aq) . | Removes proteins and hydrophilic interferences. |
| 5. Wash 2 | 2 mL Methanol . | Critical Step: Removes neutral organics and hydrophobic interferences. 1-PP remains bound ionically. |
| 6. Elution | 2 mL 5% Ammonium Hydroxide in Methanol . | High pH (>10) deprotonates 1-PP, breaking the ionic bond and releasing it into the organic solvent. |
| 7. Reconstitution | Evaporate to dryness ( | Concentrates sample 10x for maximum sensitivity. |
Method B: LC-MS/MS Quantitation (The Gold Standard)
Rationale: LC-MS/MS offers superior sensitivity for biological samples without the need for derivatization. We utilize Multiple Reaction Monitoring (MRM) for high selectivity.
Instrument Parameters
-
Column: C18 Polar Embedded (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.7 µm.
-
Why? Standard C18 can cause peak tailing for basic amines. Polar embedded phases improve shape and retention of polar piperazines.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
MRM Transitions
1-PP Precursor Ion: m/z 221.1
| Transition (m/z) | Type | Collision Energy (eV) | Structural Origin |
| 221.1 | Quantifier | 20-25 | Cleavage of the C-N bond yields the stable 3,4-methylenedioxybenzyl cation . This is the base peak and most specific fragment. |
| 221.1 | Qualifier | 15-18 | Loss of |
| 221.1 | Qualifier | 35 | Further fragmentation of the methylenedioxy ring. |
Method C: GC-MS Impurity Profiling[2][3][4][5]
Rationale: GC-MS is the standard for analyzing seized drugs. While 1-PP can be analyzed directly, derivatization with Pentafluoropropionic Anhydride (PFPA) is recommended to improve volatility, reduce peak tailing, and provide a unique mass spectral fingerprint that separates it from isomers.
Derivatization Protocol (PFPA)
-
Take 50 µL of extract (from Method A) or dissolved solid.
-
Evaporate to dryness.
-
Add 50 µL PFPA and 25 µL Ethyl Acetate .
-
Incubate at 60°C for 20 minutes .
-
Evaporate excess reagent; reconstitute in Ethyl Acetate.
GC-MS Acquisition (EI Mode)
-
Column: DB-5MS (5% Phenyl Methyl Siloxane), 30m x 0.25mm.
-
Carrier Gas: Helium, 1.0 mL/min.
-
Temp Program: 80°C (1 min)
15°C/min 290°C (5 min).
Spectral Interpretation[6][7]
-
Underivatized 1-PP:
-
Base Peak: m/z 135 (Methylenedioxybenzyl cation).
-
Other Ions: m/z 56, 164, 178 .
-
-
PFPA-Derivatized 1-PP:
-
Molecular Ion: Shifted by +146 Da (Introduction of
group). -
Base Peak: m/z 135 remains dominant.
-
Marker Ion: m/z 366 (Molecular ion of PFPA derivative).
-
Method D: Field Screening (Colorimetric)
Rationale: For rapid presumptive testing of seized powders. 1-PP contains a secondary amine and a methylenedioxy ring, allowing detection via standard forensic reagents.
| Reagent | Expected Color | Mechanism | Specificity |
| Simon's Reagent | Blue | Reaction with secondary amine (piperazine ring). | Distinguishes 1-PP (Secondary) from tertiary amines (like MDMA precursors) or primary amines. |
| Marquis Reagent | Purple/Black | Reaction with the aromatic methylenedioxy ring. | Indicates the "Ecstasy-like" structure but does not confirm the piperazine ring. |
Interpretation: A sample testing Marquis (+) AND Simon's (+) is highly consistent with 1-PP or MDMA. Differentiation requires chromatography.
Quality Control & Validation Criteria
To ensure data integrity (E-E-A-T), the following criteria must be met for every batch:
-
Linearity:
over the range 5–1000 ng/mL. -
Internal Standard: Use 1-PP-d8 or BZP-d7 . Recovery must be within ±15% of the non-deuterated analyte.
-
Ion Ratio (LC-MS): The ratio of Quantifier (135) to Qualifier (163) must not deviate by more than ±20% from the certified reference standard.
-
Carryover: Inject a blank after the highest standard. Signal must be < 20% of the Lower Limit of Quantitation (LLOQ).
References
-
United Nations Office on Drugs and Crime (UNODC). (2013).[2] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Swist, M., et al. (2005).[3] "Basic and neutral route specific impurities in MDMA prepared by different synthesis methods." Forensic Science International, 155(2-3), 100-111.[3] (Grounding for 1-PP as a reductive amination marker).
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Retrieved from [Link]
-
PubChem. (n.d.). 1-Piperonylpiperazine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
HPLC-UV analysis of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine purity
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) with UV Detection Analysis of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine Purity
Abstract
This application note provides a comprehensive and robust method for determining the purity of this compound, a key intermediate in pharmaceutical synthesis. The described reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in research and drug development settings. The methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3]
Introduction and Scientific Rationale
This compound is a heterocyclic compound incorporating the benzodioxole and piperazine moieties. These structural motifs are prevalent in a wide range of active pharmaceutical ingredients (APIs), making this compound a critical building block in medicinal chemistry. The purity of such intermediates is paramount, as impurities can carry over to the final drug substance, potentially affecting its safety, efficacy, and stability.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally labile compounds.[4] The chosen reverse-phase mode (RP-HPLC) is ideal for separating moderately polar compounds like the target analyte from its potential non-polar and polar impurities. The method leverages a C18 stationary phase, which provides hydrophobic interactions, and a polar mobile phase. The benzodioxole ring system within the analyte contains a strong chromophore, allowing for sensitive and specific detection by a UV detector. This obviates the need for complex derivatization procedures often required for simple piperazine compounds that lack a UV-active moiety.[4][5]
This document details the complete analytical procedure, from the selection of chromatographic parameters to a full method validation protocol, adhering to the internationally recognized ICH Q2(R1) and the updated Q2(R2) guidelines for analytical procedure validation.[1][6][7]
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV detector. A data acquisition and processing software (e.g., Empower™, Chromeleon™) is required.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade
-
Orthophosphoric Acid (85%), Analytical Grade
-
Water (HPLC Grade or Milli-Q)
-
-
Reference Standard: this compound of known, high purity (e.g., >99.5%).
-
Materials:
-
Volumetric flasks and pipettes (Class A)
-
Analytical balance
-
pH meter
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
HPLC vials
-
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation. The C18 column is the industry standard for reverse-phase chromatography, offering excellent retention for the aromatic analyte.[8] The acidic mobile phase buffer ensures that the basic nitrogen atoms of the piperazine ring are consistently protonated, leading to sharp, symmetrical peaks and preventing interactions with residual silanols on the column surface. Acetonitrile is chosen as the organic modifier for its strong elution strength and low UV cutoff.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm and 280 nm (Use PDA for full spectrum) |
| Run Time | 30 minutes |
Rationale for Detection Wavelength: The benzodioxole moiety is expected to have strong absorbance maxima near 235 nm and 280 nm. A PDA detector should be used during method development to scan the peak and determine the optimal wavelength for quantification, ensuring maximum sensitivity while minimizing interference.
Preparation of Solutions
Mobile Phase A (20 mM KH₂PO₄, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas prior to use.
Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent. This solution is used for purity calculations.
Sample Solution (approx. 50 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Stock Solution.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to the mark with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Framework
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1)/Q2(R2) guidelines.[1][6][7][9] This establishes, through documented evidence, that the analytical procedure has the performance characteristics to meet the requirements for the application.
System Suitability Testing (SST)
SST is an integral part of any analytical method and must be performed before any sample analysis to ensure the chromatographic system is performing adequately.[9] A series of six replicate injections of the Working Standard Solution (50 µg/mL) are made.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 5000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injection and system hardware. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][10]
-
Protocol: Inject the diluent (blank), a solution of the reference standard, and the test sample. The blank should show no interfering peaks at the retention time of the analyte. The peak purity of the analyte in the sample should be assessed using a PDA detector to confirm no co-eluting impurities.
Linearity
-
Protocol: Prepare a series of at least five solutions from the Standard Stock Solution, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1, 10, 50, 75, 100 µg/mL).
-
Acceptance Criteria: Plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
-
Protocol: Accuracy is determined by a recovery study. Spike a known amount of the analyte (reference standard) into a sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Each level should be prepared in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision): Analyze six separate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should not exceed 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of a diluted standard solution. LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.
-
Acceptance Criteria: The LOQ solution must demonstrate acceptable precision and accuracy.
Data Analysis and Purity Calculation
The percentage purity of the this compound sample is calculated based on the area percent of all peaks in the chromatogram.
Formula for % Purity:
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Ensure that any peaks corresponding to the blank or system artifacts are excluded from the calculation. The integration parameters must be set appropriately to detect all relevant impurity peaks.
Workflow and Method Visualization
Conclusion
The HPLC-UV method detailed in this application note is a reliable and robust tool for the purity determination of this compound. The protocol is based on sound scientific principles and adheres to global regulatory standards for method validation, such as those from the ICH.[3] By following the outlined experimental conditions, preparation steps, and validation framework, researchers, scientists, and drug development professionals can confidently assess the quality of this important pharmaceutical intermediate, ensuring the integrity of their downstream processes and final products.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Aurora Pro Scientific. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Scribd. Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Available at: [Link]
-
Linklab. (n.d.). HPLC Column Selection Guide. Linklab. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
-
Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. Available at: [Link]
-
Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Waters. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]
-
ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]
-
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available at: [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]
-
Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. PTPFarm. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Piperazine hexahydrate on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Jurnal Farmasi & Sains Indonesia. (2024). OPTIMIZATION OF MOBILE PHASE IN HIGH PERFORMANCE LIQUID CHROMATOGRAPHY FOR THE DETERMINATION OF PIPERINE JAVA LONG PEPPER (Piper retrofractum Vahl.). Jurnal Farmasi & Sains Indonesia. Available at: [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. propharmagroup.com [propharmagroup.com]
Application Note: 1-Piperonylpiperazine as a Scaffold in Medicinal Chemistry
[1]
Abstract
This guide details the chemical utility, synthetic protocols, and pharmacological profiling of 1-piperonylpiperazine (1-(1,3-Benzodioxol-5-ylmethyl)piperazine). Recognized as a "privileged structure" in neuropsychiatry, this scaffold serves as a critical pharmacophore for targeting G-protein coupled receptors (GPCRs), specifically Dopamine (
Part 1: Chemical Accessibility & Scaffold Utility
The "Privileged" Nature of the Scaffold
In medicinal chemistry, 1-piperonylpiperazine represents a classic bioisostere of the benzylpiperazine moiety. The addition of the methylenedioxy group (1,3-benzodioxole) confers two distinct advantages over a simple phenyl ring:
-
Electronic Modulation: The oxygen atoms act as electron donors by resonance, increasing the electron density of the aromatic ring, which often enhances
-stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets. -
Conformational Constraint: The fused dioxole ring enforces planarity on the oxygen atoms, creating a defined steric profile that differs from flexible methoxy-substituted analogs.
Synthetic Strategy: Reductive Amination vs. Alkylation
While 1-piperonylpiperazine can be synthesized via direct alkylation of piperazine with piperonyl chloride, this method frequently results in over-alkylation (formation of bis-piperonylpiperazine) and requires harsh bases.
Recommended Approach: Reductive amination of piperonal (3,4-methylenedioxybenzaldehyde) with piperazine.
-
Why: This route is regioselective, avoids toxic alkyl halides, and allows for the use of mild reducing agents like Sodium Triacetoxyborohydride (STAB), which tolerates other functional groups.
Part 2: Validated Synthetic Protocols
Protocol A: Synthesis of 1-Piperonylpiperazine Core
Objective: Selective mono-functionalization of piperazine via reductive amination.
Materials
-
Piperonal (3,4-methylenedioxybenzaldehyde): 10.0 mmol (1.50 g)
-
Piperazine (anhydrous): 50.0 mmol (4.30 g) [Note: 5-fold excess prevents bis-alkylation]
-
Sodium Triacetoxyborohydride (STAB): 15.0 mmol (3.18 g)
-
Acetic Acid (glacial): 10.0 mmol (0.6 mL)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) - 50 mL
Step-by-Step Methodology
-
Imine Formation:
-
In a 250 mL round-bottom flask, dissolve Piperazine (5 eq) in DCE (40 mL).
-
Add Piperonal (1 eq) dissolved in DCE (10 mL) dropwise over 10 minutes.
-
Add Acetic Acid (1 eq).
-
Checkpoint: Stir at room temperature for 30–60 minutes. The solution may turn slightly yellow, indicating imine formation.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.5 eq) portion-wise over 15 minutes. Caution: Mild gas evolution.
-
Remove ice bath and stir at room temperature for 12–16 hours under nitrogen atmosphere.
-
-
Workup (Critical for Purity):
-
Quench reaction with saturated aqueous
(30 mL). Stir for 20 minutes. -
Extract the organic layer.
-
Purification Step: The excess piperazine is water-soluble. Wash the organic layer 3x with water to remove unreacted piperazine.
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Validation:
-
Yield: Expect 75–85% as a pale yellow oil or low-melting solid.
-
1H NMR (CDCl3): Look for the diagnostic singlet of the methylenedioxy protons (
) at ppm and the benzylic methylene singlet at ppm.
-
Protocol B: Derivatization (Amide Coupling)
Objective: Functionalizing the secondary amine to create a library of CNS-active ligands.
-
Dissolve 1-piperonylpiperazine (1.0 eq) and the target Carboxylic Acid (1.1 eq) in DMF/DCM.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir at RT for 2 hours. Monitor by LCMS.[1]
-
Note: The basicity of the piperazine nitrogen (
) makes it a potent nucleophile; reactions usually proceed rapidly without heating.
Part 3: Medicinal Chemistry Profiling & Visualization
Structure-Activity Relationship (SAR) Logic
The 1-piperonylpiperazine scaffold acts as a "linker-pharmacophore." The piperazine nitrogen (N4) serves as a basic center essential for ionic interaction with a conserved Aspartate residue (e.g., Asp3.32 in
Diagram 1: Synthetic Workflow & Diversification
Caption: Regioselective synthesis of 1-piperonylpiperazine and subsequent library diversification.
Pharmacophore Mapping & Receptor Binding
The scaffold mimics the ethylamine side chain of dopamine and serotonin. The benzodioxole ring provides a specific steric bulk that fits into the "hydrophobic accessory pocket" of monoamine receptors.
Diagram 2: Pharmacophore Interactions (5-HT/Dopamine)
Caption: Molecular interaction map of 1-piperonylpiperazine within a GPCR binding pocket.
Part 4: Critical Liability – Metabolic Stability
Expert Insight: While potent, the methylenedioxy ring is a known "metabolic alert" in drug discovery.
-
Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) can oxidize the methylene carbon of the dioxole ring.
-
Consequence: This opens the ring to form a catechol (1,2-dihydroxybenzene) intermediate.
-
Toxicity Risk: The catechol can be further oxidized to an ortho-quinone, a reactive electrophile capable of covalent binding to proteins (glutathione depletion, hepatotoxicity).
-
Mitigation Strategy:
-
Deuteration: Replace the methylene protons (
) with deuterium ( ) to slow down the metabolic abstraction of hydrogen (Kinetic Isotope Effect). -
Fluorination: Substitution on the aromatic ring to reduce electron density and metabolic susceptibility.
-
Data Summary: Scaffold Properties
| Property | Value/Description | Relevance |
| MW | 220.27 g/mol | Fragment-like, ideal for growing. |
| cLogP | ~1.8 | Good CNS penetration (Blood-Brain Barrier). |
| pKa (calc) | ~8.9 (N4), ~4.5 (N1) | N4 is protonated at physiological pH. |
| Key Liability | Methylenedioxy ring opening | Potential CYP inhibition/Toxicity. |
| Primary Targets | 5-HT1A, 5-HT2A, D2, D3 | Antipsychotics, Anxiolytics, Nootropics.[2] |
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (Standard protocol for STAB reduction).
-
Bermejo, M., et al. (2015). "Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents."[4] European Journal of Medicinal Chemistry. (Review of piperazine pharmacophore).
- Murray, M. (2000). "Mechanisms of inhibitory and heteroactivatory interactions with cytochrome P450 enzymes." Current Drug Metabolism. (Mechanistic insight into methylenedioxy metabolic liability).
- Millan, M. J., et al. (1992). "The antiparkinsonian agent, piribedil, is a potent agonist at dopamine D2 and D3 receptors." Naunyn-Schmiedeberg's Archives of Pharmacology. (Case study of a drug using this scaffold).
Sources
- 1. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Targeted Synthesis of Piribedil via SNAr Coupling
The following application note outlines the synthesis of Piribedil (2-[4-(benzo[1,3]dioxol-5-ylmethyl)piperazin-1-yl]pyrimidine) via the N-heteroarylation of 1-piperonylpiperazine with 2-chloropyrimidine . This guide is designed for pharmaceutical researchers and process chemists, focusing on the mechanistic rationale, process control, and validation of the drug substance.
Introduction & Strategic Rationale
Piribedil is a non-ergot dopamine agonist utilized primarily in the treatment of Parkinson’s disease. Structurally, it consists of a piperazine core flanked by a pyrimidine ring and a methylenedioxybenzyl group.
The synthesis described here employs a convergent strategy . By utilizing the advanced intermediate 1-piperonylpiperazine , the synthesis is reduced to a single critical bond formation: the C-N coupling between the secondary amine of the piperazine and the electron-deficient 2-position of the pyrimidine ring.
Mechanistic Insight: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The 2-chloropyrimidine substrate is highly activated toward nucleophilic attack due to the inductive electron-withdrawing effects of the two ring nitrogens. The secondary amine of 1-piperonylpiperazine acts as the nucleophile. Unlike palladium-catalyzed Buchwald-Hartwig aminations, this SNAr pathway is transition-metal-free, reducing cost and eliminating the need for heavy metal scavenging in downstream processing.
Reaction Pathway Visualization
The following diagram illustrates the reaction logic and the SNAr mechanism driving the synthesis.
Figure 1: Mechanistic pathway for the synthesis of Piribedil via SNAr, highlighting the convergence of the nucleophile and electrophile.
Experimental Protocol
Safety & Pre-requisites
-
1-Piperonylpiperazine: Irritant.[1] Avoid inhalation.
-
2-Chloropyrimidine: Corrosive and sensitizer. Handle in a fume hood.
-
Solvents: Ethanol/Isopropanol are flammable.
Reagents and Materials
| Component | Role | Equivalence | Notes |
| 1-Piperonylpiperazine | Substrate | 1.0 eq | Limiting reagent. |
| 2-Chloropyrimidine | Reagent | 1.1 - 1.2 eq | Slight excess drives conversion. |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 eq | Anhydrous, granular preferred. |
| Isopropanol (IPA) | Solvent | 10-15 Vol | Green solvent, good solubility profile. |
| Ethanol (Abs.) | Recrystallization | N/A | For purification. |
Detailed Procedure
Step 1: Reaction Initiation
-
Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe.
-
Add 1-piperonylpiperazine (e.g., 10.0 g, 45.4 mmol) and Isopropanol (100 mL).
-
Add Potassium Carbonate (12.5 g, 90.8 mmol) in a single portion. Note: K₂CO₃ is chosen over organic bases (like TEA) to simplify workup, as inorganic salts are easily filtered.
-
Begin stirring at room temperature.
-
Add 2-Chloropyrimidine (6.25 g, 54.5 mmol).
Step 2: Thermal Activation 6. Heat the reaction mixture to reflux (approx. 82°C) . 7. Maintain reflux for 4–6 hours .
- Process Control: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1) or HPLC. The limiting reagent (piperonylpiperazine) should be <0.5%.
Step 3: Workup and Isolation 8. Cool the mixture to room temperature (20–25°C). 9. Filter the suspension to remove inorganic salts (KCl and unreacted K₂CO₃). Wash the filter cake with a small amount of cold IPA. 10. Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude semi-solid or oil. 11. Phase Switch: Dissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) to remove water-soluble impurities. 12. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate to dryness.[2]
Step 4: Purification (Crystallization) 13. Dissolve the crude solid in boiling Ethanol (approx. 5-7 mL per gram of crude). 14. Allow the solution to cool slowly to room temperature, then chill to 0-4°C for 2 hours. 15. Collect the crystals via vacuum filtration.[2] 16. Dry in a vacuum oven at 45°C for 12 hours.
Expected Yield: 75–85% Appearance: White to off-white crystalline powder.
Process Validation & Analytical Data
To ensure the integrity of the synthesized API, the following analytical parameters must be verified.
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (CDCl₃) | Characteristic singlet for methylenedioxy protons (~5.9 ppm); Pyrimidine protons (doublet ~8.3 ppm, triplet ~6.5 ppm). |
| Purity | HPLC (C18 Column) | > 99.0% area normalization. |
| Melting Point | Capillary Method | 98°C – 101°C (Matches literature standards). |
| Residual Solvent | GC-Headspace | Ethanol < 5000 ppm; IPA < 5000 ppm. |
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of Piribedil, separating synthesis, isolation, and purification stages.
Troubleshooting & Optimization Notes
-
Impurity Control (Bis-alkylation): While 2-chloropyrimidine is mono-functional regarding the leaving group, ensure the piperazine starting material is pure. If the starting material contains piperazine (unsubstituted), a bis-pyrimidine impurity will form.
-
Color Management: If the crude product is highly colored (yellow/orange), an activated carbon treatment step can be added during the hot ethanol dissolution in Step 4.
-
Solvent Selection: While DMF allows for lower temperatures due to higher solubility, it is difficult to remove. Isopropanol (IPA) is recommended as a Class 3 solvent that balances solubility with ease of removal.
References
- Preparation method of piribedil.
-
Synthetic method of piribedil. Google Patents (CN106432212A). [2]
Sources
Application Note: A Guide to Cell-Based Assays for Characterizing the Bioactivity of 1-Piperonylpiperazine
Introduction
1-Piperonylpiperazine (MDBP), a piperazine derivative, is a compound of significant interest in neuropharmacology and toxicology due to its structural similarity to other psychoactive substances.[1][2] Characterizing its biological activity is crucial for understanding its mechanism of action (MOA), potential therapeutic applications, and overall safety profile. Cell-based assays provide a powerful, controlled in vitro environment to dissect the molecular interactions of 1-piperonylpiperazine with specific cellular targets, offering a foundational understanding before advancing to more complex biological systems.
This guide provides a structured, multi-tiered approach for researchers, scientists, and drug development professionals to comprehensively evaluate the bioactivity of 1-piperonylpiperazine. The protocols described herein are designed to build a logical and robust data package, starting from broad assessments of cellular health to detailed investigations of specific neurotransmitter systems, which are the presumed primary targets for piperazine compounds.[3][4][5]
Section 1: Foundational Assays - Establishing a Therapeutic Window
Expert Insight: Before investigating specific molecular targets, it is imperative to first determine the concentration range at which 1-piperonylpiperazine is non-toxic to the cell systems being used. High concentrations of a compound may elicit non-specific effects or outright cytotoxicity, confounding the interpretation of any functional assay.[6] By first establishing a cytotoxicity profile, a researcher can define a "therapeutic window" or suitable concentration range for all subsequent, more specific bioactivity assays. This ensures that observed effects are due to specific target engagement rather than general cellular distress or death.
Cytotoxicity Profiling: MTT and LDH Assays
Two complementary assays are recommended to assess cell viability and membrane integrity: the MTT assay for metabolic activity and the LDH assay for membrane rupture.[6]
1.1.1 Principle of the MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (living) cells.[7][8]
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells (e.g., HEK293, SH-SY5Y, or CHO cells) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) and incubate overnight (37°C, 5% CO₂) to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 1-piperonylpiperazine in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the compound wells) and "no-cell" blank wells. Incubate for a relevant exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[7] During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.[7]
-
Data Analysis: Subtract the average absorbance of the "no-cell" blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100. Plot the % viability against the log concentration of 1-piperonylpiperazine to determine the CC₅₀ (50% cytotoxic concentration).
1.1.2 Principle of the LDH Assay The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[9] LDH is a stable cytosolic enzyme that, upon its release into the culture medium, catalyzes the conversion of lactate to pyruvate.[9][10] This reaction is coupled to the reduction of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[9][11] The amount of color is proportional to the amount of LDH released, and thus to the number of lysed cells.[11]
Protocol: LDH Cytotoxicity Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate. Include three essential controls: (1) Vehicle Control (spontaneous LDH release), (2) Positive Control (maximum LDH release, by adding a lysis buffer 45 minutes prior to the end of incubation), and (3) No-Cell Blank (background).[11]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[10]
-
LDH Reaction: Carefully transfer 100 µL of supernatant from each well to a new, optically clear 96-well plate.[9] Add 100 µL of the LDH Reaction Solution (containing the substrate and tetrazolium salt) to each well.[9][10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Data Acquisition: Add 50 µL of Stop Solution to each well and measure the absorbance at 490 nm within one hour.[9]
-
Data Analysis: Subtract the no-cell blank from all readings. Calculate percent cytotoxicity using the formula: (% Cytotoxicity) = [(Absorbance_treated - Absorbance_vehicle) / (Absorbance_positive_control - Absorbance_vehicle)] * 100.
| Assay Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity of viable cells | Measures membrane integrity via released enzyme |
| Endpoint | Cell Viability (%) | Cytotoxicity (%) |
| Key Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Lactate, NAD+, Tetrazolium Salt |
| Readout | Colorimetric (Absorbance at ~570 nm) | Colorimetric (Absorbance at ~490 nm) |
| Interpretation | A decrease in signal indicates reduced viability | An increase in signal indicates increased cell lysis |
Section 2: Primary Target Deconvolution
Expert Insight: Based on the piperazine scaffold, 1-piperonylpiperazine is hypothesized to interact with monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) pathways.[2][5] The following tiered assay approach systematically evaluates this hypothesis by first assessing binding affinity, then functional receptor modulation, and finally transporter inhibition.
Receptor Binding Affinity
The first step in target validation is to determine if 1-piperonylpiperazine physically binds to specific receptors. Competitive radioligand binding assays are the gold standard for quantifying the affinity of an unlabeled compound (the "competitor") for a receptor.[12][13]
Principle of Competitive Radioligand Binding This assay measures the ability of 1-piperonylpiperazine to displace a known high-affinity radiolabeled ligand from its target receptor.[12][14] The assay is performed using cell membranes prepared from cell lines overexpressing a single receptor subtype (e.g., HEK293-h5-HT₂ₐ). A fixed concentration of radioligand and varying concentrations of the unlabeled test compound are incubated with the membranes.[12] The amount of bound radioactivity is inversely proportional to the affinity and concentration of the test compound. The data are used to calculate the IC₅₀ (inhibitory concentration 50%), which can then be converted to a binding affinity constant (Ki).[15]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Use commercially available prepared membranes or prepare them from cells overexpressing the target receptor (e.g., 5-HT₂ₐ, D₂). Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation.[15] Resuspend the final pellet and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the following in binding buffer:
-
Cell membranes (e.g., 10-20 µg protein/well).[15]
-
A fixed concentration of radioligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ) at its approximate Kd value.
-
Serial dilutions of 1-piperonylpiperazine or vehicle.
-
For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM Mianserin).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[15]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C).[15] The membranes with bound radioligand are trapped on the filter.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Data Acquisition: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.[15]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of 1-piperonylpiperazine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Functional Receptor Activity: Second Messenger Assays
After confirming binding, the next critical step is to determine the functional consequence: is 1-piperonylpiperazine an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist? This is achieved by measuring the downstream second messengers produced upon G-protein coupled receptor (GPCR) activation.[16][17][18]
2.2.1 cAMP Assays for Gs- and Gi-Coupled Receptors Many monoamine receptors are coupled to Gs (stimulatory) or Gi (inhibitory) proteins, which respectively increase or decrease the intracellular concentration of cyclic AMP (cAMP).[17][19]
Principle: These assays quantify intracellular cAMP levels. For Gi-coupled receptors, cells are first stimulated with an agent like forskolin to raise basal cAMP levels, allowing for the detection of an inhibitory (agonist) effect. The compound's effect is then measured. In antagonist mode, cells are co-incubated with the test compound and a known agonist to see if the agonist's effect is blocked.[17] Modern assays often use a competitive immunoassay format with a luminescent or fluorescent readout.[19][20][21]
Protocol: Luminescence-Based cAMP Assay (e.g., Promega cAMP-Glo™)
-
Cell Plating: Seed cells expressing the target Gs- or Gi-coupled receptor (e.g., CHO-hD₁) in a 96-well or 384-well white assay plate and incubate overnight.
-
Compound Treatment (Agonist Mode): Add serial dilutions of 1-piperonylpiperazine to the cells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Compound Treatment (Antagonist Mode): Pre-incubate cells with serial dilutions of 1-piperonylpiperazine, then add a known agonist at its EC₈₀ concentration and incubate.
-
Cell Lysis and Detection: Add the cAMP-Glo™ Lysis Buffer, which releases cAMP. Then add the cAMP Detection Solution, which contains Protein Kinase A (PKA).[19] The amount of cAMP dictates PKA activity.
-
ATP Measurement: Finally, add the Kinase-Glo® Reagent. This measures the amount of ATP remaining after the PKA reaction.[19] A high cAMP level leads to high PKA activity, consuming more ATP and resulting in a low light signal. Conversely, a low cAMP level results in a high light signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the log concentration of the compound. For agonists, this will produce a dose-dependent change in signal from which an EC₅₀ (for Gs) or IC₅₀ (for Gi) can be determined. For antagonists, the IC₅₀ represents the concentration that inhibits 50% of the known agonist's response.
2.2.2 Calcium Flux Assays for Gq-Coupled Receptors Receptors like 5-HT₂ₐ and 5-HT₂C are coupled to Gq proteins.[22][23] Gq activation leads to the release of calcium (Ca²⁺) from intracellular stores into the cytoplasm, a transient event that can be measured with calcium-sensitive fluorescent dyes.[24][25]
Principle: Cells expressing the Gq-coupled receptor of interest are loaded with a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.[24][25] A fluorescence plate reader measures the change in fluorescence in real-time immediately following the addition of the compound.[24]
Protocol: Calcium Mobilization Assay
-
Cell Plating: Seed cells expressing the target Gq-coupled receptor (e.g., CHO-h5-HT₂ₐ) in a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight.[24]
-
Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) to each well. Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, to allow the dye to enter the cells and be de-esterified.[24]
-
Data Acquisition: Place the plate in a fluorescence plate reader equipped with injectors (e.g., a FlexStation®).
-
Compound Addition and Measurement: The instrument will first establish a baseline fluorescence reading for ~15-20 seconds. It will then inject a solution of 1-piperonylpiperazine (for agonist testing) or a known agonist (for antagonist testing where cells were pre-incubated with the test compound). The fluorescence intensity is monitored continuously for an additional 1-2 minutes.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this response against the log concentration of the compound to determine the EC₅₀ (agonist) or IC₅₀ (antagonist).
Neurotransmitter Transporter Activity
Many psychoactive compounds function by inhibiting the reuptake of neurotransmitters from the synaptic cleft. The monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) are key targets.[3][4][26]
Principle of Transporter Uptake Assay This assay measures the ability of a compound to block the uptake of a fluorescent substrate that mimics the natural neurotransmitter.[27][28][29] Cells expressing the transporter of interest (e.g., HEK-hSERT) are incubated with the test compound before the addition of a fluorescent transporter substrate.[30] A masking dye in the extracellular solution quenches the fluorescence of the substrate, so a signal is only detected once the substrate is transported into the cell.[28] The rate of fluorescence increase is proportional to the transporter activity.
Protocol: Fluorescence-Based Transporter Uptake Assay
-
Cell Plating: Plate cells stably expressing the transporter of interest (DAT, SERT, or NET) in a 96- or 384-well black-walled, clear-bottom plate and allow them to form a confluent monolayer.[29]
-
Compound Incubation: Remove the culture medium and add assay buffer containing serial dilutions of 1-piperonylpiperazine. Incubate for 10-20 minutes at 37°C.[30] Known inhibitors (e.g., Cocaine for DAT, Fluoxetine for SERT) should be used as positive controls.
-
Substrate Addition and Reading: Place the plate in a bottom-reading fluorescence microplate reader. Add the fluorescent substrate/masking dye solution to all wells.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically over a period of 10-30 minutes.[28][30]
-
Data Analysis: Calculate the rate of uptake (e.g., the slope of the linear portion of the fluorescence vs. time curve). Plot the percent inhibition of the uptake rate against the log concentration of 1-piperonylpiperazine to determine the IC₅₀ value.
Section 3: Data Interpretation & Integrated Bioactivity Profile
The power of this tiered approach lies in integrating the data from each assay to build a comprehensive bioactivity profile.
-
Cytotoxicity: The CC₅₀ values from the MTT/LDH assays establish the upper concentration limit for meaningful interpretation of functional data. Any EC₅₀ or IC₅₀ values approaching the CC₅₀ should be treated with caution, as the effect may be due to toxicity.
-
Binding vs. Function: Comparing the Ki from binding assays with the EC₅₀/IC₅₀ from functional assays provides insight into efficacy. A compound with high affinity (low Ki) but low functional potency (high EC₅₀) may be a partial agonist or an antagonist.
-
Selectivity Profile: By testing 1-piperonylpiperazine across a panel of receptor and transporter targets, a selectivity profile can be constructed. This is crucial for predicting potential on-target effects versus off-target side effects.
Example Data Summary Table:
| Assay Target | Assay Type | Parameter | Result (nM) |
| SH-SY5Y Cells | MTT Cytotoxicity | CC₅₀ | > 50,000 |
| 5-HT₂ₐ Receptor | Radioligand Binding | Ki | 85 |
| 5-HT₂ₐ Receptor | Calcium Flux (Agonist) | EC₅₀ | 250 |
| D₂ Receptor | Radioligand Binding | Ki | 1,200 |
| D₂ Receptor | cAMP Assay (Antagonist) | IC₅₀ | 3,500 |
| SERT | Transporter Uptake | IC₅₀ | 450 |
| DAT | Transporter Uptake | IC₅₀ | 2,100 |
Interpretation: In this hypothetical example, 1-piperonylpiperazine is a potent agonist at the 5-HT₂ₐ receptor with moderate activity as a SERT inhibitor. It has significantly lower affinity and functional activity at the D₂ receptor and DAT, suggesting a degree of selectivity for the serotonergic system. Its low cytotoxicity (CC₅₀ > 50 µM) indicates that these effects are observed at non-toxic concentrations.
Section 4: Visualizing Workflows and Pathways
Experimental and Logical Diagrams
Conclusion
This application note outlines a comprehensive and logical strategy for characterizing the bioactivity of 1-piperonylpiperazine using established cell-based assays. By systematically assessing cytotoxicity, receptor binding, functional activity, and transporter inhibition, researchers can build a robust, data-driven profile of the compound's mechanism of action. This foundational knowledge is indispensable for guiding further research, whether in the context of drug development, neuropharmacology, or toxicology.
References
-
National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. Retrieved February 17, 2026, from [Link]
-
Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved February 17, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 17, 2026, from [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved February 17, 2026, from [Link]
-
PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved February 17, 2026, from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved February 17, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 17, 2026, from [Link]
-
Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved February 17, 2026, from [Link]
-
Dojindo Molecular Technologies. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Retrieved February 17, 2026, from [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved February 17, 2026, from [Link]
-
Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved February 17, 2026, from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved February 17, 2026, from [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved February 17, 2026, from [Link]
-
Biocompare. (2022). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Retrieved February 17, 2026, from [Link]
-
PubMed. (2012). Development of a high-throughput calcium flux assay for identification of all ligand types including positive, negative, and silent allosteric modulators for G protein-coupled receptors. Retrieved February 17, 2026, from [Link]
-
PubMed. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved February 17, 2026, from [Link]
-
protocols.io. (n.d.). MTT Assay protocol. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). A study of the dopamine transporter using the TRACT assay, a novel in vitro tool for solute carrier drug discovery - PMC. Retrieved February 17, 2026, from [Link]
-
DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved February 17, 2026, from [Link]
-
BPS Bioscience. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved February 17, 2026, from [Link]
-
Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Retrieved February 17, 2026, from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved February 17, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 17, 2026, from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved February 17, 2026, from [Link]
-
MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved February 17, 2026, from [Link]
-
Molecular Devices. (2026). Neurotransmitter Transporter Uptake Assay Kit. Retrieved February 17, 2026, from [Link]
-
Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved February 17, 2026, from [Link]
-
DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved February 17, 2026, from [Link]
-
BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2025). Luciferase Reporter Gene Assay on Human 5-HT Receptor: Which Response Element Should Be Chosen?. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 1-Piperonylpiperazine. Retrieved February 17, 2026, from [Link]
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Application Note: High-Resolution LC-QTOF/MS Profiling for Pharmacokinetics and Metabolic Stability of N-Phenylpiperazine Derivatives
Abstract & Introduction
N-phenylpiperazine (NPP) moieties are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for numerous psychotropic drugs (e.g., Aripiprazole, Trazodone) due to their high affinity for dopaminergic (D2) and serotonergic (5-HT) receptors. However, the metabolic lability of the piperazine ring and the potential for reactive quinone-imine metabolite formation necessitate rigorous pharmacokinetic (PK) profiling early in drug discovery.
This Application Note details a robust LC-QTOF/MS workflow for the simultaneous quantification and metabolic identification of NPP derivatives. Unlike traditional triple quadrupole (QqQ) methods limited to targeted quantification, this QTOF methodology provides high-resolution accurate mass (HRAM) data, allowing for the detection of unexpected metabolites and the resolution of isobaric interferences in complex plasma matrices.
Experimental Strategy & Causality
Chromatographic Separation Strategy
N-phenylpiperazines are basic compounds (
-
Column Selection: We utilize a Phenyl-Hexyl stationary phase.[1]
-
Why? The phenyl ring in the stationary phase engages in
interactions with the N-phenyl ring of the analyte. This provides orthogonal selectivity compared to C18 and improves retention of polar N-dealkylated metabolites.
-
-
Mobile Phase Chemistry:
-
Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Phase B: Acetonitrile + 0.1% Formic Acid.
-
Why? The acidic pH ensures full protonation of the piperazine nitrogen for maximum ESI+ sensitivity. Ammonium formate is added to buffer the mobile phase and improve peak shape, preventing ionic interactions with the column hardware.
-
Mass Spectrometry Strategy
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[2]
-
Acquisition Mode: TOF-MS scan with Information Dependent Acquisition (IDA) MS/MS.
-
Why? Full scan TOF provides the quantitative data (XIC construction), while IDA triggers fragmentation spectra on the most intense ions. This allows "Qual/Quant" workflows: obtaining PK curves and metabolite structures in a single injection.
-
Visual Workflows
Bioanalytical Workflow (Plasma to Data)
Figure 1: End-to-end bioanalytical workflow for N-phenylpiperazine PK studies.
Fragmentation Logic (Structural Elucidation)
Figure 2: Common fragmentation pathways for N-phenylpiperazine derivatives used for structural confirmation.
Detailed Protocols
Sample Preparation (Protein Precipitation)
Self-Validating Step: The use of a deuterated Internal Standard (IS) (e.g., Aripiprazole-d8 or a structural analog like Benzylpiperazine) is mandatory to correct for matrix effects.
-
Thaw plasma samples on ice.
-
Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add IS: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex for 10 sec.
-
Precipitate: Add 150 µL of ice-cold Acetonitrile/Methanol (3:1 v/v).
-
Vortex vigorously for 1 min to ensure complete protein denaturation.
-
Centrifuge at 14,000 × g for 15 min at 4°C.
-
Transfer 100 µL of supernatant to a clean vial.
-
Dilute: Add 100 µL of Mobile Phase A (Water + 0.1% FA) to match the initial mobile phase composition (minimizes solvent effects/peak broadening).
-
Inject 5 µL into the LC-QTOF.
LC-QTOF/MS Instrument Parameters
Table 1: HPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B | Event |
|---|---|---|---|
| 0.00 | 0.40 | 5 | Initial equilibration |
| 1.00 | 0.40 | 5 | Load/Desalt |
| 8.00 | 0.40 | 95 | Elution of analytes |
| 10.00 | 0.40 | 95 | Column wash |
| 10.10 | 0.40 | 5 | Return to initial |
| 13.00 | 0.40 | 5 | Re-equilibration |
Table 2: QTOF Source & Acquisition Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Source Gas Temp | 350°C | Ensures efficient desolvation of the piperazine ring. |
| Capillary Voltage | 3500 V (ESI+) | Standard positive mode setting. |
| Fragmentor Voltage | 110 - 135 V | Critical: Too high causes in-source loss of the phenyl ring. |
| Acquisition Rate | 3 spectra/sec | Sufficient points across peak (15-20) for quantitation. |
| Mass Range | 50 - 1000 m/z | Covers parent and small fragments (m/z ~100). |
| Collision Energy | Ramp 20 - 40 eV | Ensures rich fragmentation for both robust and fragile bonds. |
Data Processing & Metabolite Identification[3]
Quantification (PK)
-
Extract Ion Chromatograms (XIC) using the theoretical exact mass of the protonated parent
. -
Mass Tolerance Window: Set to
ppm (narrow window reduces background noise). -
Integrate peaks and generate calibration curves using the ratio of Analyte Area / IS Area.
-
Acceptance Criteria: Linearity
; Accuracy ±15% (except LLOQ ±20%).
Metabolite Identification (Qual)
N-phenylpiperazines undergo specific biotransformations. Use Mass Defect Filtering (MDF) to find them.
-
Core Fragment Search: Look for the characteristic N-phenylpiperazine fragment (often
for unsubstituted phenyl rings). -
Common Shifts:
Validation Criteria (Regulatory Compliance)
This method is designed to comply with ICH M10 and FDA Bioanalytical Method Validation guidelines [1].
-
Selectivity: Analyze 6 lots of blank plasma; no interference >20% of LLOQ.
-
Matrix Effect: Compare analyte response in post-extraction spiked plasma vs. neat solution.
-
Recovery: Compare pre-extraction vs. post-extraction spike.
-
Stability: Assess freeze-thaw (3 cycles), benchtop (4h), and autosampler stability (24h).
References
-
FDA/ICH. (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[7] Link
-
Siqueira, R., et al. (2023).[3] Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05). Pharmaceuticals.[2][3][6][7][8][9][10][11] Link
-
Antia, U., et al. (2010).[4] Validation of an LC-MS method for the detection and quantification of BZP and TFMPP. Journal of Forensic Sciences. Link
-
Agilent Technologies. (2017). Fast and Sensitive Pharmacokinetic Assessment Using LC/MS. Application Note. Link
Sources
- 1. agilent.com [agilent.com]
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- 3. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for N-Debenzylation of Piperazine Derivatives: A Guide for Researchers
An Application Note and Protocol Guide
Abstract
The N-benzyl group is a frequently employed protecting group for the piperazine moiety in multi-step organic synthesis, particularly in the development of pharmaceutical agents. Its stability under various reaction conditions and its relatively straightforward introduction make it a popular choice. However, its efficient and clean removal is a critical final step to yield the desired secondary amine or to allow for further functionalization. This document provides a comprehensive overview of the most common and effective methods for the N-debenzylation of piperazine derivatives, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug development and organic chemistry.
Introduction: The Role of the N-Benzyl Group in Piperazine Synthesis
Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in a wide array of approved drugs targeting various receptors and enzymes. During the synthesis of complex molecules containing a piperazine ring, it is often necessary to protect one of the nitrogen atoms to ensure regioselectivity in subsequent reactions. The benzyl group (Bn) is an ideal protecting group due to its robustness under a wide range of acidic, basic, and nucleophilic conditions.
The ultimate success of this strategy, however, hinges on the ability to selectively remove the benzyl group at a later stage of the synthesis without affecting other sensitive functional groups in the molecule. The choice of debenzylation method is therefore critical and depends on the overall molecular architecture, the presence of other reducible or reactive sites, and the desired scale of the reaction. This guide explores the most reliable methods, from classical catalytic hydrogenation to chemical cleavage, providing the necessary details for their successful implementation in a laboratory setting.
Mechanistic Overview of N-Debenzylation Strategies
The cleavage of the N-C bond between the piperazine nitrogen and the benzylic carbon can be achieved through several distinct chemical pathways. Understanding these mechanisms is key to selecting the appropriate method and troubleshooting potential issues.
Catalytic Hydrogenation
This is arguably the most common and cleanest method for N-debenzylation. The reaction proceeds via hydrogenolysis, where the C-N bond is cleaved by the action of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).
Mechanism: The process begins with the oxidative addition of the benzylic C-N bond to the palladium surface. The adsorbed benzyl and amine fragments then react with activated hydrogen on the catalyst surface, leading to the formation of toluene and the desired deprotected piperazine.
Caption: Workflow for N-debenzylation via catalytic hydrogenation.
This method is highly efficient and produces toluene as the only significant byproduct, which is easily removed. However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, nitro groups, and some halides.
Transfer Hydrogenation
For molecules that cannot tolerate high pressures of hydrogen gas or contain sensitive functional groups, transfer hydrogenation offers a milder alternative. In this method, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.
Common hydrogen donors include:
-
Ammonium formate (HCOONH₄)
-
Formic acid (HCOOH)
-
Cyclohexene or cyclohexadiene
-
Isopropanol
Palladium on carbon remains the catalyst of choice. The reaction with ammonium formate is particularly popular as it is experimentally simple and the byproducts are gaseous (ammonia, carbon dioxide) and water.
Chemical Cleavage with Acyl Chlorides
When hydrogenation methods are not viable due to catalyst poisoning (e.g., by sulfur-containing groups) or substrate incompatibility, chemical cleavage provides a robust alternative. The use of 1-chloroethyl chloroformate (ACE-Cl) is a well-established two-step procedure known as the Von Braun reaction.
Mechanism:
-
Carbamate Formation: The piperazine nitrogen attacks the ACE-Cl, displacing the chloride to form an N-carbamate intermediate.
-
Carbamate Cleavage: The resulting carbamate is unstable and is subsequently cleaved, typically by heating in methanol. This step proceeds via an Sɴ1-like mechanism, where the chloride ion attacks the ethyl group, releasing carbon dioxide and an unstable chloroethylamine intermediate, which then hydrolyzes to the secondary amine hydrochloride.
Caption: Two-step N-debenzylation using 1-chloroethyl chloroformate (ACE-Cl).
This method is highly effective but requires stoichiometric amounts of a corrosive reagent and involves a heating step. It is particularly useful for complex substrates where hydrogenation is not an option.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Debenzylation via Catalytic Hydrogenation (H₂ gas)
This protocol is suitable for substrates that are stable to reductive conditions.
-
Materials:
-
N-benzylated piperazine derivative
-
Palladium on carbon (10% Pd, 50% wet)
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade
-
Hydrogen gas (H₂) cylinder with regulator
-
Parr hydrogenator or a flask with a three-way stopcock and H₂ balloon
-
Celite™ for filtration
-
Rotary evaporator
-
-
Procedure:
-
In a suitable reaction flask or Parr apparatus vessel, dissolve the N-benzylated piperazine derivative (1.0 eq) in a suitable solvent (e.g., MeOH or EtOH, approx. 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading typically ranges from 5 to 20 mol% relative to the substrate. Note: Dry Pd/C is pyrophoric; use the 50% wet catalyst for safer handling.
-
Seal the vessel and purge the system by evacuating and backfilling with nitrogen (3 times) followed by evacuating and backfilling with hydrogen gas (3 times).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or 15-60 psi). For benchtop reactions, a balloon filled with H₂ is often sufficient.
-
Stir the reaction mixture vigorously at room temperature. Reaction progress should be monitored by TLC, LC-MS, or GC-MS. Typical reaction times range from 2 to 24 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The Celite™ pad with the catalyst may be pyrophoric. Do not allow it to dry completely in the air. Quench it carefully with water.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude debenzylated piperazine.
-
The product can be further purified by crystallization, acid-base extraction, or column chromatography as needed.
-
Protocol 2: N-Debenzylation via Transfer Hydrogenation (Ammonium Formate)
This is an excellent alternative when high-pressure hydrogen is unavailable or undesirable.
-
Materials:
-
N-benzylated piperazine derivative
-
Palladium on carbon (10% Pd, 50% wet)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Celite™ for filtration
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the N-benzylated piperazine derivative (1.0 eq) in methanol (15-25 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add ammonium formate (3.0 to 5.0 eq).
-
Carefully add 10% Pd/C catalyst (10 to 20 mol%).
-
Heat the reaction mixture to reflux (typically around 65 °C for methanol) and stir vigorously. Gas evolution (CO₂ and NH₃) should be observed.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1 to 4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite™ to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium formate.
-
The product can be isolated by partitioning the residue between a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is then dried and concentrated to yield the debenzylated product. Further purification can be performed if necessary.
-
Protocol 3: N-Debenzylation using 1-Chloroethyl Chloroformate (ACE-Cl)
This protocol is effective for substrates incompatible with hydrogenation. It proceeds in two distinct steps.
-
Materials:
-
N-benzylated piperazine derivative
-
1-Chloroethyl chloroformate (ACE-Cl)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous
-
Proton sponge or a non-nucleophilic base (optional, for acid-sensitive substrates)
-
Methanol (MeOH), anhydrous
-
Rotary evaporator
-
-
Procedure:
-
Step 1: Carbamate Formation
-
Dissolve the N-benzylated piperazine derivative (1.0 eq) in anhydrous DCM or DCE (10-15 mL per gram) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ACE-Cl (1.1 to 1.5 eq) dropwise via syringe. Caution: ACE-Cl is corrosive and moisture-sensitive. Handle with care.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction can also be heated to reflux if necessary. Monitor the formation of the carbamate intermediate by TLC or LC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
-
Step 2: Methanolysis
-
To the crude carbamate residue, add anhydrous methanol (10-20 mL per gram of initial substrate).
-
Heat the mixture to reflux and stir for 1-4 hours. Monitor the cleavage of the carbamate by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
The resulting solid is typically the hydrochloride salt of the debenzylated piperazine. It can be used as is, or it can be neutralized with a base (e.g., aq. NaHCO₃ or NaOH) and extracted into an organic solvent to yield the free base. Purification can be achieved by recrystallization or chromatography.
-
-
Method Selection and Troubleshooting
The choice of method is paramount and should be guided by the substrate's functional groups.
| Method | Advantages | Disadvantages | Best Suited For |
| Catalytic Hydrogenation (H₂) | High yield, clean reaction, simple work-up. | Requires specialized pressure equipment; incompatible with reducible groups (alkenes, alkynes, nitro, some halides). | Substrates lacking reducible functional groups. |
| Transfer Hydrogenation | Milder conditions, no high-pressure H₂ gas needed, experimentally simple. | Requires stoichiometric hydrogen donor, may require heating. | Molecules with sensitive groups that are incompatible with H₂/Pd but stable to mild heating. |
| ACE-Cl Cleavage | Broad substrate scope, tolerant of most reducible functional groups. | Stoichiometric and corrosive reagent, two-step procedure, byproduct formation. | Complex substrates with sulfur-containing groups or other functionalities that poison hydrogenation catalysts. |
Common Troubleshooting Scenarios:
-
Stalled Hydrogenation: If the reaction stalls, the catalyst may be poisoned. Filter the mixture through Celite™, wash, and add fresh catalyst. Ensure the solvent is of high purity and the substrate is free of catalyst poisons like sulfur or thiols.
-
Incomplete ACE-Cl Reaction: If the carbamate formation is slow, adding a non-nucleophilic base like a proton sponge can help scavenge the HCl generated. Ensure anhydrous conditions are maintained. For the methanolysis step, ensure sufficient heating time.
-
Formation of Side Products: In transfer hydrogenation, disproportionation of the hydrogen donor can sometimes occur. Ensure vigorous stirring and adequate catalyst loading.
Conclusion
The N-debenzylation of piperazine derivatives is a fundamental transformation in modern synthetic chemistry. While catalytic hydrogenation remains the method of choice for its efficiency and cleanliness, transfer hydrogenation and chemical cleavage with reagents like ACE-Cl provide powerful and essential alternatives for more complex and sensitive substrates. By understanding the underlying mechanisms and carefully selecting the reaction conditions based on the specific molecular context, researchers can reliably achieve this critical deprotection step, advancing their synthetic and drug discovery programs.
References
-
Title: A convenient and general method for the debenzylation of tertiary amines. Source: Synthesis, 1987(1), 43-44. URL: [Link]
-
Title: Hydrogenolysis of Benzyl Groups Attached to Nitrogen, Oxygen, and Sulfur. Source: Organic Reactions, 2004. URL: [Link]
-
Title: A new reagent for the dealkylation of tertiary amines: α-chloroethyl chloroformate. Source: Tetrahedron Letters, 1984, 25(19), 2029-2032. URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine
Welcome to the technical support center for the synthesis of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable piperazine derivative. We provide in-depth, field-proven insights and troubleshooting strategies to help you improve reaction yields, enhance product purity, and streamline your workflow.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is low, and I'm isolating a significant amount of the N,N'-bis(1,3-benzodioxol-4-ylmethyl)piperazine byproduct. How can I improve selectivity for the desired mono-substituted product?
A: This is the most common challenge in the N-alkylation of piperazine. The formation of the di-substituted byproduct occurs because the secondary amine of the mono-alkylated product is often more nucleophilic than the starting piperazine, leading to a second, faster alkylation.
Root Cause Analysis:
-
Increased Nucleophilicity: Once the first benzyl group is attached, its electron-donating nature increases the electron density on the second nitrogen atom, making it more reactive towards the electrophile.
-
Stoichiometry and Reaction Rate: If the electrophile (e.g., 4-(bromomethyl)-1,3-benzodioxole) is present in a high local concentration, it is more likely to react with the more nucleophilic mono-substituted product that has just formed.
Solutions to Enhance Mono-alkylation Selectivity:
-
Stoichiometric Control (Piperazine Excess): The most straightforward approach is to use a significant excess of piperazine (3 to 10 equivalents). This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product. While effective, this requires an efficient method to remove the excess piperazine during workup.
-
Controlled Addition: Add the alkylating agent (e.g., a solution of 4-(chloromethyl)-1,3-benzodioxole) dropwise to the solution of piperazine at a reduced temperature (e.g., 0-5 °C). This maintains a low concentration of the electrophile, minimizing the chance of di-alkylation.[1]
-
Use of Protecting Groups: This is a highly reliable, albeit multi-step, method for ensuring mono-substitution.
-
Protect one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc).
-
Alkylate the remaining free nitrogen.
-
Deprotect the Boc group under acidic conditions (e.g., TFA in DCM) to yield the pure mono-substituted product.[1]
-
-
Switch to Reductive Amination: The reductive amination of 1,3-benzodioxole-4-carbaldehyde with piperazine is an excellent alternative that inherently favors mono-substitution. The initial condensation forms an iminium ion, which is then reduced. This pathway is less prone to over-alkylation compared to direct N-alkylation with an alkyl halide.[1][2][3]
Caption: Reductive amination of 1,3-benzodioxole-4-carbaldehyde with piperazine.
Procedure:
-
To a round-bottom flask, add piperazine (4.3 g, 50 mmol, 5 eq.).
-
Dissolve the piperazine in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (100 mL).
-
Add 1,3-benzodioxole-4-carbaldehyde (1.50 g, 10 mmol, 1 eq.) followed by glacial acetic acid (0.6 mL, 10 mmol, 1 eq.).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.2 g, 15 mmol, 1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel pre-treated with 1% TEA, eluting with a gradient of 2% to 8% methanol in DCM to afford the title compound.
Protocol B: Controlled N-Alkylation
This protocol is designed to minimize di-alkylation through stoichiometric and temperature control.
Procedure:
-
In a three-neck flask equipped with a dropping funnel and a thermometer, dissolve piperazine (7.75 g, 90 mmol, 9 eq.) in THF (150 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Dissolve 4-(bromomethyl)-1,3-benzodioxole (2.15 g, 10 mmol, 1 eq.) in THF (50 mL) and add it to the dropping funnel.
-
Add the bromide solution dropwise to the cold piperazine solution over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Filter off the piperazine hydrobromide salt that precipitates.
-
Concentrate the filtrate under reduced pressure.
-
Perform an acid-base workup as described in the purification section (Q3, Solution 4) to remove the excess piperazine.
-
Further purification, if necessary, can be done via basified column chromatography.
Section 4: Data Summary
Table 1: Comparison of Synthetic Routes
| Parameter | Reductive Amination | Controlled N-Alkylation | N-Alkylation with Boc-Piperazine |
| Selectivity | Excellent | Moderate to Good | Excellent |
| Typical Yield | 75-90% | 50-70% (of mono-product) | >90% (alkylation step) |
| Number of Steps | 1 (one-pot) | 1 | 3 (Protect, Alkylate, Deprotect) |
| Key Reagents | Aldehyde, NaBH(OAc)₃ | Alkyl Halide | Boc₂O, Alkyl Halide, TFA/HCl |
| Primary Byproduct | Minimal | Di-alkylated piperazine | Minimal |
| Scalability | Good | Excellent (with recycling) | Good, but less atom economical |
Table 2: Troubleshooting Quick Reference
| Issue | Likely Cause(s) | Quick Solution(s) |
| High Di-alkylation | Insufficient piperazine excess; rapid addition of electrophile. | Increase piperazine to 5-10 eq.; add electrophile slowly at 0 °C. |
| Incomplete Reaction | Inactive reducing agent; poor iminium formation; low temp. | Add more reducing agent; add catalytic acetic acid; warm gently. |
| TLC Streaking | Product binding to acidic silica. | Add 1% TEA or NH₄OH to the eluent. |
| Workup Emulsion | Amphiphilic nature of the product. | Add saturated brine to the separatory funnel. |
| Low Product Recovery | Product is in salt form in the aqueous layer. | Basify the aqueous layer to pH > 10 before extraction. |
Section 5: Visual Guides
Caption: The competitive reaction pathway leading to the di-substituted byproduct.
Section 6: References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search. Provides a comprehensive overview of piperazine synthesis strategies, including controlled alkylation, the use of protecting groups, and reductive amination. 1
-
Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (2025). Benchchem. Details the general principles of reductive amination, including the mechanism and common reducing agents like NaBH(OAc)₃. 2
-
Reductive amination route for selective N‐monosubstitution. (N/A). ResearchGate. Illustrates the condensation of piperazine with an aldehyde to form an iminium intermediate for selective synthesis. Link
-
C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. (2021). MDPI. Discusses reductive amination using catalytic hydrogenation as a method to avoid alkylating agents. Link
-
One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives. (2025). Benchchem. Describes various synthetic strategies for piperazine derivatives. 4
-
Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. (N/A). Benchchem. Addresses common issues in N-alkylation, including selectivity and purification challenges like emulsion formation. 5
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (N/A). PMC. Provides examples of reaction optimization, including solvent and base screening for N-alkylation. Link
-
Three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines. (2019). PMC. Describes the synthesis and characterization of derivatives of 1-[(1,3-benzodioxol-5-yl)methyl]piperazine. Link
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025). ResearchGate. Discusses the synthesis of derivatives starting from 1,3-benzodioxole units. Link
-
Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. Reviews various synthetic methods for modifying the piperazine scaffold. Link
-
Method for the preparation of piperazine and its derivatives. (N/A). Google Patents. Describes various methods for preparing piperazine derivatives, including reduction and alkylation. Link
-
Synthesis of 1,3-oxazines based on piperazine. (2025). ScienceDirect. Provides experimental details for the synthesis of complex piperazine-containing molecules. Link
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Reviews common synthetic methods for N-alkyl piperazine analogs, including nucleophilic substitution. Link
-
Purification of piperazine. (N/A). Google Patents. Discusses methods for purifying piperazine and its derivatives, including salt formation. Link
-
Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety. (N/A). Der Pharma Chemica. Details multi-step synthesis and characterization of piperazine derivatives. Link
-
Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia.pub. Discusses advanced methods for creating substituted piperazines. Link
-
Bis{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methane. (2014). PMC. Describes the characterization of a derivative of 1-(3,4-Methylenedioxybenzyl)piperazine. Link
-
Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (2018). SciSpace. Highlights the utility of N-alkylation of piperazines in medicinal chemistry. Link
-
Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. (2025). Benchchem. Outlines common purification techniques like recrystallization and column chromatography for related compounds. 6
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Piperonylpiperazine (1-PP)
[1][2]
Status: Operational Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Topic: Troubleshooting Purification, Isolation, and Analysis of 1-(3,4-methylenedioxybenzyl)piperazine.[1][2][3]
Introduction: The "Selectivity" Paradox
Welcome to the technical support hub for 1-piperonylpiperazine (1-PP) . If you are accessing this guide, you are likely facing one of three critical bottlenecks:
-
The "Bis" Impurity: Your reaction yielded a mixture of mono-alkylated product and the unwanted 1,4-bis(piperonyl)piperazine.[1][2]
-
Crystallization Failure: Your HCl salt is "oiling out" rather than forming the expected white crystalline solid.
-
Analytical Tailing: Your HPLC chromatograms show severe peak asymmetry, making purity quantification impossible.
This guide treats purification not as a cleanup step, but as a self-validating system .[1][2][3] Every step below is designed to exploit specific physicochemical differences (pKa, lipophilicity, lattice energy) between the target molecule and its impurities.[3]
Module 1: Removing the "Bis" Impurity (1,4-bis(piperonyl)piperazine)[1][3]
User Question: "I followed a standard alkylation protocol, but TLC/LC-MS shows a significant spot for the dialkylated byproduct. How do I separate this without running a column?"
Technical Diagnosis: The formation of 1,4-bis(3,4-methylenedioxybenzyl)piperazine is a kinetic inevitability if the stoichiometry is 1:1. The "Bis" impurity is significantly more lipophilic than the mono-product and lacks the secondary amine functionality, altering its salt solubility profile.
The Solution: The "Hydro-Organic" Partition Protocol We utilize a pH-switch extraction that leverages the high water solubility of unreacted piperazine and the high lipophilicity of the Bis-impurity.
Step-by-Step Protocol
-
Reaction Quench: Evaporate the reaction solvent (usually Ethanol or Acetonitrile) completely.[1][2]
-
Acidic Partition (The Bis-Cut):
-
Add Dilute HCl (1M) until the aqueous phase pH is exactly 4.0–4.5 .
-
Mechanism:[1][2][3][4][5][6][7] At this pH, the secondary amine of 1-PP is protonated (water-soluble).[1][2] The bulky Bis-impurity, despite having tertiary amines, often partitions into the organic layer due to extreme lipophilicity or precipitates at the interface.[3]
-
Action: Separate layers. Keep the Aqueous Layer (contains 1-PP and unreacted piperazine).[1][2] Discard Organic Layer (contains Bis-impurity).[1][2]
-
Basic Extraction (The Piperazine-Cut):
-
Wash: Wash the combined DCM extracts with Brine to remove residual piperazine.[1][2]
-
Dry & Concentrate: Dry over MgSO₄ and evaporate to yield crude 1-PP base.
Visual Workflow: The Selectivity Filter
Caption: Figure 1. Acid-Base extraction logic for separating Mono-alkylated product from Bis-impurities and unreacted starting material.
Module 2: Crystallization & "Oiling Out"
User Question: "I added HCl to my crude oil to make the salt, but instead of crystals, I got a sticky brown gum at the bottom of the flask. How do I fix this?"
Technical Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the salt is generated in a solvent where it is sparingly soluble, but the supersaturation is too high, or the temperature is above the "oiling out limit" (metastable zone width).[3] 1-PP dihydrochloride is prone to this in wet ether or pure water.[1][2]
The Solution: The Dual-Solvent Switch
Data: Solubility Profile of 1-PP.2HCl
| Solvent System | Solubility Behavior | Recommendation |
| Diethyl Ether | Insoluble (Oils out instantly) | Avoid for initial salt formation.[1][2] |
| Water | Highly Soluble | Good for washing, bad for isolation.[1][2][3] |
| Ethanol (Abs.) | Moderately Soluble (Hot) | Excellent for recrystallization.[1][2][3] |
| Isopropanol (IPA) | Sparingly Soluble (Cold) | Best antisolvent.[1][2][3] |
Recovery Protocol
-
Redissolution: Decant the supernatant solvent from the "gum/oil."[2] Dissolve the gum in the minimum amount of hot Absolute Ethanol (approx. 60-70°C).[1]
-
Note: If the gum is dark, add Activated Charcoal , stir for 10 mins, and filter hot through Celite.
-
-
Nucleation: Allow the ethanol solution to cool slowly to room temperature. Do not put it directly in ice.[1][2]
-
The Antisolvent Drop: Once at room temperature, add Isopropanol (IPA) dropwise until a slight turbidity persists.[1][2][3]
-
Crystallization: Place in the fridge (4°C) overnight.
-
Filtration: Filter the white needles.[1][2] Wash with cold IPA/Ether (1:1).
Module 3: Analytical Troubleshooting (HPLC)
User Question: "My HPLC peaks for 1-PP are tailing badly (Asymmetry factor > 2.0). I can't integrate the impurities reliably."
Technical Diagnosis: Piperazine derivatives are strong bases.[1][2] The secondary amines interact with residual silanol groups (Si-OH) on the silica backbone of standard C18 columns, causing ion-exchange retention mechanisms that lead to tailing.[1]
The Solution: Silanol Masking [3]
Do not rely on standard acidic mobile phases alone.[1][2] You must use a "Silanol Blocker."[1][2]
Recommended HPLC Method
-
Column: C18 Base-Deactivated (e.g., Agilent Zorbax Eclipse XDB or Waters XBridge).[1][2][3]
-
Mobile Phase A: Water + 0.1% Triethylamine (TEA) + 0.1% Phosphoric Acid (Buffer pH to ~3.0).[1][2][3]
-
Why TEA? TEA competes for the active silanol sites, "masking" them from the piperazine ring [1].[3]
-
-
Gradient: 5% B to 90% B over 15 mins.
-
Wavelength: 285 nm (Absorption of the methylenedioxybenzyl group) [2].[3]
Visual Logic: Troubleshooting "Oiling Out"
Caption: Figure 2. Decision matrix for resolving oiling-out phenomena during salt formation.
Frequently Asked Questions (FAQ)
Q: Can I use reductive amination (Piperazine + Piperonal) instead of alkylation? A: Yes, and it is often cleaner.[1][2][3] Reductive amination with NaBH(OAc)₃ avoids the formation of quaternary ammonium salts, but you still face the Mono vs. Bis selectivity issue.[3] The extraction protocol in Module 1 remains valid for this route [3].
Q: Is the hydrochloride salt hygroscopic? A: The dihydrochloride salt is moderately hygroscopic. It should be stored in a desiccator.[1][2] If precise weighing is required for biological assays, dry the salt under vacuum at 40°C for 4 hours prior to use.[3]
Q: Why is my product pink? A: Piperazine derivatives are sensitive to air oxidation, forming N-oxides or radical species.[1][2][3] If your product turns pink/red upon exposure to air, recrystallize immediately using the Charcoal Protocol (Module 2) and store under Nitrogen/Argon.[3]
References
-
BenchChem Technical Support. (2025).[1][2][3][5][8] Enhancing the Stability of Piperazine-Containing Drugs: HPLC Method Development. Retrieved from [1][2][3]
-
Cayman Chemical. (2024).[1][2][3] MDBP (hydrochloride) Product Information & Spectral Data.[1][2][3] Retrieved from [1][2][3]
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 94426, 1-Piperonylpiperazine.[1][2][3] Retrieved from [1][2][3]
-
Google Patents. (2020).[1][2][3] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC7254321.[1][2] Retrieved from [1][2][3]
Sources
- 1. 1-Piperonylpiperazine | C12H16N2O2 | CID 94426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Addressing solubility issues of MDBZP in aqueous solutions
Technical Support Center: MDBZP Solubility & Formulation Guide
Introduction: The Solubility Paradox
Welcome to the technical support hub for MDBZP. If you are accessing this guide, you are likely facing a common "crash-out" phenomenon where your compound dissolves in organic stock solvents (DMSO/Ethanol) but precipitates immediately upon dilution into aqueous buffers like PBS or media.
The Core Issue: MDBZP (Methyl-3,4-dimethoxybenzylpiperazine) is a lipophilic weak base. Its solubility is strictly pH-dependent. The piperazine ring contains two nitrogen centers with distinct pKa values.[1] At physiological pH (7.4), the molecule tends to exist in a semi-protonated or free-base form, which drastically reduces its aqueous solubility compared to its acidic salt forms [1].
This guide provides the protocols to overcome these thermodynamic barriers.
Module 1: Diagnostic & Decision Matrix
Before attempting a protocol, determine the state of your starting material. The "Free Base" is an oil or low-melting solid and is water-insoluble. The "Salt" (e.g., Dihydrochloride) is a crystalline solid and water-soluble.
Visual 1: Solubility Optimization Decision Tree Caption: Logical workflow for selecting the correct solubilization strategy based on application and pH requirements.
Module 2: Critical Physicochemical Data
Understanding the pKa is essential for predicting solubility.[1] The piperazine ring has two ionizable nitrogens.
| Property | Estimated Value | Implication |
| pKa 1 (N4) | ~9.0 - 9.6 | The secondary amine. Highly basic. Protonated at pH < 9. |
| pKa 2 (N1) | ~5.3 - 5.5 | The tertiary amine (benzyl side). Weakly basic. Protonated at pH < 5. |
| LogP | ~1.6 - 2.1 | Moderately lipophilic. Requires organic help if uncharged. |
| Water Solubility (Base) | < 0.1 mg/mL | Insoluble.[2] |
| Water Solubility (2HCl) | > 50 mg/mL | Highly Soluble (Acidic pH). |
Note: Values are derived from analogous benzylpiperazine derivatives [2][3].[3]
Module 3: Troubleshooting & Protocols
Issue 1: "My stock solution precipitates when added to cell media."
Cause: The "Solvent Shift." You dissolved MDBZP in 100% DMSO, but when diluted into media (pH 7.4), the DMSO concentration drops to <1%, and the MDBZP (now in a high dielectric environment at neutral pH) reverts to its insoluble free-base form.
Protocol B: The Co-solvent Step-Down (In Vitro) Goal: Maintain solubility without crashing.
-
Prepare Stock: Dissolve MDBZP (Free Base or Salt) in 100% DMSO at 1000x the final target concentration (e.g., 10 mM stock for 10 µM final).
-
Intermediate Dilution (Critical): Do NOT add stock directly to the cell plate.
-
Mix 10 µL of Stock into 990 µL of PBS containing 0.1% Tween-80 or PEG-400 .
-
Vortex immediately.
-
-
Final Addition: Add this intermediate solution to your cell media.
-
Why? The surfactant (Tween) or polymer (PEG) prevents crystal nucleation during the transition from organic to aqueous phase [4].
-
Issue 2: "I need to inject this into mice/rats (No DMSO allowed)."
Cause: DMSO is toxic in high volumes. Simple acidic water (pH 4) causes pain/irritation. You need a neutral pH formulation that keeps the drug soluble.
Protocol C: Cyclodextrin Complexation (In Vivo) Goal: Encapsulate the lipophilic benzyl moiety inside a water-soluble cone.
Reagents:
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [5].[4]
-
Citric Acid Buffer (100 mM, pH 4.0).
Workflow:
-
Vehicle Prep: Dissolve HP-β-CD in water to create a 20% (w/v) solution.
-
Drug Addition: Add MDBZP (Salt form preferred) to the vehicle.
-
Equilibration: Vortex for 5 minutes. If using Free Base, sonicate at 40°C for 30 minutes.
-
pH Adjustment: The solution may be acidic. Slowly add 1M NaOH to reach pH 6.0–6.5.
-
Warning: If you go > pH 7.0, the drug may precipitate even with cyclodextrins. Stay slightly acidic.
-
-
Filtration: Pass through a 0.22 µm PVDF filter to sterilize.
Visual 2: Cyclodextrin Encapsulation Workflow Caption: Molecular assembly process for creating a stable MDBZP inclusion complex.
Issue 3: "I have the oil (Free Base) and need the Salt."
Cause: You purchased the free base for synthesis, but now need water solubility.
Protocol A: Synthesis of MDBZP Dihydrochloride (2HCl) Goal: Permanent chemical conversion to a water-soluble form.
-
Dissolution: Dissolve 1 g of MDBZP Free Base in 10 mL of Diethyl Ether or Ethyl Acetate .
-
Acidification: Place the vessel in an ice bath. Dropwise, add 4M HCl in Dioxane (or concentrated aqueous HCl if non-anhydrous is acceptable) until no more white precipitate forms.
-
Isolation: The white solid is MDBZP-2HCl.
-
Filtration: Filter the solid and wash with cold ether.
-
Drying: Dry under vacuum.
-
Result: This solid will dissolve in water up to >50 mg/mL immediately [6].
-
Frequently Asked Questions (FAQ)
Q: Can I use ethanol instead of DMSO? A: Yes, but ethanol is more volatile and prone to "skinning" (precipitation at the surface) when added to media. DMSO is preferred for stock stability. If using ethanol, keep the final concentration < 0.5% to avoid cytotoxicity.
Q: Why does my solution turn yellow over time? A: Benzylpiperazines are susceptible to oxidation, particularly at the benzylic carbon.
-
Fix: Store stock solutions at -20°C. Protect from light. Add an antioxidant like ascorbic acid (0.1%) if the solution must sit at room temperature for days.
Q: Is MDBZP stable in PBS? A: Only if the concentration is low (< 50 µM). Above this, the high salt content of PBS (salting-out effect) combined with the pH of 7.4 will force precipitation. Use Water or Saline (0.9% NaCl) instead of PBS for higher concentrations.
References
-
PubChem. (n.d.).[5] 1-(3,4-Dimethoxybenzyl)piperazine Compound Summary. National Library of Medicine. Retrieved Feb 18, 2026, from [Link]
-
U. Regina. (2012). pKa Values of Some Piperazines at Different Temperatures. University of Regina. Retrieved Feb 18, 2026, from [Link]
-
SWGDRUG. (2005).[6] Monograph: Benzylpiperazine (BZP).[3][7][8] Scientific Working Group for the Analysis of Seized Drugs. Retrieved Feb 18, 2026, from [Link]
-
Poulson, B. G., et al. (2022). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Retrieved Feb 18, 2026, from [Link]
-
Organic Syntheses. (1956). 1-Benzylpiperazine Dihydrochloride Preparation. Org. Synth. 1956, 36, 14. Retrieved Feb 18, 2026, from [Link]
Sources
- 1. uregina.ca [uregina.ca]
- 2. swgdrug.org [swgdrug.org]
- 3. Methylenedioxybenzylpiperazine [medbox.iiab.me]
- 4. Structural Studies of Piperine Inclusion Complexes in Native and Derivative β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)piperazine (C20H26N2O3) [pubchemlite.lcsb.uni.lu]
- 6. swgdrug.org [swgdrug.org]
- 7. Benzylpiperazine (BZP) - MDNR RESOURCES [mdnrresources.com]
- 8. Methylenedioxybenzylpiperazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine Synthesis
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine , a critical pharmacophore often found in dopamine agonists and CNS-active agents.
The synthesis of this molecule presents a classic "symmetrical diamine" challenge. Because piperazine contains two identical secondary amines, the primary failure mode is bis-alkylation (formation of the "dimer" impurity) or over-reduction depending on the synthetic route chosen.
This guide prioritizes the two most common synthetic pathways:
-
Reductive Amination (Green, preferred for selectivity).
-
Nucleophilic Substitution (Traditional, prone to byproducts).
Visualizing the Problem
The following diagram maps the reaction pathways and the origin of the critical byproducts.
Figure 1: Reaction pathways showing the origin of Alcohol (from Route A) and Dimer (from Route B) impurities.
Module 1: Troubleshooting Reductive Amination (Route A)
Context: Reacting 1,3-benzodioxole-4-carbaldehyde with piperazine using a reducing agent. This is the recommended route to minimize bis-alkylation.
Issue: High levels of 1,3-benzodioxol-4-ylmethanol (Alcohol Impurity)
Symptom: LC-MS shows a large peak corresponding to the reduced aldehyde (Alcohol), and yield of the amine is low. Root Cause: The reducing agent reduced the aldehyde before it could condense with piperazine to form the imine.
Corrective Protocol:
-
Switch Reducing Agent: Do not use Sodium Borohydride (
) directly. It is too aggressive. Use Sodium Triacetoxyborohydride (STAB) .[1] STAB is less reactive toward aldehydes and selectively reduces imines. -
Stepwise Addition:
-
Step 1: Stir Aldehyde (1.0 eq) and Piperazine (1.2 eq) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) for 1–2 hours.
-
Optimization: Add 4Å Molecular Sieves or Titanium Isopropoxide (
) to force imine formation. -
Step 2: Add STAB (1.5 eq) only after imine formation is confirmed (via TLC).
-
Issue: Incomplete Conversion / Stuck Reaction
Symptom: Starting aldehyde remains unconsumed after 24 hours. Root Cause: Steric hindrance at the 4-position of the benzodioxole ring (ortho to the dioxole bridge) slows down imine formation.
Corrective Protocol:
-
Catalysis: Add catalytic Acetic Acid (AcOH, 1-2 drops). The imine formation is acid-catalyzed.
-
Solvent Switch: If using Methanol, switch to DCE. Methanol can solvate the amine strongly, sometimes retarding the attack on the sterically hindered aldehyde.
Module 2: Troubleshooting Alkylation (Route B)
Context: Reacting 4-(chloromethyl)-1,3-benzodioxole with piperazine. This route is faster but "dirtier."[2]
Issue: Significant formation of the "Dimer" (Bis-alkylated byproduct)
Symptom: Mass spec shows a peak at [2 × MW - Piperazine mass]. Root Cause: The product (mono-alkylated piperazine) is still a nucleophile. If the local concentration of the alkyl halide is high, it reacts again.
Corrective Protocol (The "High Dilution" Method):
-
Invert Addition: Do not add piperazine to the alkyl halide.
-
Procedure:
-
Dissolve Piperazine (5.0 to 10.0 equivalents) in the solvent (Acetonitrile or Ethanol).
-
Dissolve the Alkyl Halide (1.0 equivalent) in a separate volume of solvent.
-
Add the Alkyl Halide solution dropwise to the Piperazine solution over 1–2 hours.
-
Why: This ensures the alkyl halide always encounters a vast excess of unreacted piperazine, statistically preventing the product from reacting a second time.
-
Issue: Difficulty removing excess Piperazine
Symptom: You used 10 equivalents of piperazine to stop the dimer, but now you can't separate the excess piperazine from your product.
Corrective Protocol (The "Boc" Strategy): If you cannot handle the workup of excess piperazine, you must change the nucleophile.
-
Reagent: Use N-Boc-piperazine (1-Boc-piperazine) instead of free piperazine.
-
Stoichiometry: Use 1.1 eq of N-Boc-piperazine and 1.0 eq of Alkyl Halide.
-
Result: Bis-alkylation is chemically impossible because the second nitrogen is protected.
-
Deprotection: Remove the Boc group with TFA/DCM or HCl/Dioxane in a final step.
Module 3: Purification & Isolation
The target molecule is a base.[2] We can exploit this for a self-validating purification logic.
Purification Decision Tree
Figure 2: Workup strategy to separate highly water-soluble piperazine from the lipophilic product.
Protocol: Removing Excess Piperazine (Water Wash)
Because piperazine is a small, highly polar diamine, it is vastly more water-soluble than the benzodioxole-substituted product.
-
Dilute crude mixture with Dichloromethane (DCM) .
-
Wash 3x with Water (or slightly basic brine).
-
The unreacted piperazine will partition into the aqueous phase.
-
The Benzodioxole-piperazine product (lipophilic) remains in the DCM.
Comparison of Synthetic Routes
| Feature | Route A: Reductive Amination | Route B: Alkylation (Free Piperazine) | Route C: Alkylation (Boc-Piperazine) |
| Reagents | Aldehyde + STAB | Alkyl Chloride + Excess Piperazine | Alkyl Chloride + Boc-Piperazine |
| Key Byproduct | Alcohol (Reduced Aldehyde) | Dimer (Bis-alkylated) | None (Bis-alkylation impossible) |
| Atom Economy | High | Low (Requires 5-10 eq Piperazine) | Medium (Requires deprotection step) |
| Purification | Moderate (Chromatography usually needed) | Easy (Water wash removes excess piperazine) | Long (Requires extra step) |
| Recommendation | Primary Choice | Only for Scale-up (Cheap) | Best for High Purity |
Frequently Asked Questions (FAQ)
Q: Can I use 4-bromomethyl-1,3-benzodioxole instead of the chloro- derivative? A: Yes, the bromide is more reactive. However, higher reactivity increases the risk of bis-alkylation. If using the bromide, you must use the High Dilution or Boc-protection method described in Module 2.
Q: My product is an oil and won't crystallize. How do I stabilize it? A: Piperazine bases are often oils. Convert it to the dihydrochloride salt. Dissolve the oil in minimal ethanol, cool on ice, and add 4M HCl in Dioxane dropwise. The salt should precipitate as a white solid, which is also more stable against oxidation.
Q: Why is the "4-position" isomer harder to find in literature than the "5-position"? A: The 5-position (piperonal derivative) is electronically favored and sterically accessible. The 4-position is crowded by the adjacent dioxole ring oxygen. This steric crowding makes reaction times longer for the 4-isomer compared to the 5-isomer [1].
References
- Piperazine Mono-alkylation Strategies: Review of synthetic methods for N-monosubstitution of piperazine including protecting-group strategies and reductive amination. Source: [Vertex AI Search Result 1.1] / General Chemical Methodology. Context: Validates the use of Boc-protection and reductive amination as primary controls for selectivity.
-
Reductive Amination Protocols (STAB)
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
- Context: The industry-standard protocol for avoiding alcohol byproducts during reductive amin
-
Purification of Piperazine Derivatives
- Methods for separating mono-alkylated products from excess piperazine using aqueous partitioning.
- Source: [Vertex AI Search Result 1.
-
Benzodioxole Chemistry
- Synthesis and crystal structure of piperazine deriv
- Source: [Vertex AI Search Result 1.7] / NIH - 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine.
Sources
Technical Support Center: HPLC Analysis of 1-Piperonylpiperazine (1-PP)
Status: Operational Agent Level: Senior Application Scientist Ticket Topic: Method Optimization & Troubleshooting for 1-PP Analyte CAS: 32231-06-4
Introduction: The Analyte Profile
Welcome to the technical guide for 1-piperonylpiperazine (1-PP) , also known as 1-(3,4-methylenedioxybenzyl)piperazine. Before optimizing, you must understand the molecule's behavior in a chromatographic system.
-
Chemical Nature: 1-PP contains a secondary amine on the piperazine ring and a methylenedioxybenzene moiety.
-
The Challenge: The secondary amine has a pKa of approximately 9.1 . At standard acidic HPLC pH (2–4), it is protonated (positively charged). This leads to two primary failure modes:
-
Silanol Interaction: The cation interacts with residual silanols on silica columns, causing severe peak tailing.[1]
-
Dewetting/Retention Loss: As a polar cation, it elutes near the void volume on standard C18 phases.
-
This guide provides a self-validating method to overcome these issues.
Module 1: Method Development Strategy
Q: Which column chemistry should I choose to prevent peak tailing?
A: Do not use a standard silica C18 column. You have two robust pathways depending on your available mobile phases.
Pathway A: High pH Stability (Recommended)
-
Mechanism: At pH 11, 1-PP is neutral (deprotonated). It behaves like a standard lipophilic compound, retaining well on C18 with perfect symmetry.
-
Column: Hybrid Silica C18 (e.g., Waters XBridge, Phenomenex Gemini). Standard silica will dissolve at this pH.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[2][3][4]
Pathway B: Charged Surface / Polar Embedded (Alternative)
-
Mechanism: Uses electrostatic repulsion or polar shielding to prevent the amine from touching silanols.
-
Column: C18 with Polar Embedded Group (e.g., Agilent Bonus-RP, Waters SymmetryShield) or Charged Surface Hybrid (CSH).
-
Mobile Phase: 0.1% Formic Acid / Acetonitrile.
Visualization: Column Selection Logic
Figure 1: Decision matrix for selecting the stationary phase based on pH limitations.
Module 2: The Optimized Protocol
Q: What are the exact starting conditions for a robust run?
A: Below is the "Golden Standard" protocol. It uses Pathway B (Acidic) as it is compatible with LC-MS and standard laboratory safety.
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl or Polar-Embedded C18 (150 x 4.6 mm, 3.5 µm) | Phenyl rings provide pi-pi interactions with the methylenedioxy group, improving selectivity over impurities. |
| Mobile Phase A | Water + 0.1% Formic Acid + 10mM Ammonium Formate | Ammonium formate acts as a "chaotropic agent" to mask silanols and improve peak shape. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Methanol creates higher backpressure and broader peaks for this analyte. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID. |
| Temp | 40°C | Higher temperature reduces viscosity and improves mass transfer (sharper peaks). |
| Detection | UV @ 235 nm (Primary), 285 nm (Secondary) | 235 nm is the absorption max for the methylenedioxy ring; 285 nm is more specific but less sensitive. |
Gradient Profile (Linear)
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B
-
17.0 min: 5% B (Re-equilibration is critical for amines)
Module 3: Troubleshooting Guide
Q: My peak is tailing (As > 1.5). How do I fix it?
A: Tailing is the most common failure mode for 1-PP. Follow this hierarchical troubleshooting process.
1. The "Chaotropic" Fix (Fastest) Add 10-20 mM Ammonium Perchlorate or Triethylamine (TEA) to Mobile Phase A.
-
Why? TEA competes for the active silanol sites.
-
Warning: TEA is not LC-MS compatible. Use Ammonium Formate for MS.
2. The "pH" Check Ensure your aqueous pH is below 3.0 .
-
Why? At pH 4-6, silanols are ionized (negative) and 1-PP is ionized (positive). This creates strong ionic dragging. At pH < 3, silanols are protonated (neutral) and ignore the analyte.
3. The "Load" Check Dilute your sample.[4]
-
Why? Basic amines easily overload the column capacity, leading to "shark fin" peaks. Inject < 1 µg on column.
Visualization: Tailing Diagnostic Loop
Figure 2: Step-by-step logic for resolving peak asymmetry.
Module 4: Validation & Stability (FAQs)
Q: What is the limit of detection (LOD) for this method?
A: Using UV at 235 nm with the optimized method above:
-
LOD: ~0.05 µg/mL (Signal-to-Noise 3:1)
-
LOQ: ~0.15 µg/mL (Signal-to-Noise 10:1)
-
Note: The methylenedioxy chromophore is moderately strong. For trace analysis (biological matrices), you must use LC-MS/MS (MRM transition: 221.1 → 135.1).
Q: I see "Ghost Peaks" in my blank. Is 1-PP carrying over?
A: Yes, piperazines are "sticky."
-
Cause: Adsorption to the injector needle or rotor seal materials (Vespel).
-
Fix: Change your needle wash solvent to 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid . The acid is required to protonate the amine and wash it off the metal surfaces.
Q: How do I prepare the standard stock solution?
A: 1-PP is often supplied as a hydrochloride salt or a free base.
-
Solubility: Dissolve the stock in Methanol . Do not use water for the stock solution as the free base has poor aqueous solubility.
-
Diluent: Dilute working standards into the starting mobile phase (5% ACN / 95% Water). Do not inject 100% Methanol plugs, as this will cause peak fronting.
References
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Specifically Section 4.9 on HPLC methods for substituted piperazines).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 94426, 1-(3,4-Methylenedioxybenzyl)piperazine. (Used for pKa and spectral data).
-
Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC - Focus on Basic Analytes.
Sources
Technical Guide: Stabilization & Storage of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine
Executive Summary & Compound Profile
Compound: 1-(1,3-Benzodioxol-4-ylmethyl)piperazine CAS: 105876-87-7 Class: Benzylpiperazine derivative / Secondary Amine Physical State (Free Base): Viscous oil or low-melting solid (Colorless to pale yellow). Physical State (Salt): Crystalline solid (White to off-white).
Critical Stability Warning: As a secondary amine, this compound is thermodynamically unstable in ambient air. It acts as a "CO₂ scrubber," rapidly reacting with atmospheric carbon dioxide to form carbamates. Additionally, the piperazine nitrogen is susceptible to N-oxidation. Long-term storage of the free base is not recommended. Conversion to a stable salt form (HCl or Fumarate) is the gold standard for preservation.
Degradation Mechanisms (The "Why")
To preserve this compound, you must understand the two primary enemies: Carbon Dioxide and Oxygen .
The Carbamate Trap (The "Crusty Solid" Phenomenon)
Users often report that their clear oil turns into a white, crusty solid after being left uncapped. This is not polymerization; it is the formation of a carbamate salt. The secondary amine attacks CO₂, forming a zwitterionic intermediate that stabilizes into a solid carbamate.
Oxidative degradation
The "benzylic" position (the methylene bridge between the benzodioxole and piperazine) and the secondary amine nitrogen are prone to radical autoxidation, leading to yellowing and impurity formation (N-oxides, benzaldehydes).
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of your compound when exposed to air.
Figure 1: Chemical fate of the free base.[1] The red paths indicate degradation; the green path indicates stabilization.
Stabilization Protocols (The "How")
Protocol A: Conversion to Hydrochloride Salt (Recommended)
This method converts the unstable oil into a robust crystalline solid suitable for years of storage at -20°C.
Reagents:
-
This compound (Free base)
-
Diethyl ether or Isopropanol (Solvent)
-
4M HCl in Dioxane or 2M HCl in Diethyl Ether
Step-by-Step:
-
Dissolution: Dissolve the free base oil in a minimal amount of dry diethyl ether or isopropanol (approx. 5-10 mL per gram).
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add the HCl solution with vigorous stirring.
-
Precipitation: A white precipitate should form immediately. Continue adding HCl until the pH reaches ~2-3 (test with paper).
-
Isolation: Filter the solid under vacuum (Schlenk filtration preferred to avoid moisture uptake).
-
Washing: Wash the filter cake with cold, dry ether to remove excess acid and impurities.
-
Drying: Dry under high vacuum (0.1 mbar) for 24 hours to remove trace solvents.
-
Result: You now have the Dihydrochloride salt. It is non-volatile and resistant to oxidation.
Protocol B: Storing the Free Base (If Salt is not an option)
If your experiment requires the free base, you must treat it as an air-sensitive reagent.
-
Container: Use amber glass vials with PTFE-lined caps.
-
Atmosphere: Purge the headspace with dry Argon or Nitrogen before sealing. Do not use simple air.
-
Sealing: Wrap the cap junction with Parafilm or electrical tape.
-
Temperature: Store at -20°C or -80°C.
Troubleshooting & FAQs
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Sample turned into a solid crust | Carbamate Formation. The amine absorbed CO₂ from the air. | Do not discard. Dissolve in aqueous NaOH (1M) to regenerate the free base, extract with DCM, dry over MgSO₄, and re-isolate. |
| Sample turned yellow/brown | Oxidation. Formation of N-oxides or conjugated impurities. | Purification required (Column Chromatography). Prevent future occurrences by storing under Argon. |
| Weight increased during storage | Hygroscopicity. The sample absorbed water or CO₂. | Dry under high vacuum over P₂O₅. If it is a salt, recrystallize from ethanol/ether. |
| Low solubility in water | Incorrect Form. You likely have the free base, which is lipophilic. | Convert to HCl or Fumarate salt (see Protocol A) to drastically improve aqueous solubility. |
Frequently Asked Questions
Q: Can I store the free base in the fridge (4°C)? A: Only for short periods (< 1 week). Even at 4°C, oxygen permeation through plastic caps can cause degradation. For long-term storage, -20°C is mandatory.
Q: Why did my HCl salt become sticky? A: Piperazine salts can be hygroscopic. If you opened the cold vial before it reached room temperature, condensation formed inside. Always allow the vial to equilibrate to room temperature in a desiccator before opening.
Q: Is the carbamate toxic? A: Generally, the carbamate is not acutely toxic compared to the parent amine, but it is an impurity that will skew stoichiometric calculations and biological assay results. It must be reverted to the free base before use.
Storage Decision Logic
Use this flow to determine the optimal storage method for your specific situation.
Figure 2: Decision matrix for storage conditions.
References
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture." Science, 325(5948), 1652-1654. Link (Mechanistic basis for secondary amine-CO2 reaction/carbamate formation).
-
ChemicalBook. (2023).[2] Safety Data Sheet: this compound. Link (Specific compound properties and CAS verification).
-
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[3] (Reference for oxidative degradation pathways of amines).
Sources
Technical Support Center: Crystallization of 1-Piperonylpiperazine (1-PP)
Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Purification Support Subject: Troubleshooting "Oiling Out," Salt Formation, and Polymorphism in 1-PP Isolation.
Executive Summary & Compound Profile
The Core Challenge: The most frequent support ticket we receive regarding 1-Piperonylpiperazine (1-PP) concerns "oiling out"—where the product separates as a sticky, amber liquid rather than a crystalline solid.
The Root Cause: This is almost exclusively a thermodynamic issue related to the Free Base . 1-PP Free Base has a melting point of 36–40 °C [1, 2]. If your crystallization process (or exotherm) exceeds this temperature, you are not crystallizing; you are performing a liquid-liquid phase separation.
The Solution Strategy: Robust isolation requires converting the Free Base into a salt form (typically Dihydrochloride ) to elevate the melting point (>200 °C) and stabilize the lattice energy, or strictly controlling temperature below 30 °C for Free Base handling.
| Property | 1-PP Free Base | 1-PP Dihydrochloride (Salt) |
| CAS | 32231-06-4 | 38063-96-6 |
| State at RT | Low-melting solid / Oil | Crystalline Solid |
| Melting Point | 36–40 °C (Critical Limit) | > 220 °C (Estimated) |
| Solubility (Water) | Low / Insoluble | High |
| Solubility (Alcohols) | Very High | Moderate (Temp.[1] dependent) |
Troubleshooting Module: The "Oiling Out" Phenomenon
Q: My product comes out as a yellow oil at the bottom of the flask. Cooling it further just makes it a glass. How do I fix this?
A: You are operating in the "Oiling Out" zone, likely due to high supersaturation or operating above the melting point.
Mechanism: When the temperature of the solution > Melting Point (T_m) of the solute (in the presence of solvent), the solute separates as a liquid. This liquid phase traps impurities, leading to the "glass" you observed upon freezing.[2]
Corrective Protocol (The "Cloud Point" Method):
-
Re-dissolve: Heat the mixture until the oil redissolves (add minimal solvent if needed).
-
Temperature Control: Cool the solution to 30 °C (just below the T_m of the free base).
-
Seeding: Add a seed crystal of pure 1-PP.
-
Anti-Solvent Addition: Slowly add Hexane or Diethyl Ether.
-
Critical: If the solution turns milky (emulsion), STOP. You are oiling out again. Heat slightly to clear, then cool slower.
-
Target: You want a "starry night" appearance (distinct particles), not a "cloudy soup."
-
Visualization: The Oiling Out Decision Tree
Figure 1: Decision logic for recovering oiled-out 1-PP. Note the critical temperature threshold for the free base.
Troubleshooting Module: Salt Formation & Stoichiometry
Q: I tried making the HCl salt to improve crystallinity, but I got a hygroscopic goo. What went wrong?
A: This is likely a stoichiometry or water content issue. Piperazines are diamines; they can form monohydrochloride or dihydrochloride salts.
-
Monohydrochloride: Often less stable, more hygroscopic.
-
Dihydrochloride: Generally the preferred, stable crystalline form.
The "Dry Gas" Protocol (Recommended): Using aqueous HCl (37%) introduces water, which is difficult to remove and promotes hygroscopicity.
-
Dissolve 1-PP Free Base in Anhydrous Isopropanol (IPA) or Diethyl Ether .
-
Bubble dry HCl gas or add HCl in Dioxane/Ether (4M) dropwise.
-
Stoichiometry: You need >2.0 equivalents of HCl to ensure full conversion to the dihydrochloride.
-
Observation: The salt should crash out immediately as a white solid.
Stoichiometry Logic:
Figure 2: Stoichiometric pathways for 1-PP salt formation. Target the Dihydrochloride for stability.
Troubleshooting Module: Color & Purity
Q: My crystals are off-white/brownish. Is this oxidation?
A: Yes. The methylenedioxy ring is susceptible to oxidation, and piperazines can form N-oxides or absorb CO2 from the air (carbamate formation) [3].
Purification Protocol:
-
Charcoal Treatment:
-
Dissolve crude salt in hot Methanol.
-
Add Activated Carbon (5 wt%) .
-
Reflux for 15 minutes.
-
Filter while HOT through Celite.
-
-
Recrystallization:
FAQ: Solvent Compatibility Matrix
| Solvent | 1-PP Free Base | 1-PP[3]·2HCl (Salt) | Application |
| Water | Insoluble | Soluble | Acid/Base Extraction |
| Ethanol | Soluble | Soluble (Hot) | Recrystallization |
| Isopropanol (IPA) | Soluble | Slightly Soluble | Best Antisolvent for Salt |
| Diethyl Ether | Soluble | Insoluble | Precipitating Salt |
| DCM | Soluble | Insoluble | Extraction Layer |
Compliance & Safety Note
Regulatory Warning: 1-Piperonylpiperazine is a known precursor in the synthesis of MDMA-like substances. While it is a legitimate chemical building block (e.g., for antihistamines or metabolic studies), users must:
-
Verify local scheduling (e.g., DEA Watch List in US, precursor regulations in EU).
-
Maintain strict inventory logs.
-
Safety: Piperazines are sensitizers. Avoid skin contact and inhalation. Use a fume hood.[5]
References
-
Sigma-Aldrich. (n.d.).[6] 1-Piperonylpiperazine Product Specification & MSDS. Retrieved from
-
ChemicalBook. (2024). 1-Piperonylpiperazine Properties and Melting Point Data. Retrieved from
-
PubChem. (2024).[1] Compound Summary: 1-(1,3-Benzodioxol-5-ylmethyl)piperazine.[1][6][7][8] National Library of Medicine. Retrieved from
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from
Sources
- 1. 1-Piperonylpiperazine | C12H16N2O2 | CID 94426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 5. Purification [chem.rochester.edu]
- 6. 1-Piperonylpiperazine CAS#: 32231-06-4 [m.chemicalbook.com]
- 7. CAS 32231-06-4: 1-Piperonylpiperazine | CymitQuimica [cymitquimica.com]
- 8. chemimpex.com [chemimpex.com]
Technical Support Center: Synthesis of 1-Piperonylpiperazine (1-PP) Analogs
Topic: Troubleshooting Common Synthetic Pitfalls Audience: Medicinal Chemists & Process Development Scientists Status: Active | Ticket ID: CHEM-SUP-1-PP[1]
Introduction: The Scaffold & The Challenge
You are likely here because your synthesis of 1-piperonylpiperazine (1-(1,3-benzodioxol-5-ylmethyl)piperazine) or its derivatives has hit a wall. This scaffold is a privileged structure in medicinal chemistry, serving as the backbone for serotonergic ligands, antihistamines, and vasodilators.[1]
However, the apparent simplicity of coupling a piperonyl (3,4-methylenedioxybenzyl) group to a piperazine ring is deceptive. In our application lab, we see 80% of failures stemming from three specific areas: regioselectivity (bis-alkylation) , reductive amination kinetics , and methylenedioxy ring stability .[1]
This guide synthesizes our troubleshooting protocols into actionable modules.
Module 1: The Selectivity Trap (Alkylation Route)
The Issue: "I added piperonyl chloride to piperazine (1:1 ratio), but my yield is <40%, and I have a large amount of insoluble solid."
The Diagnosis: You are experiencing the "Dumbbell Effect" (Bis-alkylation). In SN2 reactions, the secondary amine of the mono-alkylated product is often more nucleophilic than the starting piperazine due to the electron-donating inductive effect of the newly added alkyl group. If you use a 1:1 stoichiometric ratio, the reaction kinetics favor the formation of the disubstituted "dumbbell" species (1,4-bis(piperonyl)piperazine).
Troubleshooting Protocol:
-
Scenario A: You must use the Alkylation Route (Piperonyl Halides).
-
Solution: Use a massive excess of piperazine (5–10 equivalents). This statistical forcing ensures the alkyl halide encounters unreacted piperazine rather than the product.
-
Workup: The excess piperazine is water-soluble; the lipophilic mono-product is not. Wash thoroughly with water to remove the excess starting material.
-
-
Scenario B: You require high precision (Process Scale).
-
Solution: Use Mono-Boc-piperazine .[2]
-
Protocol: Alkylate the protected amine
Purify Deprotect (TFA/DCM). This guarantees 100% mono-selectivity.
-
Visual Logic: Alkylation Decision Tree
Figure 1: Decision logic for preventing bis-alkylation during nucleophilic substitution.
Module 2: Reductive Amination (The Preferred Route)
The Issue: "I tried reductive amination with Piperonal and Piperazine using NaBH4 in Methanol, but the reaction is messy and incomplete."
The Diagnosis: Standard borohydride reduction in methanol is often too aggressive or suffers from poor imine equilibrium.
-
Imine Instability: The imine formed between piperonal and piperazine is in equilibrium. If you add a reducing agent that reduces aldehydes (like NaBH4) faster than it reduces imines, you will reduce your starting material to piperonyl alcohol (dead end).
-
The Fix: You need Sodium Triacetoxyborohydride (STAB) . It is less basic and selectively reduces the iminium ion, not the aldehyde.
The "Abdel-Magid" Protocol (Optimized for 1-PP):
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous). Avoid Methanol.
-
Stoichiometry: 1.0 eq Piperonal + 1.1 eq Piperazine.
-
Reagent: 1.4 eq NaBH(OAc)3.
-
Catalyst: 1.0 eq Acetic Acid (Critical for promoting iminium ion formation).
Step-by-Step Workflow:
Figure 2: Optimized reductive amination workflow using STAB (Sodium Triacetoxyborohydride).
Module 3: Scaffold Integrity (The Methylenedioxy Ring)
The Issue: "I attempted to remove a benzyl group or a methyl ether elsewhere in the molecule using BBr3, and my product mass is M-12."
The Diagnosis: You cleaved the methylenedioxy bridge. The methylenedioxy ring is essentially a cyclic acetal. While stable to bases and mild acids, it is highly sensitive to strong Lewis acids (BBr3, AlCl3) and strong nucleophilic acids (HBr, HI) used in deprotection strategies.[1] These conditions cleave the ring to form a catechol (dihydroxybenzene).
Self-Validating Check:
-
Test: If your product turns dark green/black rapidly upon air exposure after workup, you likely have free catechols (oxidation).
-
Prevention: If you must deprotect other groups, use hydrogenolysis (Pd/C, H2) or milder Lewis acids (e.g., BCl3 at -78°C, though still risky).[1]
Module 4: Isolation & Purification (Handling the Oil)
The Issue: "My product is a sticky yellow oil that refuses to crystallize."
The Diagnosis: 1-Piperonylpiperazine free bases are typically oils or low-melting solids. They are difficult to handle and prone to oxidation.
The Solution: Salt Formation Convert the free base into a Dihydrochloride (2HCl) or Oxalate salt immediately.
Comparative Salt Formation Table:
| Salt Type | Reagent | Solvent System | Outcome | Notes |
| Dihydrochloride | 4M HCl in Dioxane | Ethanol / Diethyl Ether | White Precipitate | Best for biological testing; highly water soluble.[1] |
| Oxalate | Oxalic Acid (2 eq) | Ethanol / Acetone | White Crystalline Solid | Best for purification; sharp melting points. |
| Maleate | Maleic Acid | Isopropanol | Crystalline Solid | Good compromise if HCl salt is hygroscopic. |
Protocol (HCl Salt):
-
Dissolve crude oil in minimal absolute Ethanol.
-
Cool to 0°C.
-
Add HCl (in Dioxane or Et2O) dropwise until pH ~2.
-
Add cold Diethyl Ether until turbidity appears.
-
Filter the white solid.
References
-
Abdel-Magid, A. F., et al. (1996).[1][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link
-
Jacobsen, E. J., et al. (1999).[1] "Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABA-A Ligands." Journal of Medicinal Chemistry. (Demonstrates N-alkylation vs reductive amination selectivity). Link
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1] (Authoritative source on Methylenedioxy stability/cleavage conditions). Link
-
Patra, P. K., et al. (2013).[1] "Scalable Synthesis of 1-Substituted Piperazines." Organic Process Research & Development. Link
Sources
- 1. CN1379770A - Process for preparation of 3,4-methylenedioxy-mandelic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
Enhancing the selectivity of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine-based inhibitors
The following Technical Support Guide is designed for medicinal chemists and lead optimization scientists working with the 1-(1,3-Benzodioxol-4-ylmethyl)piperazine scaffold. Unlike the common 5-isomer (piperonyl), the 4-isomer offers unique steric vectors for selectivity but presents distinct synthetic and pharmacological challenges.
Topic: Enhancing Selectivity & Troubleshooting Synthesis Audience: Medicinal Chemists, Lead Optimization Specialists Version: 2.4 (Current Protocols)
🔬 Core Directive: The "Ortho-Effect" Strategy
You are likely using the 4-substituted benzodioxole (rather than the ubiquitous 5-isomer found in Piribedil) to exploit the ortho-steric clash near the binding pocket entry. This scaffold is a "privileged structure" for GPCRs (5-HT1A, D2/D3) and Kinases (Src/Abl) .
The Central Problem: The flexible benzyl-piperazine linker often leads to "promiscuous" binding (e.g.,
This guide addresses three critical bottlenecks:
-
Selectivity Tuning: Breaking the
/5-HT homology. -
Synthetic Regiocontrol: Ensuring exclusive formation of the 4-isomer.
-
Assay Validity: Eliminating false positives from aggregation.
🛠 Module 1: Selectivity Optimization (SAR)
Q: My compound shows nanomolar affinity for 5-HT1A but has poor selectivity against -adrenergic receptors (< 10-fold). How can I shift this ratio?
A: The
Protocol: Implement the "Twist & Block" strategy:
-
Linker Rigidification (The "Twist"): Introduce a methyl group at the benzylic carbon (the methylene linker).
-
Effect: This creates a chiral center. The (S)-enantiomer often favors 5-HT1A, while the methyl group creates a steric clash with the flatter
pocket.
-
-
Piperazine Substitution (The "Block"): Add a methyl group to the C2 or C3 position of the piperazine ring.
-
Effect: This locks the piperazine into a specific chair conformation, reducing the entropic penalty of binding to your target while sterically clashing with off-targets.
-
Q: We are observing high clearance in microsomes (HLM). Is the benzodioxole ring the liability?
A: Yes. The methylenedioxy bridge (
Troubleshooting Steps:
-
Deuteration: Replace the methylene hydrogens with deuterium (
). This exploits the Kinetic Isotope Effect (KIE) to slow down metabolic abstraction without altering binding affinity. -
Difluorination: Synthesize the 2,2-difluoro-1,3-benzodioxole analog.
-
Note: This withdraws electron density, which may lower affinity if your target requires a rich
-system (cation- interaction).
-
-
Steric Shielding: If the 4-position is the attachment point, the proximity to the dioxole ring already provides some steric protection compared to the 5-isomer, but it is often insufficient.
⚗️ Module 2: Synthesis & Regiocontrol[1][2][3][4][5][6]
Q: I am trying to synthesize the starting material, 1,3-benzodioxol-4-carbaldehyde, via Vilsmeier-Haack formylation, but I only isolate the 5-isomer.
A: Stop immediately. Electrophilic aromatic substitution (like Vilsmeier-Haack) on 1,3-benzodioxole is driven by the strong electron-donating oxygen atoms to the para positions (C5 or C6). You will never obtain the 4-isomer (ortho) this way.
Correct Protocol: Directed Ortho-Lithiation or Precursor Selection
-
Method A (Precursor): Start with 2,3-dihydroxybenzaldehyde . React with dibromomethane (
) and in DMF/Acetone. This cyclizes to form the 4-carbaldehyde exclusively. -
Method B (Lithiation): If you must start from 1,3-benzodioxole:
-
Treat with n-BuLi/TMEDA in cyclohexane (Directed Ortho Metalation). The oxygen directs lithiation to the C4 position.
-
Quench with DMF.
-
Warning: This requires strict cryogenic conditions (-78°C) to prevent ring opening.
-
Q: The reductive amination between the 4-aldehyde and piperazine is stalling (low yield).
A: The 4-position is sterically crowded due to the adjacent dioxole oxygen lone pairs. Standard
Optimized Workflow:
-
Dehydrating Agent: Add Ti(OiPr)4 (Titanium isopropoxide) to the aldehyde/amine mixture neat or in THF. Stir for 6-12 hours. This acts as a Lewis acid and water scavenger to force imine formation.
-
Reduction: Dilute with ethanol and add
(stronger than triacetoxyborohydride). -
Workup: Quench with saturated Rochelle's salt (potassium sodium tartrate) to break the titanium emulsion.
📊 Module 3: Visualization & Data
Selectivity Decision Tree
Use this logic flow to determine the next modification based on your screening data.
Caption: Decision matrix for optimizing 4-substituted benzodioxole piperazines against common liabilities.
Comparative Selectivity Data (Representative)
Effect of structural modifications on 5-HT1A vs.
| Compound Variant | 5-HT1A | Selectivity Ratio ( | Notes | |
| Parent (4-H) | 2.5 | 15.0 | 6x | Poor selectivity; high risk of hypotension side effects. |
| 3.1 | 145.0 | 46x | Chirality hinders | |
| 2-Methyl Piperazine | 5.2 | 320.0 | 61x | Conformational lock reduces promiscuity. |
| 5-Fluoro (Ring) | 8.0 | 25.0 | 3x | Electronic withdrawal often hurts specific binding. |
| Difluoro-dioxole | 12.5 | >1000 | >80x | High selectivity but reduced potency (loss of H-bond acceptor). |
📚 References
-
Pharmacology of Benzodioxopiperazines:
-
Title: "S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand..."
-
Source: PubMed / European Journal of Pharmacology
-
URL:[Link]
-
-
Synthesis of 4-Substituted Benzodioxoles:
-
Title: "Regioselective Synthesis of 1,3-Benzodioxole Derivatives via Directed Ortho Metalation"
-
Source: Journal of Organic Chemistry (General Reference for DoM on heterocycles)
-
URL:[Link]
-
-
Kinase Inhibitor Applications (4-position relevance):
-
Title: "N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]... c-Src/Abl kinase inhibitor"
-
Source: Journal of Medicinal Chemistry
-
URL:[Link]
-
-
Metabolic Stability Strategies:
Sources
Technical Support Center: Cost-Effective Synthesis of Substituted Piperazines
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted piperazines. This resource is designed to provide practical, field-tested guidance to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. As a senior application scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in years of hands-on experience. This guide is structured to be a self-validating system, where the logic behind each recommendation is clearly articulated, empowering you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the cost-effective synthesis of substituted piperazines.
Q1: What are the most economically viable starting materials for synthesizing monosubstituted piperazines?
For large-scale and cost-sensitive projects, the choice of starting material is paramount. While numerous routes exist, the most cost-effective approaches often begin with readily available and inexpensive bulk chemicals. The two primary starting materials to consider are:
-
Piperazine Anhydrous: A highly versatile and affordable starting point. Direct N-alkylation or N-arylation is a common strategy.
-
N-Boc-piperazine: While more expensive than piperazine itself, it offers the significant advantage of selective monosubstitution, which can reduce downstream purification costs and improve overall process efficiency.
Q2: I'm observing low yields in my reductive amination reaction to produce N-arylpiperazines. What are the likely causes?
Low yields in reductive amination are a frequent issue. The most common culprits include:
-
Inefficient Imine Formation: The initial condensation between the aniline and the diketone precursor to form the imine/enamine is a critical equilibrium-driven step. Ensure adequate removal of water, either through azeotropic distillation (e.g., with a Dean-Stark apparatus) or the use of a dehydrating agent.
-
Reductant Reactivity: The choice of reducing agent is crucial. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and selective for imines over ketones. However, for less reactive substrates, a stronger reducing agent like sodium cyanoborohydride might be necessary, though this requires more careful pH control.
-
Substrate Steric Hindrance: Bulky substituents on either the aniline or the piperazine precursor can significantly slow down the reaction rate. In such cases, longer reaction times, elevated temperatures, or the use of a more active catalyst may be required.
Q3: How can I minimize the formation of di-substituted piperazine byproducts during monosubstitution?
The formation of 1,4-disubstituted piperazines is a common challenge that complicates purification and reduces the yield of the desired monosubstituted product. Here are some effective strategies to mitigate this:
-
Use of a Protecting Group: The most robust method is to start with a monoprotected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine. This ensures that only one nitrogen is available for reaction. The protecting group can then be removed in a subsequent step.
-
Slow Addition of the Electrophile: By slowly adding the alkylating or acylating agent to a solution of piperazine, you can maintain a high concentration of piperazine relative to the electrophile, which statistically favors monosubstitution.
-
Use of a Large Excess of Piperazine: Employing a significant excess (e.g., 5-10 equivalents) of piperazine will also favor the monosubstituted product due to probability. However, this approach necessitates an efficient method for removing the excess piperazine after the reaction.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth, question-and-answer-based approach to troubleshooting specific experimental challenges.
Problem 1: Incomplete Reaction in N-Alkylation of Piperazine
Q: I am attempting to synthesize a 1-alkyl-4-Boc-piperazine via N-alkylation of N-Boc-piperazine with an alkyl halide. After 24 hours, TLC analysis still shows a significant amount of starting material. What steps can I take to drive the reaction to completion?
A: This is a common issue, often related to insufficient reactivity. Here’s a systematic approach to troubleshoot:
-
Assess the Electrophile's Reactivity: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide, which are more potent electrophiles.
-
Increase the Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing it to 50-80 °C. Monitor the reaction for potential side product formation at higher temperatures.
-
Choice of Base and Solvent: A suitable base is crucial to deprotonate the piperazine nitrogen, making it a more effective nucleophile. If you are using a mild base like K2CO3, consider switching to a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA). The choice of solvent is also important; polar aprotic solvents like DMF or acetonitrile are generally effective for these reactions.
-
Consider a Phase-Transfer Catalyst: For reactions with poor solubility of the base, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction rate by facilitating the transport of the deprotonated piperazine into the organic phase.
Problem 2: Difficulty in Removing the Boc Protecting Group
Q: I am trying to deprotect a 1-alkyl-4-Boc-piperazine using trifluoroacetic acid (TFA) in dichloromethane (DCM), but the reaction is sluggish and I'm observing side products. What is going wrong?
A: While TFA/DCM is a standard method for Boc deprotection, several factors can lead to complications.
-
Insufficient Acid Strength or Stoichiometry: Ensure you are using a sufficient excess of TFA. A common starting point is a 1:1 mixture of TFA and DCM. For more resistant substrates, increasing the proportion of TFA can be effective.
-
Presence of Acid-Sensitive Functional Groups: If your molecule contains other acid-labile groups, they may be reacting with the TFA. In such cases, a milder deprotection condition is needed. An alternative is to use HCl in a solvent like dioxane or methanol.
-
Scavengers for Cationic Intermediates: The deprotection of the Boc group generates a reactive tert-butyl cation, which can lead to unwanted side reactions, particularly with electron-rich aromatic rings. The addition of a scavenger, such as anisole or triethylsilane, can trap this cation and prevent side product formation.
Detailed Experimental Protocols
Here, we provide step-by-step protocols for two common and cost-effective methods for synthesizing substituted piperazines.
Protocol 1: Reductive Amination for the Synthesis of 1-Arylpiperazines
This protocol describes the synthesis of 1-(4-methoxyphenyl)piperazine, a common building block.
Materials:
-
Aniline (e.g., p-anisidine)
-
1,4-Dioxa-8-azaspiro[4.5]decane (piperazine mono-ketal protected)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for final product isolation)
Procedure:
-
To a solution of p-anisidine (1.0 eq) in dichloroethane (DCE), add 1,4-dioxa-8-azaspiro[4.5]decane (1.1 eq) and acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may foam.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can then be purified by column chromatography or by precipitation as the hydrochloride salt.
Protocol 2: Monosubstitution of Piperazine using a Boc Protecting Group
This protocol outlines the synthesis of 1-benzyl-4-Boc-piperazine.
Materials:
-
N-Boc-piperazine
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N-Boc-piperazine (1.2 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.0 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the crude product, which can be purified by column chromatography if necessary.
Data Presentation: Comparison of Synthetic Routes
The following table provides a semi-quantitative comparison of different approaches to monosubstituted piperazines.
| Method | Starting Material Cost | Reagent Cost | Yield | Purification Difficulty | Overall Cost-Effectiveness |
| Direct Alkylation of Piperazine | Very Low | Low | Moderate | High (due to disubstitution) | Low to Moderate |
| Reductive Amination | Low to Moderate | Moderate | Good to Excellent | Moderate | High |
| Buchwald-Hartwig Amination | Moderate to High | High (catalyst) | Excellent | Low | Moderate (depends on scale) |
| Alkylation of Monoprotected Piperazine | Moderate | Low | Excellent | Low | Very High |
Visualizing the Workflow: A Troubleshooting Decision Tree
The following diagram illustrates a logical workflow for troubleshooting a common N-alkylation reaction.
Caption: Troubleshooting workflow for N-alkylation.
References
-
Reductive Amination in Organic Synthesis. Organic Reactions, 2002. [Link]
-
Protective Groups in Organic Synthesis. Wiley, 2007. [Link]
-
A Practical and Cost-Effective Synthesis of 1-Arylpiperazines. Organic Process Research & Development, 2005. [Link]
-
The Buchwald-Hartwig Amination. Chemical Reviews, 2010. [Link]
-
Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chemical Reviews, 1977. [Link]
Optimizing reaction conditions for piperazine derivative synthesis
Technical Support Center: Piperazine Derivative Synthesis Current Status: Systems Operational User Role: Senior Application Scientist Knowledge Base ID: KB-PIP-2026-OPT
Introduction: The Piperazine Challenge
You are likely here because your piperazine coupling failed. It yielded a tarry mixture, the bis-arylated byproduct, or nothing at all. Piperazine is a deceptive scaffold; its dual nitrogen nucleophilicity and high polarity create a specific set of synthetic hurdles.
This guide is not a textbook. It is a troubleshooting engine designed to isolate the failure mode in your N-alkylation or Buchwald-Hartwig amination and provide a corrected, self-validating protocol.
Module 1: Optimizing Buchwald-Hartwig N-Arylation
The Issue: Low yield or catalyst deactivation when coupling piperazine with aryl halides. The Causality: Piperazine is a secondary amine that can act as a bidentate ligand, potentially poisoning Palladium (Pd) species if the phosphine ligand is not bulky enough to prevent coordination. Furthermore, the resulting product is often more nucleophilic than the starting material, leading to bis-arylation.
Decision Matrix: Ligand & Base Selection
Use this logic flow to select the correct catalytic system before you start.
Figure 1: Decision logic for selecting catalytic systems based on electrophile reactivity and functional group tolerance.
Troubleshooting Table: N-Arylation Failure Modes
| Symptom | Probable Cause | Corrective Action |
| No Conversion | Pd(II) not reducing to Pd(0). | Switch to Precatalysts: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G3) which generate active Pd(0) without requiring reduction by the amine [3]. |
| Bis-Arylation | Product is more reactive than starting amine. | Stoichiometry Shift: Use 1.5–2.0 equiv of piperazine. Alternatively, use N-Boc-piperazine to physically block the second site [6]. |
| Hydrodehalogenation | Solvent Swap: Avoid alcohols. Switch to anhydrous Toluene or Dioxane.[1] Ensure inert atmosphere (Argon sparge >10 min) [3]. | |
| Blue/Green Reaction | Oxidation of Pd species (inactive). | Oxygen Leak: Check septum integrity. Add a reducing agent like phenylboronic acid (cat.) or switch to a glovebox protocol. |
Module 2: Regioselectivity (The Mono-Substitution Problem)
The Issue: You need to alkylate only one nitrogen, but you get a statistical mixture of unreacted, mono-, and bis-alkylated products.
Protocol: The "Self-Validating" Mono-Alkylation
Context: Direct alkylation with alkyl halides is prone to over-alkylation. This protocol uses pH-controlled extraction to purify the mono-product without chromatography.
Reagents:
-
Piperazine (5.0 equiv) - Excess is critical.
-
Solvent: Acetonitrile (ACN) or DCM.
Step-by-Step Workflow:
-
Dissolution: Dissolve piperazine (5 eq) in ACN. Ensure it is fully soluble before adding the electrophile.
-
Controlled Addition: Add Alkyl Halide (1 eq) dropwise over 30 minutes at 0°C.
-
Checkpoint: If precipitation occurs immediately, it is likely the piperazine hydrohalide salt. This confirms the reaction is proceeding.[3]
-
-
Reaction: Warm to RT and stir for 4 hours.
-
The "Reverse-Extraction" Workup (Critical Step):
-
Evaporate ACN.
-
Redissolve residue in DCM and water.
-
Phase 1: Adjust aqueous pH to ~5-6 (using dilute HCl). Extract with DCM.[4][5]
-
Result: Bis-alkylated product (less basic) moves to DCM. Mono-alkylated and unreacted piperazine stay in water.
-
-
Phase 2: Adjust aqueous layer pH to >12 (using NaOH). Extract with DCM.[4][5]
-
Result: Mono-alkylated product moves to DCM. Unreacted piperazine (highly water-soluble) stays in water.
-
-
Validation: TLC the final DCM layer. It should show a single spot distinct from the bis-product [7].
-
Module 3: Reductive Amination
The Issue: Imine instability or over-reduction leading to side products. The Causality: Piperazine can form aminals instead of imines if the equilibrium is not driven correctly. STAB (Sodium Triacetoxyborohydride) is pH sensitive.
Figure 2: Workflow for minimizing direct aldehyde reduction during reductive amination.
Technical Insight: Always pre-form the imine for 30-60 minutes before adding the reducing agent. If the ketone/aldehyde is sterically hindered, add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv) to act as a Lewis acid and water scavenger. This forces imine formation before the hydride source is introduced [12].
Module 4: Purification of Polar Piperazines
The Issue: Product streaks on silica, stays in the aqueous layer, or co-elutes with impurities. The Solution: Piperazines are highly polar and basic.[6] Standard silica chromatography often fails due to strong interaction with acidic silanols.
FAQ: How do I purify without a column? A: Use the Hexahydrate Precipitation Method .
-
Add water to your crude mixture (molar ratio water:piperazine > 6:1).
-
Add a water-insoluble alcohol (e.g., isooctanol).
-
Stir vigorously. Piperazine hexahydrate is prone to crystallize/precipitate from this specific biphasic system, leaving impurities in the mother liquor [5].
FAQ: My product is stuck in the aqueous layer. A: Do not use simple Ether/Water extraction.
-
Salting Out: Saturate the aqueous layer with NaCl.
-
Solvent Choice: Use Chloroform:Isopropanol (3:1) as the organic extraction solvent. This mixture is polar enough to pull piperazines out of the aqueous phase [7].
References
-
Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Source: Technical University of Denmark (DTU). URL:[Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Source: National Institutes of Health (PMC). URL:[Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs. Source: ResearchGate.[7] URL:[Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. Source: University of Bristol. URL:[Link]
-
Synthesis of Piperazines by C-H Functionalization. Source: Encyclopedia.pub. URL:[Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Source: MDPI. URL:[Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: National Institutes of Health (PubMed). URL:[Link]
Sources
Validation & Comparative
Validating the Purity of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine: A Comparative Analytical Guide
The following guide is a technical comparison and validation protocol for 1-(1,3-Benzodioxol-4-ylmethyl)piperazine. It is structured to provide actionable, high-level scientific insight for drug development professionals.
Introduction: The Isomer Criticality
In medicinal chemistry, the piperazine scaffold is a privileged structure, serving as a linker in numerous CNS-active agents. While the 5-substituted benzodioxole isomer (found in Piribedil) is widely documented, the This compound (hereafter 4-BBP ) represents a specific regioisomer with distinct steric and electronic properties.
Validating the purity of 4-BBP is not merely about establishing "percent area" on a chromatogram; it is about proving the absence of regioisomers (5-BBP) and controlling the extent of bis-alkylation—a pervasive issue in piperazine synthesis. This guide compares three analytical methodologies—HPLC-UV/MS , GC-MS , and Quantitative NMR (qNMR) —to establish a robust purity validation workflow.
Impurity Profiling: The Causality of Synthesis
To validate purity, one must first predict impurities based on the synthetic route. The most common synthesis of 4-BBP involves the reductive amination of 1,3-benzodioxole-4-carbaldehyde with excess piperazine.
Key Impurities:
-
Bis-alkylated Dimer: 1,4-bis(1,3-benzodioxol-4-ylmethyl)piperazine. This forms if the piperazine excess is insufficient.
-
Regioisomer (5-BBP): Carried over if the starting aldehyde contained the 5-isomer impurity.
-
Unreacted Piperazine: Difficult to detect by UV due to lack of chromophore.[1][2]
Visualization: Synthesis & Impurity Pathways
The following diagram illustrates the kinetic competition between the desired mono-alkylation and the undesired bis-alkylation.
Figure 1: Kinetic pathway showing the origin of the critical bis-alkylated impurity during reductive amination.
Comparative Analysis of Validation Methods
Method A: HPLC-UV (The Routine Workhorse)
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for routine QC. The benzodioxole moiety provides a strong chromophore (approx.
-
Pros: High sensitivity, robust quantification of the bis-impurity (which elutes later due to higher lipophilicity).
-
Cons: Cannot easily detect unreacted piperazine (weak UV). Requires a reference standard for absolute quantification.
-
Verdict: Best for Routine Batch Release .
Method B: GC-MS (The Orthogonal Check)
Gas Chromatography-Mass Spectrometry offers orthogonal selectivity based on volatility rather than polarity.
-
Pros: Excellent for detecting residual solvents and distinguishing regioisomers (4-yl vs 5-yl) based on fragmentation patterns or slight retention time differences.
-
Cons: Piperazine derivatives can tail on non-polar columns; thermal degradation is a risk for the salt forms (must be free-based).
-
Verdict: Best for Regioisomer Confirmation and Residual Solvent Analysis .
Method C: Quantitative NMR (qNMR) (The Absolute Standard)
When a commercial reference standard is unavailable (common for niche intermediates like 4-BBP), qNMR is the only method to establish absolute purity (mass balance).
-
Pros: Does not require a reference standard of the analyte. Traceable to NIST via an internal standard (e.g., Maleic Acid). Detects all proton-containing impurities including residual piperazine.
-
Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC.
-
Verdict: Best for Primary Standard Characterization .
Quantitative Performance Comparison
| Feature | HPLC-UV (Method A) | GC-MS (Method B) | qNMR (Method C) |
| Primary Utility | Routine Purity % | Identification & Volatiles | Absolute Assay (w/w%) |
| Specificity | High (for aromatics) | High (structural ID) | Very High (structural) |
| LOD/LOQ | ~0.05% (Excellent) | ~0.1% (Good) | ~0.5% (Moderate) |
| Bis-Impurity Detection | Excellent | Good | Good |
| Piperazine Detection | Poor (requires derivatization) | Good | Excellent |
| Throughput | High (15 min/run) | Moderate (30 min/run) | Low (Expert required) |
Detailed Experimental Protocols
Protocol 1: Routine Purity by HPLC-UV
This protocol ensures separation of the polar 4-BBP from the non-polar bis-impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water (Buffer prevents peak tailing of the amine).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 5% B (Hold for piperazine elution)
-
2-15 min: 5% -> 80% B (Elute Target 4-BBP)
-
15-20 min: 80% B (Elute Bis-impurity)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 280 nm.
-
Acceptance Criteria: Main peak > 98.0% area; Bis-impurity < 0.5%.
Protocol 2: Absolute Purity by 1H-qNMR
Use this to value-assign your "In-House Reference Standard."
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent high purity). Maleic acid has a singlet at ~6.3 ppm, distinct from benzodioxole protons (~5.9 ppm).
-
Solvent: D2O (if HCl salt) or CDCl3 (if free base).
-
Preparation: Weigh exactly ~10 mg of 4-BBP and ~5 mg of Maleic Acid into the same vial. Record weights to 0.001 mg precision.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (d1): > 30 seconds (critical for full relaxation).
-
Scans: 16 or 32.
-
-
Calculation:
Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity.[1][4][5]
Protocol 3: Regioisomer Check by GC-MS[5]
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Inlet: 250°C, Split 20:1.
-
Oven: 60°C (1 min) -> 20°C/min -> 300°C (5 min).
-
Analysis: Look for peak splitting. The 4-substituted isomer typically elutes slightly earlier than the 5-substituted isomer due to steric shielding of the nitrogen lone pair, reducing column interaction slightly, though this must be experimentally confirmed with standards.
Recommended Validation Workflow
Do not rely on a single method. Use the following logic flow to certify a batch for biological testing.
Figure 2: Logical decision tree for validating the purity of a new synthetic batch.
References
-
Synthesis of Piperazine Derivatives
-
Analytical Method Validation (HPLC)
- qNMR Methodology: Title: Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy. Source: USP (qNMR Exchange), 2024.
-
GC-MS of Piperazines
- Title: Recommended methods for the Identification and Analysis of Piperazines in Seized M
- Source: UNODC (United N
-
URL:[Link]
Sources
Technical Guide: Comparative Pharmacology of 1-Piperonylpiperazine (1-PP) and Psychoactive Piperazine Derivatives
Executive Summary
This guide provides a technical comparison between 1-piperonylpiperazine (1-PP) —also known as 1-(3,4-methylenedioxybenzyl)piperazine (MDBP)—and its primary psychoactive analogues: 1-benzylpiperazine (BZP) , 3-trifluoromethylphenylpiperazine (TFMPP) , and meta-chlorophenylpiperazine (mCPP) .
While BZP and TFMPP are established recreational stimulants/hallucinogens, 1-PP occupies a unique pharmacological niche. It serves primarily as a metabolic intermediate (e.g., of the withdrawn pharmaceutical Fipexide) and a structural precursor in illicit synthesis. This guide analyzes their receptor binding profiles, metabolic activation pathways, and analytical differentiation using LC-MS/MS.
Structural & Pharmacological Characterization[1][2][3][4][5]
The piperazine class is defined by a six-membered ring containing two nitrogen atoms. The pharmacological activity is dictated by the substitution at the N1 position.
Structure-Activity Relationship (SAR) Analysis[5]
-
BZP (Stimulant): Contains a simple benzyl group.[1][2][3][4][5] It mimics amphetamine by reversing dopamine (DA) and norepinephrine (NE) transporters.
-
TFMPP/mCPP (Serotonergic): Contain a phenyl ring directly attached to the nitrogen. The electron-withdrawing groups (CF3, Cl) at the meta/para positions drive high affinity for 5-HT receptors (specifically 5-HT2A/2C), leading to hallucinogenic effects.
-
1-PP (Hybrid/Metabolite): Contains a methylenedioxybenzyl group.[6][7] It structurally resembles MDMA (Ecstasy) but lacks the alpha-methyl chain. It acts as a weak serotonergic agent and is a critical biomarker for the metabolism of fipexide-like drugs.
Visualization: Piperazine SAR Hierarchy
Figure 1: Structural divergence of piperazine derivatives determining their pharmacological classification (Stimulant vs. Hallucinogen vs. Metabolic Marker).
Comparative Receptor Binding & Performance[1][3][5]
The following data synthesizes binding affinities (Ki) and transporter activity. Note that lower Ki values indicate higher affinity.
Receptor Affinity Profile (In Vitro)
| Compound | Primary Mechanism | DAT Affinity (Ki) | SERT Affinity (Ki) | 5-HT2A/2C Affinity | Primary Outcome |
| BZP | DA/NE Releaser | ~500 nM | > 10,000 nM | Negligible | Psychostimulation, Tachycardia |
| TFMPP | 5-HT Agonist | > 10,000 nM | ~120 nM | High (Agonist) | Anxiety, Hallucinations |
| mCPP | 5-HT Agonist/Releaser | > 10,000 nM | ~20-50 nM | High (Agonist) | Serotonin Syndrome Risk |
| 1-PP | Weak 5-HT Modulator | Low | Moderate | Low/Moderate | Mild Sedation/Stimulation |
Key Insight: Unlike BZP, 1-PP does not potently release dopamine. Unlike TFMPP, it lacks the direct phenyl-ring conjugation required for potent 5-HT2A agonism. Its primary relevance in toxicology is often as a metabolite of Fipexide or as an impurity in illicitly synthesized MDMA mimics.
Metabolic Stability & Toxicology
Understanding the metabolic fate of 1-PP is critical for safety assessments, particularly because it can form reactive metabolites.
The Fipexide-1-PP Toxicity Pathway
1-PP (MDBP) was the active metabolite of the nootropic drug Fipexide. The drug was withdrawn because the metabolic breakdown of the methylenedioxy ring in 1-PP leads to the formation of reactive catechols and quinones, which can covalently bind to liver proteins (haptenization), causing immuno-allergic hepatitis.
Visualization: Metabolic Bioactivation
Figure 2: The bioactivation pathway of Fipexide to 1-PP, leading to reactive quinone species responsible for hepatotoxicity.
Experimental Protocol: Analytical Differentiation (LC-MS/MS)
To distinguish 1-PP from BZP and TFMPP in biological matrices (plasma/urine), a targeted LC-MS/MS workflow is required due to structural similarities.
Method Validation Parameters
-
Matrix: Human Plasma / Urine
-
Internal Standards (IS): BZP-d7, mCPP-d8 (Deuterated analogs are essential to correct for matrix effects).
-
Column: C18 Reverse Phase (e.g., Phenomenex Synergi Hydro-RP, 150 x 2.0 mm, 4 µm) to retain polar piperazines.
Step-by-Step Workflow
-
Sample Preparation (SPE):
-
Condition Mixed-Mode Cation Exchange (MCX) cartridges with MeOH and Water.
-
Load 0.5 mL plasma (pH adjusted to 6.0).
-
Wash with 0.1M HCl (to remove neutrals/acids) and MeOH.
-
Elute basic piperazines with 5% NH4OH in MeOH.
-
Evaporate to dryness and reconstitute in Mobile Phase A.
-
-
LC Gradient Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.5).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 90% B over 10 minutes. Note: BZP elutes early; 1-PP and TFMPP elute later due to higher lipophilicity.
-
-
MS/MS Detection (MRM Mode):
-
BZP: 177.1 → 91.1 (Quant), 177.1 → 134.1 (Qual).
-
TFMPP: 231.1 → 188.1 (Quant).
-
1-PP (MDBP): 221.1 → 135.1 (Quant - Methylenedioxybenzyl cation), 221.1 → 105.1 (Qual).
-
Interpretation
-
Presence of 1-PP ONLY: Suggests ingestion of Fipexide or specific 1-PP analog.
-
Presence of BZP + TFMPP: Suggests "Party Pill" consumption (mimicking MDMA).
-
Presence of mCPP: Could be a metabolite of Trazodone OR recreational use.
References
-
Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[8] Neuropsychopharmacology.
-
Staack, R. F., & Maurer, H. H. (2005). "Metabolism of New Designer Drugs of Abuse." Therapeutic Drug Monitoring.
-
Sleno, L., et al. (2007).[9] "Investigating the in vitro metabolism of fipexide: characterization of reactive metabolites using liquid chromatography/mass spectrometry." Rapid Communications in Mass Spectrometry.
-
Elliott, S. (2011). "Current awareness of piperazines: pharmacology and toxicology." Drug Testing and Analysis.
-
UNODC. (2013). "Recommended methods for the Identification and Analysis of Piperazines in Biological Specimens." United Nations Office on Drugs and Crime.
Sources
- 1. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Details for Piperazines [unodc.org]
- 4. [1-benzylpiperazine (BZP) and 1-(3-trifluorométhylphényl)pipérazine (TFMPP): emergence of two agents which lead to misuse] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Studies on the metabolism and the toxicological analysis of the nootropic drug fipexide in rat urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Piperonylpiperazine | CAS 32231-06-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 1-Benzylpiperazine and other Piperazine-based Derivatives [ouci.dntb.gov.ua]
- 9. Investigating the in vitro metabolism of fipexide: characterization of reactive metabolites using liquid chromatography/mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: In Vivo vs. In Vitro Efficacy of MDBZP Derivatives
Executive Summary
1-(3,4-Methylenedioxybenzyl)piperazine (MDBZP) represents a critical case study in the disconnection between in silico prediction, in vitro profiling, and in vivo reality. Structurally, MDBZP appears to be a hybrid of the stimulant Benzylpiperazine (BZP) and the entactogen MDMA (Ecstasy) , leading to the theoretical prediction of a potent, euphoric serotonin-dopamine releaser.[1]
However, preclinical models reveal a stark contrast: while MDBZP exhibits monoamine transporter affinity in vitro, it fails to produce significant entactogenic or reinforcing effects in vivo, instead manifesting primarily as a mild stimulant with a high side-effect burden (dizziness, hepatotoxicity).[1] This guide dissects the pharmacological divergence of MDBZP and its derivatives, providing researchers with a self-validating framework to evaluate similar "designer" piperazine scaffolds.[1]
Chemical Identity & Structural Context
MDBZP is a piperazine derivative often encountered as a "designer drug" or "research chemical."[1] It is also a known metabolite of the withdrawn nootropic drug Fipexide .[1]
-
Core Scaffold: N-Benzylpiperazine.[1]
-
Modification: 3,4-Methylenedioxy substitution on the benzyl ring.
-
Structural Hypothesis: The addition of the methylenedioxy group to amphetamine yields MDMA (increasing SERT affinity and entactogenic effects). Researchers initially hypothesized a similar transformation for BZP
MDBZP.[1]
Comparative Structural Classes
| Compound | Chemical Structure | Primary Target (In Vitro) | In Vivo Profile |
| BZP | 1-Benzylpiperazine | NET >> DAT > SERT | Stimulant (Amphetamine-like) |
| MDBZP | 1-(3,4-Methylenedioxybenzyl)piperazine | Mixed (NET/DAT/SERT) | Weak Stimulant / Dysphoric |
| TFMPP | 1-(3-Trifluoromethylphenyl)piperazine | SERT (Agonist + Releaser) | Anxiogenic / Hallucinogenic |
| MDMA | 3,4-Methylenedioxymethamphetamine | SERT > NET > DAT | Entactogen / Euphoric |
In Vitro Efficacy: The Theoretical Profile
In vitro assays primarily measure the compound's ability to bind to or inhibit monoamine transporters.[1] For MDBZP, these results often overestimate its potential therapeutic or recreational value.[1]
Monoamine Transporter Activity
MDBZP acts as a substrate-type releaser and reuptake inhibitor.[1][2] Unlike MDMA, which has high efficacy at the Serotonin Transporter (SERT), MDBZP shows a "washed out" profile with lower potency.[1]
-
NET (Norepinephrine Transporter): Moderate affinity. Responsible for sympathomimetic effects (tachycardia, hypertension).[1]
-
DAT (Dopamine Transporter): Weak to moderate affinity. Insufficient to drive robust euphoria compared to BZP or Amphetamine.[1]
-
SERT (Serotonin Transporter): Weak affinity. The methylenedioxy group fails to confer the high SERT selectivity seen in phenethylamines (MDMA).[1]
Cellular Toxicity (The Hidden Variable)
While binding assays suggest a mild stimulant, cytotoxicity assays reveal significant risks.[1]
-
Hepatotoxicity: MDBZP induces significant cell death in HepG2 (human liver) and primary rat hepatocyte models.[3]
-
Mechanism: Glutathione depletion and mitochondrial dysfunction, often exceeding the toxicity of the parent compound BZP.[1]
Critical Insight: In vitro binding affinity (
) does not account for the rapid metabolic clearance or the "ceiling effect" of piperazine pharmacodynamics.
In Vivo Efficacy: The Preclinical Reality
When moving to animal models, the "MDMA-like" hypothesis for MDBZP collapses.[1] The compound exhibits low efficacy as a reinforcer and high efficacy as a toxin/irritant.[1]
Behavioral Assays
| Assay | Parameter Measured | MDBZP Result | Interpretation |
| Locomotor Activity | Distance traveled (Open Field) | Mild Increase | Significantly less potent than BZP or Amphetamine. |
| Drug Discrimination | Substitution for MDMA | Partial / No Substitution | Animals trained to recognize MDMA do not fully generalize to MDBZP.[1] |
| Conditioned Place Preference (CPP) | Reward/Reinforcement | Weak / Neutral | Low abuse potential compared to traditional stimulants; high dysphoria. |
The "Piperazine Dysphoria"
In contrast to the euphoria of MDMA, MDBZP (and related phenylpiperazines like mCPP) often activates 5-HT2C receptors , which are associated with anxiety and hypophagia (appetite suppression). This receptor profile likely overrides any dopaminergic reward, resulting in the "dizziness and headache" reported in human case studies.[1]
Metabolic Fate (The Fipexide Connection)
MDBZP is not just a parent compound; it is a metabolite.
-
Fipexide (Nootropic): Rapidly metabolized
MDBZP. -
MDBZP Metabolism: Rapid demethylenation to hydroxy-methoxybenzylpiperazine .[1]
-
Consequence: The short half-life and rapid conversion to inactive or toxic metabolites limit the duration of any desirable central effects in vivo.[1]
Mechanism of Action & Signaling Pathway
The following diagram illustrates the divergence between the expected MDMA-like pathway and the actual MDBZP pathway involving off-target toxicity and weak reinforcement.
Figure 1: Pharmacological pathway of MDBZP showing weak transporter interaction and dominant off-target/toxicological effects.
Experimental Protocols: Self-Validating Systems
To objectively compare MDBZP derivatives, researchers should utilize a paired In Vitro - In Vivo screening workflow.
Phase 1: In Vitro Screening (The Filter)
Objective: Determine Transporter Selectivity and Cytotoxicity.
-
Uptake Inhibition Assay:
-
Cells: HEK293 transfected with human NET, DAT, and SERT.[1]
-
Substrate: [3H]-Norepinephrine, [3H]-Dopamine, [3H]-Serotonin.
-
Control: Cocaine (non-selective inhibitor).
-
Validation:
for MDBZP should be for DAT (indicating weak potential) vs. BZP ( for NET).
-
-
Hepatotoxicity Screen:
-
Cells: HepG2 or primary hepatocytes.[1]
-
Endpoint: MTT assay (viability) and LDH leakage (membrane integrity) after 24h exposure.
-
Threshold: If
toxicity < , the compound is a high-risk candidate.
-
Phase 2: In Vivo Validation (The Truth)
Objective: Differentiate "Stimulant" from "Entactogen" and assess malaise.
-
Locomotor Activity (Open Field):
-
Drug Discrimination (Gold Standard):
-
Training: Rats trained to discriminate MDMA (1.5 mg/kg) from Saline.
-
Test: Administer MDBZP.
-
Result:
lever selection for MDMA indicates lack of entactogenic efficacy .[1]
-
Workflow Visualization
Figure 2: Experimental workflow for categorizing piperazine derivatives.
References
-
Maurer, H. H., Kraemer, T., Springer, D., & Staack, R. F. (2004).[1] Chemistry, pharmacology, toxicology, and hepatic metabolism of designer drugs of the amphetamine (ecstasy), piperazine, and pyrrolidinophenone types: a synopsis. Therapeutic Drug Monitoring.
-
Simmler, L. D., et al. (2014).[1][2] Monoamine transporter and receptor interaction profiles of a new series of designer drugs. Neuropharmacology.
-
Dias-da-Silva, D., et al. (2015).[1][3] Hepatotoxicity of piperazine designer drugs: in vitro studies on HepG2 and primary rat hepatocytes. Archives of Toxicology.
-
Baumann, M. H., et al. (2005).[1][2] N-Substituted piperazines abused as "legal highs": neuropharmacology and disposition of BZP and TFMPP.[1] European Neuropsychopharmacology.[1]
-
Expert Committee on Drug Dependence. (2012).[1] 1-(3-4-methylendioxybenzyl)piperazine (MDBZP) Pre-Review Report. World Health Organization.[1]
Sources
A Comparative Guide to the Synthesis of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine: A Researcher's Handbook
Introduction: The Significance of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine
This compound is a crucial building block in medicinal chemistry. Its structural motif, featuring the piperazine ring linked to a 1,3-benzodioxole moiety, is found in a variety of pharmacologically active compounds. The piperazine scaffold is a common pharmacophore that imparts favorable pharmacokinetic properties, such as improved solubility and oral bioavailability. The 1,3-benzodioxole group, on the other hand, is a key structural element in numerous natural products and synthetic compounds with diverse biological activities. Consequently, efficient and scalable synthetic routes to this valuable intermediate are of high interest to researchers in drug discovery and development.
This technical guide provides a comparative analysis of the two primary synthetic pathways to this compound: direct alkylation of piperazine and reductive amination. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Direct Alkylation of Piperazine
The direct N-alkylation of piperazine with a suitable 1,3-benzodioxole derivative is a straightforward and classical approach to the target molecule. This method relies on the nucleophilic character of the secondary amine in piperazine attacking an electrophilic carbon atom.
Mechanistic Rationale
The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of piperazine acts as the nucleophile, and the benzylic carbon of the 1,3-benzodioxole derivative, bearing a good leaving group (typically a halide), serves as the electrophile.
A primary challenge in this synthesis is achieving selective mono-alkylation. Due to the presence of two reactive secondary amine groups in piperazine, the reaction can readily proceed to form the undesired 1,4-disubstituted byproduct. To favor mono-alkylation, a large excess of piperazine is typically employed, leveraging statistical probability to increase the likelihood of the electrophile reacting with an unreacted piperazine molecule rather than the mono-substituted product.
Diagram of the Direct Alkylation Pathway
Caption: Synthetic pathway via direct alkylation, including precursor synthesis and potential side reaction.
Experimental Protocols
A. Synthesis of 4-(Chloromethyl)-1,3-benzodioxole (Precursor)
This protocol is adapted from established procedures for the chlorination of benzylic alcohols.
-
Reaction Setup: To a stirred solution of 4-hydroxymethyl-1,3-benzodioxole (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-cold water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-(chloromethyl)-1,3-benzodioxole, which can be used in the next step without further purification or purified by column chromatography on silica gel.
B. Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (5-10 equivalents) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Electrophile: To the stirred solution, add a solution of 4-(chloromethyl)-1,3-benzodioxole (1 equivalent) in the same solvent dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH of >12.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield the desired mono-substituted product.
Route 2: Reductive Amination
Reductive amination is a powerful and highly versatile method for the formation of C-N bonds. This two-step, one-pot process involves the initial formation of an iminium ion from an aldehyde and an amine, followed by its in-situ reduction to the corresponding amine.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of 4-formyl-1,3-benzodioxole to form a hemiaminal intermediate. This intermediate then dehydrates to form a resonance-stabilized iminium ion. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the final product.[1][2]
The key advantage of this method is the high selectivity for mono-alkylation. The iminium ion is significantly more electrophilic than the starting aldehyde, and the reducing agent is chosen to be selective for the iminium ion, thus minimizing side reactions. Sodium triacetoxyborohydride is a particularly effective reagent for this transformation due to its mildness, tolerance of various functional groups, and reduced toxicity of its byproducts compared to agents like sodium cyanoborohydride.[3][4]
Diagram of the Reductive Amination Pathway
Caption: Synthetic pathway via reductive amination, including precursor synthesis.
Experimental Protocols
A. Synthesis of 4-Formyl-1,3-benzodioxole (Precursor)
This protocol outlines the oxidation of the corresponding methyl group.
-
Reaction Setup: To a solution of 4-methyl-1,3-benzodioxole (1 equivalent) in a suitable solvent like dichloromethane or chloroform, add an oxidizing agent such as manganese dioxide (MnO₂, 5-10 equivalents).
-
Reaction: Stir the suspension vigorously at room temperature or gentle reflux for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.
B. Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4-formyl-1,3-benzodioxole (1 equivalent) and piperazine (1.2 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the pure this compound.
Comparative Analysis
| Feature | Direct Alkylation | Reductive Amination |
| Selectivity | Moderate to good (requires large excess of piperazine to favor mono-alkylation) | Excellent for mono-alkylation |
| Yield | Variable, often moderate due to side products and purification challenges | Generally good to excellent |
| Reaction Conditions | Often requires heating (reflux) | Typically proceeds at room temperature |
| Starting Materials | 4-(Halomethyl)-1,3-benzodioxole (can be lachrymatory and requires careful handling) | 4-Formyl-1,3-benzodioxole (generally more stable) |
| Reagents | Requires a base to neutralize the acid byproduct | Utilizes a mild and selective reducing agent (NaBH(OAc)₃) |
| Work-up & Purification | Can be challenging due to the need to remove excess piperazine and the disubstituted byproduct | Generally more straightforward |
| Scalability | Can be challenging to scale up while maintaining good selectivity | More readily scalable with consistent results |
| Environmental Impact | Use of excess amine can be a concern | Use of stoichiometric reducing agent, but byproducts are less toxic than those from cyanoborohydride |
Conclusion and Recommendations
Both direct alkylation and reductive amination are viable synthetic routes for the preparation of this compound.
The direct alkylation method is a more "classical" approach and may be suitable for small-scale synthesis where the starting materials are readily available. However, the requirement for a large excess of piperazine to control selectivity and the potential for di-alkylation can complicate purification and reduce the overall yield, making it less ideal for larger-scale production.
The reductive amination route, particularly with sodium triacetoxyborohydride, emerges as the superior method for several reasons. It offers excellent selectivity for the desired mono-substituted product, generally provides higher yields, and proceeds under milder reaction conditions. The work-up and purification are typically more straightforward, and the method is more amenable to scaling up. For researchers seeking a reliable, high-yielding, and selective synthesis of this compound, the reductive amination pathway is the recommended choice.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
- Myers, A. G., et al. (2007). A robust and scalable synthesis of the fully elaborated, C29-des-bromo-C35-O-TIPS-containing tetracyclic core of abyssomicin C. Unpublished manuscript, Harvard University.
-
Organic Syntheses, Coll. Vol. 4, p.93 (1963); Vol. 34, p.11 (1954). [Link]
-
Emerson, W. S. (1948). The Preparation of Aldehydes by the Oxidation of Primary Alcohols. Organic Reactions, 4, 174-255. [Link]
Sources
Benchmark studies for the biological activity of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine
Topic: Benchmark Studies for the Biological Activity of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine Content Type: Publish Comparison Guide
Executive Summary: The "Ortho-Effect" in Benzodioxole Scaffolds
This guide outlines the benchmarking protocol for This compound (4-BDP) . While its regioisomer, the 5-substituted derivative (piperonylpiperazine), is the industry-standard precursor for dopaminergic drugs like Piribedil , the 4-BDP isomer represents a distinct pharmacological entity.[1]
By shifting the piperazine attachment from the meta/para (C5) position to the ortho (C4) position relative to the dioxole ring fusion, 4-BDP introduces significant steric bulk and electronic alteration.[1] This structural change is predicted to shift affinity from Dopamine D2/D3 receptors toward Serotonin 5-HT1A and Alpha-1 Adrenergic receptors, mimicking the "ortho-substitution effect" seen in ligands like Way-100635.
This guide provides the experimental framework to objectively compare 4-BDP against established clinical standards.
Part 1: Comparative Benchmark Analysis
Benchmark 1: Receptor Binding Affinity (GPCR Profiling)
Objective: Determine the selectivity profile (
| Target Receptor | Reference Standard | Typical | Rationale for Benchmark |
| 5-HT1A | Way-100635 | 0.2 - 0.5 | The C4-position mimics the ortho-methoxy group of Way-100635, potentially enhancing 5-HT1A affinity. |
| Dopamine D2 | Piribedil | 10 - 50 | The 5-isomer (Piribedil metabolite) is a potent D2 agonist. This benchmarks the loss/retention of dopaminergic activity. |
| Prazosin | 0.2 - 1.0 | Arylpiperazines often exhibit off-target | |
| Dopamine D4 | Clozapine | 9 - 20 | Benzodioxole-piperazines are privileged scaffolds for D4 selectivity. |
Success Criteria:
-
High Selectivity: A selectivity ratio (
Off-target / Target) > 100-fold. -
Affinity:
< 10 nM for the primary target.
Benchmark 2: Functional Efficacy (Intrinsic Activity)
Objective: Classify 4-BDP as an Agonist, Antagonist, or Partial Agonist using GTP
| Assay Type | Readout | Reference Behavior | 4-BDP Hypothesis |
| [ | % Stimulation over Basal | Buspirone: Partial Agonist (40-60%) | If 4-BDP is a partial agonist, it may have anxiolytic potential without extrapyramidal side effects. |
| cAMP Inhibition (Gi/o) | IC | Quinpirole: Full Agonist | Essential to confirm if binding translates to downstream signaling. |
Benchmark 3: ADME & Metabolic Stability
Objective: Assess the impact of the C4-substitution on metabolic vulnerability (cytochrome P450 oxidation).
-
Test System: Human Liver Microsomes (HLM).
-
Comparison: The 5-isomer is rapidly metabolized via ring opening of the benzodioxole.
-
Hypothesis: The C4-position is sterically shielded, potentially extending half-life (
) compared to the 5-isomer.
Part 2: Visualization of Signaling & Workflow
Figure 1: Pharmacophore & Signaling Pathway
Caption: Comparison of the 5-isomer (Piribedil class) vs. the 4-isomer (Target) and their divergent GPCR signaling pathways.
Figure 2: Experimental Workflow (Radioligand Binding)
Caption: Step-by-step benchmarking workflow for determining
Part 3: Detailed Experimental Protocols
Protocol A: Membrane Radioligand Binding Assay (5-HT1A)
Rationale: This assay is the gold standard for determining affinity. The use of Polyethyleneimine (PEI) is critical to reduce the "filter binding" artifact common with lipophilic piperazines.
-
Reagents:
-
Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [
H]-8-OH-DPAT (0.5 nM final concentration).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Non-specific Block: 10 µM Serotonin (5-HT).
-
Test Compound: 4-BDP (dissolved in DMSO, final DMSO < 1%).
-
-
Procedure:
-
Pre-treatment: Soak GF/B glass fiber filters in 0.3% PEI for 1 hour.
-
Incubation: In 96-well plates, combine:
-
50 µL Membrane suspension (20 µg protein/well).
-
50 µL Radioligand.
-
50 µL Test compound (or Buffer/Serotonin controls).
-
-
Incubate for 60 minutes at room temperature .
-
Termination: Harvest using a cell harvester (e.g., Brandel or PerkinElmer). Wash 3x with ice-cold buffer.
-
Detection: Add scintillation cocktail and count radioactivity (CPM).
-
-
Data Calculation:
-
Calculate Specific Binding = (Total Binding) - (Non-specific Binding).[1]
-
Fit data to a one-site competition model:
.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Convert IC
tongcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> using the Cheng-Prusoff equation: .
-
Protocol B: Functional cAMP Assay (Gi/o Agonism)
Rationale: To distinguish between an agonist (decreases cAMP) and an antagonist (reverses agonist-induced decrease).
-
Cell Line: CHO-K1 cells stably expressing h5-HT1A.
-
Stimulation: Use Forskolin (10 µM) to elevate basal cAMP levels.
-
Agonist Mode: Treat cells with Forskolin + 4-BDP. A decrease in cAMP indicates agonism.
-
Antagonist Mode: Treat cells with Forskolin + EC
of a reference agonist (e.g., 5-HT) + 4-BDP. Recovery of cAMP levels indicates antagonism.
Part 4: References
-
Mokrosz, J. L., et al. (1994).[1] "Structure-activity relationship studies of central nervous system agents. 13. 4-Substituted 1-(aryl)piperazines as 5-HT1A receptor ligands." Journal of Medicinal Chemistry.
-
Millan, M. J., et al. (2001).[1] "The dopamine D3 receptor antagonist, S33084, constitutes a novel tool for the investigation of D3 receptor function."[1] Journal of Pharmacology and Experimental Therapeutics.
-
Boess, F. G., & Martin, I. L. (1994).[1] "Molecular biology of 5-HT receptors." Neuropharmacology.
-
Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
-
PubChem Compound Summary. (2024). "1-(1,3-Benzodioxol-5-ylmethyl)piperazine (Piribedil metabolite)."[1][2] National Library of Medicine. [1]
Sources
Structure-Activity Relationship (SAR) Studies of 1-Piperonylpiperazine Analogs: A Technical Comparison Guide
Executive Summary: The 1-Piperonylpiperazine Scaffold
1-Piperonylpiperazine (1-PP), also known as 1-(1,3-benzodioxol-5-ylmethyl)piperazine, represents a "privileged scaffold" in medicinal chemistry. It serves as a bioisostere for the phenylpiperazine moiety found in numerous CNS-active drugs. Its core value lies in the benzodioxole ring , which mimics the steric and electronic properties of substituted phenyl rings (like the 2-methoxyphenyl group in buspirone) while offering distinct metabolic and solubility profiles.
This guide analyzes the SAR of 1-PP analogs, specifically comparing their efficacy as Serotonin (5-HT) Receptor Ligands and emerging Anti-inflammatory Hybrids . We contrast these analogs with standard therapeutic alternatives to provide a data-driven selection framework.
Structural Deconstruction & SAR Logic
To understand the activity of 1-PP analogs, we must deconstruct the molecule into three pharmacophoric regions. Modifications in these zones dictate the switch between agonist/antagonist activity and receptor selectivity.
SAR Map: The Logic of Modification
Figure 1: Pharmacophoric dissection of the 1-PP scaffold. Region C is the primary vector for diversification in library synthesis.
Comparative Performance Analysis
We compare 1-PP analogs against industry-standard alternatives in two distinct therapeutic contexts: Anxiolytics (5-HT1A Targeting) and Anti-inflammatory Agents .
Comparison 1: CNS Ligands (5-HT1A Receptor)
Context: The benzodioxole group of 1-PP is often used to replace the 2-methoxyphenyl group of Buspirone to alter metabolic degradation pathways while maintaining receptor affinity.
| Feature | 1-PP Analog (Long-Chain) | Buspirone (Standard) | 1-Benzylpiperazine (BZP) |
| Primary Target | 5-HT1A (Agonist/Partial Agonist) | 5-HT1A (Partial Agonist) | Monoamine Transporters (Releaser) |
| Affinity ( | 0.5 – 15 nM (High) | 10 – 30 nM (Moderate) | > 500 nM (Low for 5-HT1A) |
| Selectivity | High for 5-HT1A over D2 | Moderate (D2 cross-reactivity) | Low (Promiscuous) |
| Metabolic Liability | Benzodioxole ring opening (catechol formation) | Pyrimidine cleavage | Rapid hydroxylation |
| Toxicity Risk | Low (Therapeutic window) | Low | High (Stimulant abuse potential) |
Key Insight: 1-PP analogs often exhibit higher affinity for 5-HT1A than Buspirone due to the lipophilic interaction of the benzodioxole ring with the receptor's aromatic cluster (Trp3.28). However, the N4-substituent (Region C) determines whether the compound acts as a full agonist or antagonist.
Comparison 2: Anti-Inflammatory Hybrids
Context: Recent studies (e.g., Park et al.) have hybridized 1-PP with natural polyphenols (like Caffeic Acid) to create multi-target anti-inflammatory agents (Compound HBU-47).
| Metric | HBU-47 (1-PP Hybrid) | Caffeic Acid (Parent) | Dexamethasone (Steroid Control) |
| NO Inhibition ( | ~5.2 µM | > 50 µM | < 1 µM |
| Mechanism | Dual: NF-κB inhibition + Antioxidant | Antioxidant (ROS scavenging) | Glucocorticoid Receptor |
| Cytotoxicity | Low ( | Low | Moderate (Long-term issues) |
| Solubility | Improved (Piperazine salt effect) | Poor (Lipophilic) | Poor |
Key Insight: The 1-PP moiety transforms Caffeic Acid from a weak antioxidant into a potent cellular signaling modulator (HBU-47) by improving cell permeability and targeting the NF-κB pathway.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating 1-PP analogs.
Protocol A: Synthesis of N-Substituted 1-PP Analogs
Methodology: Reductive Amination (High Yield / Mild Conditions)
Rationale: Direct alkylation often leads to over-alkylation. Reductive amination ensures mono-substitution at the N4 position.
-
Reagents: 1-Piperonylpiperazine (1.0 eq), Appropriate Aldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).
-
Procedure:
-
Dissolve 1-PP and the aldehyde in DCE under
atmosphere. -
Add catalytic acetic acid (promotes imine formation). Stir for 30 min at RT.
-
Add STAB portion-wise over 15 min.
-
Stir for 12-24h (Monitor via TLC/LC-MS).
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (3x). Wash organic layer with brine.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
-
-
Validation Point:
-NMR must show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the new methylene peak (~3.5 ppm).
Protocol B: Radioligand Binding Assay (5-HT1A)
Methodology: Competition Binding using [
-
Preparation: Harvest CHO cells stably expressing human 5-HT1A receptors. Homogenize in Tris-HCl buffer (pH 7.4).
-
Incubation:
-
Mix membrane homogenate (50 µg protein) with [
]-8-OH-DPAT (0.5 nM). -
Add test compound (1-PP analog) at concentrations ranging from
to M. -
Non-specific binding: Define using 10 µM Serotonin (5-HT).
-
-
Termination: Incubate for 60 min at 25°C. Terminate by rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Visualized Workflows
Synthesis & Functional Logic Flow
Figure 2: Decision tree for the synthesis and evaluation of 1-PP based ligands.
Expert Commentary & Causality
Why the Benzodioxole Ring? In SAR studies, replacing a phenyl ring with a benzodioxole (methylenedioxybenzene) often improves the metabolic stability of the compound. The methylenedioxy bridge sterically hinders the para-position, preventing rapid hydroxylation by CYP450 enzymes, which is a common clearance route for simple phenylpiperazines. Furthermore, the oxygen atoms in the ring can act as weak hydrogen bond acceptors, potentially anchoring the molecule more effectively in the receptor pocket (e.g., Serine residues in 5-HT receptors).
The "Linker" Effect: The methylene linker between the benzodioxole and the piperazine nitrogen (Region B) is optimal for 1-PP's activity. Extending this to an ethylene or propylene chain often shifts selectivity towards Dopamine D2 or Alpha-1 Adrenergic receptors, reducing 5-HT1A selectivity. Therefore, for serotonergic applications, the single methylene bridge (benzyl-like) is conserved.
References
-
Lopez-Rodriguez, M. L., et al. (2002).[1] "Arylpiperazine derivatives acting at 5-HT(1A) receptors."[1][2][3][4] Current Medicinal Chemistry, 9(4), 443-469.[1]
-
Park, S. Y., et al. (2018). "A novel caffeic acid-1-piperonylpiperazine hybridization compound HBU-47 inhibits LPS-mediated inflammation." International Immunopharmacology.
-
Leopoldo, M., et al. (2004).[2] "Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors."[2] Journal of Pharmacy and Pharmacology, 56(2), 247-255.[2]
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 94426, 1-Piperonylpiperazine."
Sources
- 1. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the neuropharmacological effects of MDBZP and TFMPP
This guide provides a rigorous neuropharmacological comparison between MDBZP (1-(3,4-methylenedioxybenzyl)piperazine) and TFMPP (3-trifluoromethylphenylpiperazine). It is designed for researchers investigating structure-activity relationships (SAR) in designer piperazines.
Executive Summary & Structural Classification
In the landscape of novel psychoactive substances (NPS), piperazines are divided into two distinct structural classes with divergent pharmacodynamics: Benzylpiperazines and Phenylpiperazines .
-
MDBZP (Benzylpiperazine Class): A structural analog of BZP (Benzylpiperazine) featuring a methylenedioxy ring.[1][2][3] It was hypothesized to mimic MDMA due to this ring system but pharmacologically functions as a weak stimulant with negligible empathogenic potency.[4][5] It is also a known metabolite of the withdrawn nootropic fipexide.[1][3]
-
TFMPP (Phenylpiperazine Class): A serotonin-dominant agent. It functions primarily as a non-selective serotonin receptor agonist and releasing agent.[6] It lacks dopaminergic potency, often resulting in dysphoria or anxiety when administered without a dopaminergic co-factor (e.g., BZP).
Pharmacodynamic Profiles
2.1. MDBZP: The "Structural Decoy"
Despite the presence of the 3,4-methylenedioxy motif (shared with MDMA), MDBZP fails to replicate the entactogenic profile of MDMA.
-
Mechanism: Presumed weak inhibition of Dopamine (DAT) and Norepinephrine (NET) transporters.
-
Receptor Binding: Low affinity for 5-HT2A receptors compared to phenylpiperazines.
-
Functional Outcome: In vivo human reports and animal models describe it as a "mild stimulant" with a high side-effect load (nausea, headache) and low abuse potential compared to BZP. The methylenedioxy ring appears to increase steric hindrance or metabolic instability (demethylenation) rather than enhancing SERT-mediated release.
2.2. TFMPP: The Serotonergic Agonist
TFMPP is the pharmacological "anchor" for serotonergic activity in piperazine blends.
-
Mechanism:
-
Direct Agonism: Binds promiscuously to 5-HT receptors, with partial agonism at 5-HT2C (anxiogenic) and 5-HT1B .
-
Release: Induces 5-HT release via the serotonin transporter (SERT), though less potently than MDMA.
-
-
Functional Outcome: When used alone, TFMPP induces "drug-appropriate responding" in rats trained to discriminate 5-HT1B agonists (like mCPP) but not MDMA.[7] In humans, it produces anxiety, hypersensitivity, and migraine-like headaches due to 5-HT agonist activity without compensatory dopamine release.
Comparative Data Analysis
The following table synthesizes available binding and functional data. Note the distinct separation between "Uptake Inhibition" (MDBZP/BZP-like) and "Receptor Agonism" (TFMPP).
| Feature | MDBZP | TFMPP |
| Chemical Class | Benzylpiperazine | Phenylpiperazine |
| Primary Target | DAT / NET (Weak Inhibition) | 5-HT Receptors (Agonist) & SERT |
| 5-HT2A Affinity | Negligible | High ( |
| 5-HT1B Affinity | Negligible | High (Discriminative Stimulus) |
| Dopamine Release | Weak / Indirect | Minimal / None |
| In Vivo Effect | Mild Stimulation, Nausea | Anxiety, Hallucination (High Dose) |
| Metabolic Fate | Demethylenation to phenolic metabolites | Hydroxylation of aromatic ring |
Visualizing the Mechanism of Action
The diagram below illustrates the divergent signaling pathways. TFMPP directly engages postsynaptic receptors, whereas MDBZP (like BZP) relies on transporter blockade.
Figure 1: Divergent signaling pathways of MDBZP (Transporter Inhibition) vs. TFMPP (Receptor Agonism).
Experimental Protocols
To validate the specific neuropharmacological profile of these compounds, the following self-validating protocols are recommended.
Protocol A: Synaptosomal Monoamine Release Assay
Objective: Determine if the test compound acts as a Reuptake Inhibitor or a Releasing Agent.
-
Preparation: Isolate synaptosomes from rat striatum (for Dopamine) and hippocampus (for Serotonin) using a sucrose density gradient.
-
Loading: Incubate synaptosomes with radiolabeled neurotransmitters (
H-DA or H-5-HT) for 15 minutes at 37°C to allow uptake. -
Wash: Centrifuge and wash twice with Krebs-Henseleit buffer to remove extracellular radioligand.
-
Release Phase:
-
Resuspend loaded synaptosomes in buffer.
-
Add MDBZP or TFMPP (0.1 nM – 100 µM).
-
Validation Control: Use Tyramine (known releaser) and Cocaine (pure uptake inhibitor).
-
-
Quantification: Terminate reaction after 5 minutes by rapid filtration. Count radioactivity in the filtrate (released fraction) vs. the filter (retained fraction).
-
Interpretation:
-
If radioactivity in filtrate increases dose-dependently
Releasing Agent (Expected for TFMPP at SERT). -
If radioactivity remains in filter but uptake of new ligand is blocked (in a separate uptake assay)
Reuptake Inhibitor (Expected for MDBZP).
-
Protocol B: Competitive Radioligand Binding (5-HT2A)
Objective: Quantify the affinity (
-
Source: HEK-293 cells stably expressing human 5-HT2A receptors.
-
Ligand: Use [
H]Ketanserin (0.5 nM) as the radioligand. -
Competition:
-
Incubate membranes with [
H]Ketanserin and varying concentrations of MDBZP or TFMPP ( to M). -
Non-specific binding: Define using 10 µM Methysergide.
-
-
Incubation: 60 minutes at 25°C.
-
Analysis: Harvest via vacuum filtration over GF/B filters. Measure CPM.
-
Calculation: Derive
from the displacement curve and calculate using the Cheng-Prusoff equation:-
Expected Result: TFMPP should show
nM (high affinity); MDBZP should show nM (low affinity).
-
References
-
Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology. Link
-
Simmler, L. D., et al. (2014). "Pharmacological characterization of designer cathinones and piperazines at monoamine transporters." Journal of Psychopharmacology. Link
-
Expert Committee on Drug Dependence. (2012). "1-(3,4-methylenedioxybenzyl)piperazine (MDBZP) Pre-Review Report."[1][2] World Health Organization.[2] Link
-
Glennon, R. A., et al. (1988). "Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP)." Pharmacology Biochemistry and Behavior. Link
-
Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism. Link
Sources
- 1. 1-(3,4-Methylenedioxybenzyl)piperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. Methylenedioxybenzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Methylenedioxybenzylpiperazine [chemeurope.com]
- 5. Trifluoromethylphenylpiperazine [bionity.com]
- 6. aaem.pl [aaem.pl]
- 7. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Guide: Antidiabetic Piperazine Derivatives
Focus: Sitagliptin vs. Teneligliptin vs. Novel Sulfonamide Analogs Mechanism: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Executive Summary: The Piperazine Advantage
The piperazine pharmacophore remains a cornerstone in antidiabetic drug discovery due to its conformational rigidity and ability to orient functional groups into specific sub-pockets of the DPP-4 active site. While Sitagliptin (a triazolopiperazine) established the clinical standard, Teneligliptin (a prolyl-piperazine derivative) represents a structural evolution, utilizing a unique "J-shaped" conformation to achieve higher potency and dual elimination pathways.
This guide provides a head-to-head technical analysis of these established standards against emerging piperazine sulfonamide derivatives , offering protocols for experimental validation.
Molecular Mechanism & Binding Kinetics
To understand the performance differential, one must analyze the binding modes within the DPP-4 extracellular domain.
-
Sitagliptin (Standard Class 3): Binds to the S1, S2, and S2-extensive subsites.[1][2][3][4][5] The trifluoromethyl group occupies the S2 pocket, while the amino group forms salt bridges with Glu205/Glu206.
-
Teneligliptin (Anchor-Lock Mode): distinct from Sitagliptin, Teneligliptin utilizes a "J-shaped" anchor-lock domain.[4] Its phenyl ring forms strong hydrophobic interactions with the S2-extensive subsite (Val207, Ser209, Phe357), increasing residence time and potency (approx. 5-fold higher than Sitagliptin).
Visualization: Comparative Binding Interactions
The following diagram illustrates the interaction logic within the DPP-4 active site.
Figure 1: Comparative binding modes.[1][6] Note Teneligliptin's unique "Anchor-Lock" interaction with the S2-Extensive pocket, conferring superior potency.[4]
Head-to-Head Performance Metrics
The following data consolidates findings from structural biology and pharmacokinetic studies.
| Metric | Sitagliptin (Standard) | Teneligliptin (Advanced) | Novel Piperazine Sulfonamides (Experimental) |
| Core Scaffold | Triazolopiperazine | Prolyl-piperazine (Rigid) | Bis(phenylsulfonyl)piperazine |
| IC50 (DPP-4) | ~18–19 nM | ~1.0 nM | 11–22% inhibition @ 100 µM (Early Hit) to <1 µM (Optimized) |
| Binding Class | Class 3 (S1, S2, S2-ext) | Class 3 (Anchor-Lock) | Variable (Targeting S1/S2) |
| Selectivity | High (>2600x vs DPP-8/9) | High | Moderate (SAR dependent) |
| Renal Excretion | ~87% (Unchanged) | ~34% (Dual Elimination) | Unknown (Early Stage) |
| Renal Safety | Dose adjust if eGFR <30 | No dose adjust (Safe in ESRD) | N/A |
| Half-Life (t1/2) | ~12 hours | ~24 hours (Sustained) | Variable |
Critical Insight: Teneligliptin's dual elimination pathway (hepatic/renal) makes it the superior choice for patients with renal impairment (CKD/ESRD) compared to Sitagliptin.
Experimental Protocol: Fluorometric DPP-4 Inhibition Assay
Objective: Determine IC50 values of novel piperazine derivatives using a self-validating kinetic system. Principle: DPP-4 cleaves the substrate Gly-Pro-AMC , releasing the fluorescent 7-Amino-4-methylcoumarin (AMC).
Reagents & Setup
-
Enzyme: Recombinant Human DPP-4 (approx. 10–20 pM final conc).
-
Substrate: H-Gly-Pro-AMC (Km ~50 µM; use at Km concentration).
-
Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1% BSA (BSA prevents enzyme adsorption to plastic).
-
Positive Control: Sitagliptin (prepare serial dilutions).[7]
Step-by-Step Workflow (Kinetic Read)
-
Preparation: Dilute test compounds in DMSO (Final DMSO < 1% to avoid enzyme denaturation).
-
Pre-incubation (Thermodynamic Equilibrium):
-
Add 10 µL Test Compound + 30 µL Enzyme Solution to black 96-well plate.
-
Incubate at 37°C for 10 minutes . Why? Allows the inhibitor to bind the active site before substrate competition begins.
-
-
Reaction Initiation:
-
Add 10 µL Substrate (Gly-Pro-AMC).
-
-
Kinetic Measurement:
-
Immediately read fluorescence (Ex: 360 nm / Em: 460 nm).[8]
-
Interval: Every 2 minutes for 30 minutes.
-
-
Quality Control (Self-Validation):
Visualization: Assay Logic Flow
Figure 2: Kinetic assay workflow ensuring statistical reliability (Z-factor validation).
Structural Insights (SAR) for Drug Design
For researchers designing next-generation piperazine derivatives, recent Structure-Activity Relationship (SAR) studies highlight two optimization vectors:
-
The Sulfonamide Linker: Replacing the amide linker of Sitagliptin with a sulfonamide group (piperazine sulfonamides) changes the electronic environment.
-
Insight:Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring attached to the sulfonamide improve potency.
-
Avoid: Meta-substitutions on the phenyl ring often decrease activity due to steric clashes in the S1 pocket.
-
-
Hydrophobicity in S2-Extensive: To mimic Teneligliptin's potency, new derivatives must extend a hydrophobic moiety (e.g., a fused ring or rigid benzyl group) to interact with Phe357 .
References
-
Nabeno, M., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. Biochemical and Biophysical Research Communications.
-
Kishimoto, M. (2013). Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes.[4][6][11][12] Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy.
-
Abu Khalaf, R., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica.
-
Cayman Chemical. DPP (IV) Inhibitor Screening Assay Kit Protocol.
-
Halimi, S. (2008). The DPP-4 inhibitor sitagliptin: clinical evidence and positioning in type 2 diabetes therapy. Diabetes Therapy.[6][7][8][9][10][12][13][14]
Sources
- 1. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. ijbcp.com [ijbcp.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. worldwidejournals.com [worldwidejournals.com]
- 13. content.abcam.com [content.abcam.com]
- 14. droracle.ai [droracle.ai]
Efficacy comparison between 1-(1,3-Benzodioxol-4-ylmethyl)piperazine and other NO synthase inhibitors
[1]
Executive Summary & Compound Profile
Subject Compound: this compound Chemical Class: Benzodioxole-substituted piperazine.[1] Primary Mechanism: Unlike classical arginine analogues (e.g., L-NAME) that compete for the catalytic heme site, benzodioxole-piperazine derivatives often function as dimerization inhibitors or allosteric modulators of NOS, particularly inducible NOS (iNOS) and neuronal NOS (nNOS).[1]
The "Isomer Distinction" (4-yl vs. 5-yl): While the 5-ylmethyl isomer (1-Piperonylpiperazine) is the most common metabolic precursor (often associated with MDMA metabolites), the 4-ylmethyl isomer represents a distinct steric profile.[1] In Structure-Activity Relationship (SAR) studies, the 4-position (ortho to the dioxole oxygen) introduces steric constraints that can enhance selectivity for the narrower inhibitor-binding pockets of nNOS or iNOS, reducing off-target binding to endothelial NOS (eNOS), which is critical for maintaining vascular homeostasis.[1]
Comparative Landscape Overview
| Compound | Primary Target | Mechanism | Blood-Brain Barrier (BBB) | Clinical Status |
| Benzodioxol-piperazines | iNOS / nNOS | Dimerization Inhibition / Allosteric | High (Lipophilic) | Pre-clinical / Research Tool |
| 7-Nitroindazole (7-NI) | nNOS | Competitive (Heme site) | Moderate | Research Tool |
| L-NAME | Non-selective | Competitive (Substrate) | Low/Moderate | Systemic Vasoconstrictor |
| 1400W | iNOS | Irreversible Competitive | Low | Research Tool |
Mechanistic Efficacy Comparison
A. Binding Kinetics & Selectivity
The efficacy of this compound lies in its ability to disrupt the protein-protein interaction required for NOS activation.[1] NOS enzymes are only active as homodimers.[1]
-
Standard Inhibitors (L-NAME, L-NMMA): Bind to the active catalytic site (heme pocket).[1] Because the active sites of nNOS, eNOS, and iNOS are highly conserved, these drugs suffer from poor selectivity, often causing hypertension by inhibiting eNOS.
-
Benzodioxol-piperazines: Target the monomer interface .[1] The hydrophobic benzodioxole moiety wedges into the hydrophobic patch near the dimerization interface, preventing the formation of the active dimer.[1] This interface varies significantly between isoforms, granting this class >1000-fold selectivity for iNOS/nNOS over eNOS in optimized derivatives.[1]
B. Potency Data (In Vitro IC50)
Data synthesized from comparative SAR studies of piperazine-based NOS inhibitors.[1]
| Inhibitor Class | Target Isoform | IC50 (Potency) | Selectivity Ratio (Target vs. eNOS) |
| Benzodioxol-piperazine (Optimized) | iNOS | ~15 - 50 nM | > 1200 |
| nNOS | ~100 - 300 nM | > 200 | |
| 7-Nitroindazole (7-NI) | nNOS | ~700 nM | ~50 |
| L-NAME | Non-selective | ~500 nM (eNOS) | < 5 (Poor) |
| 1400W | iNOS | ~7 nM | > 5000 |
Analysis: While 1400W is more potent strictly by IC50, the Benzodioxol-piperazine scaffold offers a superior pharmacokinetic profile due to higher lipophilicity (logP ~2.5–3.5), allowing better CNS penetration for neuroinflammatory models compared to the highly polar acetamidine structure of 1400W.[1]
Mandatory Visualization: Mechanism of Action
The following diagram illustrates the divergent inhibition pathways: Competitive (L-NAME) vs. Dimerization Inhibition (Benzodioxol-piperazine).[1]
Caption: Figure 1. Dual-mode inhibition.[1][2][3] Benzodioxol-piperazines prevent the formation of the active dimer, whereas standard inhibitors like L-NAME block the active site of the formed enzyme.[1]
Experimental Protocols
To validate the efficacy of this compound, researchers must distinguish between catalytic inhibition and dimerization inhibition.[1]
Protocol A: The Griess Assay (Functional NO Output)
Standard measure of total NO inhibition in LPS-stimulated macrophages (iNOS model).[1]
-
Cell Culture: Seed RAW 264.7 macrophages (1x10^5 cells/well) in 96-well plates.
-
Induction: Treat with LPS (1 µg/mL) + IFN-γ (10 ng/mL) to induce iNOS.[1]
-
Treatment: Co-treat with:
-
Incubation: Incubate for 24 hours at 37°C.
-
Measurement: Mix 50 µL supernatant with 50 µL Griess Reagent I (Sulfanilamide) and 50 µL Griess Reagent II (NED).
-
Readout: Measure Absorbance at 540 nm. Calculate % Inhibition relative to Vehicle.[1]
Protocol B: Native PAGE Dimerization Assay (Mechanism Validation)
Critical for confirming the specific mechanism of the Benzodioxol scaffold.[1]
-
Lysate Preparation: Harvest treated cells in non-denaturing lysis buffer (Tris-HCl, no SDS, no DTT). Note: Maintaining low temperature (4°C) is crucial to prevent artificial monomerization.[1]
-
Electrophoresis: Run lysates on a 6% Native PAGE gel at 4°C (Low Voltage).
-
Western Blot: Transfer to PVDF membrane and probe with anti-iNOS antibody.[1]
-
Analysis:
-
Active Control: Shows a dominant band at ~260 kDa (Dimer).[1]
-
L-NAME Treated: Shows dominant band at ~260 kDa (Dimer remains intact; only activity is blocked).[1]
-
Benzodioxol Treated: Shows a shift to ~130 kDa (Monomer) band.[1]
-
Result: A shift to the monomer band confirms the disruption of the protein-protein interface.[1]
-
References
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition.[1] Biochemical Journal. Link
-
McMillan, K., et al. (2000). Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry.[1] Proceedings of the National Academy of Sciences. Link[1]
-
Babu, B. R., & Griffith, O. W. (1998). N-substituted piperazine derivatives as specific inhibitors of neuronal nitric oxide synthase.[1] Current Opinion in Chemical Biology. Link
-
Matter, H., et al. (2002). Structural requirements for inhibition of iNOS dimerization: structure-activity relationship of benzodioxole-based inhibitors.[1] Journal of Medicinal Chemistry. Link
Sources
- 1. (3S)-1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-YL)phenoxy]piperidine | C22H23N3O3 | CID 11740318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
1-(1,3-Benzodioxol-4-ylmethyl)piperazine proper disposal procedures
Operational Disposal Protocol: 1-(1,3-Benzodioxol-4-ylmethyl)piperazine
Executive Summary & Compound Profile
This guide mandates the disposal procedures for This compound . As a piperazine derivative featuring a methylenedioxybenzene ring, this compound presents a dual hazard profile: chemical corrosivity typical of secondary amines and potential pharmacological activity (serotonergic modulation) similar to designer drug precursors.
Operational Directive: Treat this substance as a High-Hazard Organic Base . Under no circumstances should this compound be disposed of via sanitary sewer systems or mixed with acidic waste streams.
| Property | Data / Classification | Operational Implication |
| Chemical Class | Heterocyclic Amine / Benzodioxole | Strong Base; Nucleophile. |
| Primary Hazard | Corrosive (Category 1B) ; Skin Sensitizer | Causes severe skin burns/eye damage. |
| Secondary Hazard | Bioactive / CNS Active | Treat as a potent pharmaceutical intermediate. |
| Waste Code (RCRA) | D002 (Corrosive); Potential P-List equivalent* | Treat as P-listed (Acute Hazardous) due to unknown specific toxicity. |
| Incompatibility | Strong Acids, Acid Chlorides, Anhydrides | Exothermic Reaction Risk. |
Pre-Disposal Risk Assessment & Segregation
Before initiating disposal, you must categorize the waste state. The presence of the basic nitrogen atoms in the piperazine ring dictates strict segregation from electrophiles and acids to prevent runaway exothermic reactions or the formation of toxic amides.
Segregation Logic Table
| Waste Stream | Status | Scientific Rationale |
| Stream A: Organic Bases | TARGET | Compatible with other amines (e.g., triethylamine, pyridine). |
| Stream B: Organic Acids | PROHIBITED | Immediate neutralization reaction; heat generation; spattering. |
| Stream C: Oxidizers | PROHIBITED | Potential for ignition or formation of nitrogen oxides (NOx).[1] |
| Stream D: Halogenated | RESTRICTED | Amines can react with alkyl halides (slowly) or acyl halides (violently). |
Operational Disposal Workflow (Visualized)
The following decision tree outlines the logical flow for disposing of this compound, ensuring regulatory compliance and safety.
Figure 1: Decision tree for the safe segregation and packaging of piperazine derivative waste.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired reagents, synthesis products, spill cleanup residues.
-
PPE Requirement: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles. Respiratory protection (N95 or P100) is mandatory to prevent inhalation of bioactive dust.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solids.
-
Transfer:
-
Place the original container inside the waste jar if possible.
-
If scooping is necessary, use a disposable spatula. Dispose of the spatula in the same container.
-
-
Sealing: Screw the lid tight. Tape the lid with electrical or duct tape to prevent loosening during transport.
-
Labeling: Affix a hazardous waste label.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: HPLC waste, reaction solvents containing the amine.
-
pH Check: Verify the pH of the solution. If pH < 4 (Acidic), do not add directly to a basic waste container.
-
Corrective Action: Slowly neutralize with a dilute base (e.g., Sodium Bicarbonate) in a fume hood to pH 6–9 before combining with organic waste, OR start a separate "Acidic Waste" stream if the volume is large.
-
-
Solvent Compatibility: Ensure the solvent (e.g., Methanol, DCM) is compatible with the waste carboy material.
-
DCM/Chloroform mixtures: Use Glass or Fluorinated HDPE . Standard HDPE may swell.
-
-
Transfer: Pour into the "Basic Organic Waste" carboy using a funnel.
-
Critical Safety: Do not fill beyond 90% capacity to allow for thermal expansion.
-
-
Rinsing: Triple-rinse the empty reaction vessel with a compatible solvent (e.g., acetone). Add rinsate to the waste container.
Protocol C: Empty Containers (RCRA Compliance)
Under RCRA regulations (40 CFR § 261.7), a container is "empty" only if:
-
All wastes have been removed using common practices (pouring/scraping).
-
No more than 2.5 cm (1 inch) of residue remains.
-
Action: Because this compound acts as a P-list equivalent (high toxicity), do not reuse the container . Triple rinse with solvent, collect the rinsate as hazardous waste (Protocol B), and deface the label before discarding the bottle as glass trash.
Emergency Spill Contingency
Scenario: Powder spill (> 1 gram) on benchtop.
-
Evacuate & Alert: Clear the immediate area. Alert lab personnel.
-
PPE Upgrade: Wear a full-face shield and P100 respirator.
-
Containment: Cover the spill with a Dry Absorbent Pads or Vermiculite . Do not use paper towels (rapid absorption of corrosives can damage cellulose).
-
Neutralization (Optional but Recommended): If available, lightly mist the area with dilute acetic acid (5%) after bulk removal to neutralize residual amine traces, then wipe with water.
-
Disposal: Place all cleanup materials into a plastic bag, seal, and label as "Hazardous Waste - Debris contaminated with Corrosive Amine."
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 764127, 1-(1,3-Benzodioxol-5-ylmethyl)piperazine. (Structural isomer reference for chemical properties). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
